Ethisterone
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
17 alpha-Hydroxypregn-4-en-20-yn-3-one. A synthetic steroid hormone with progestational effects.
See also: Dimthis compound (related).
Structure
3D Structure
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXZKVNWQUJIB-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023016 | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-03-7 | |
| Record name | Ethisterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethisterone [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethisterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethisterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHISTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethisterone's Mechanism of Action on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, a synthetic derivative of testosterone, was one of the first orally active progestogens developed.[1] As a member of the progestin class of steroid hormones, its primary mechanism of action involves interaction with and activation of progesterone (B1679170) receptors (PRs), mimicking the effects of the endogenous hormone progesterone. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's action on progesterone receptors, including its binding affinity, receptor activation, downstream signaling pathways, and structure-activity relationship. The information is intended for researchers, scientists, and professionals involved in drug development and endocrine research.
Progesterone Receptor Binding and Agonist Activity
This compound functions as an agonist at the progesterone receptor.[2] Upon binding, it induces a conformational change in the receptor, initiating a cascade of molecular events that lead to the regulation of target gene expression.
Quantitative Analysis of this compound-Progesterone Receptor Interaction
| Compound | Relative Binding Affinity (%) (Progesterone = 100%) | Receptor Activity |
| Progesterone | 100 | Agonist |
| This compound | ~44 | Agonist |
Molecular Signaling Pathways
The binding of this compound to the progesterone receptor triggers a well-characterized signaling pathway, primarily involving the nuclear receptor signaling cascade.
Classical Nuclear Receptor Signaling
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins (HSPs) and receptor dimerization (homo- or heterodimerization).
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it was not already there.
-
DNA Binding: Within the nucleus, the dimerized receptor binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The PR-DNA complex recruits co-activators or co-repressors, thereby modulating the transcription of downstream genes. This leads to the synthesis or repression of specific proteins that mediate the physiological effects of this compound.
References
An In-depth Technical Guide to the Historical Synthesis of Ethisterone by Schering AG
Introduction
Ethisterone, a pioneering synthetic progestogen, was first synthesized in 1938 by Hans Herloff Inhoffen, Willy Logemann, Walter Hohlweg, and Arthur Serini at Schering AG in Berlin. [1]This breakthrough was a significant milestone in steroid chemistry and reproductive medicine, leading to the development of the first orally active progestin. This technical guide provides a detailed examination of the likely historical synthesis pathways employed by Schering AG, based on contemporary chemical principles and related modern synthetic procedures, in the absence of the full original laboratory records. The synthesis primarily involves the conversion of a steroid precursor, such as Dehydroepiandrosterone (DHEA) or Androstenedione, through a series of key chemical transformations.
Core Synthetic Pathways
The historical synthesis of this compound at Schering AG likely followed one of two primary pathways, both of which converge on the crucial step of ethynylation of a 17-keto steroid.
-
Pathway A: Starting from Dehydroepiandrosterone (DHEA).
-
Pathway B: Starting from Androstenedione.
The following sections detail the experimental protocols and quantitative data associated with these pathways.
Data Presentation: Quantitative Summary of Reactions
The following tables summarize the quantitative data for the key reactions in the synthesis of this compound. These values are derived from analogous modern procedures and are representative of the expected efficiencies for these transformations.
Table 1: Oppenauer Oxidation of Dehydroepiandrosterone (DHEA)
| Parameter | Value |
| Starting Material | Dehydroepiandrosterone (DHEA) |
| Key Reagents | Aluminum isopropoxide, Acetone (B3395972) |
| Solvent | Toluene (B28343) |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
Table 2: Ethynylation of Androstenedione
| Parameter | Value |
| Starting Material | Androstenedione |
| Key Reagents | Potassium acetylide, Acetylene (B1199291) gas |
| Solvent | Liquid Ammonia (B1221849), Tetrahydrofuran (THF) |
| Reaction Temperature | -78°C to -33°C |
| Typical Yield | 80-90% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
1. Oppenauer Oxidation of Dehydroepiandrosterone (DHEA) to Androstenedione
This reaction converts the 3β-hydroxyl group of DHEA to a ketone and shifts the double bond to the C4-C5 position.
-
Materials: Dehydroepiandrosterone (DHEA), Aluminum isopropoxide, Acetone, Toluene.
-
Procedure:
-
A solution of Dehydroepiandrosterone in dry toluene is prepared in a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal (e.g., a Dean-Stark trap).
-
A solution of aluminum isopropoxide in dry toluene is added to the reaction mixture.
-
A large excess of acetone is added to serve as the hydride acceptor.
-
The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and a dilute acid (e.g., 10% sulfuric acid) is added to quench the reaction and dissolve the aluminum salts.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude Androstenedione, which can be further purified by recrystallization.
-
2. Ethynylation of Androstenedione to this compound
This is the final and most critical step, introducing the 17α-ethynyl group.
-
Materials: Androstenedione, Potassium, Liquid Ammonia, Acetylene gas, Tetrahydrofuran (THF).
-
Procedure:
-
A reaction vessel is set up with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Anhydrous liquid ammonia is condensed into the flask.
-
Small pieces of potassium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of the solvated electron.
-
A stream of dry acetylene gas is bubbled through the solution to form potassium acetylide.
-
A solution of Androstenedione in dry THF is added dropwise to the suspension of potassium acetylide in liquid ammonia.
-
The reaction is stirred at low temperature for several hours.
-
The reaction is quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to give crude this compound.
-
Purification is achieved by column chromatography or recrystallization.
-
Mandatory Visualizations
Diagram 1: Synthesis of this compound from DHEA
Caption: Synthetic pathway of this compound starting from DHEA.
Diagram 2: Experimental Workflow for Oppenauer Oxidation
Caption: Step-by-step workflow for the Oppenauer oxidation.
References
Chemical structure and properties of 17α-ethynyltestosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
17α-ethynyltestosterone, also known as ethisterone, is a synthetic steroidal progestin derived from testosterone. Historically, it was the first orally active progestin to be developed and has played a significant role in the advancement of hormonal therapeutics.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with 17α-ethynyltestosterone.
Chemical Structure and Nomenclature
17α-ethynyltestosterone is a derivative of testosterone, characterized by the presence of an ethynyl (B1212043) group at the C17α position of the steroid nucleus.[2] This structural modification is crucial for its oral bioavailability.[1]
Table 1: Chemical Identification of 17α-Ethynyltestosterone
| Identifier | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |
| CAS Number | 434-03-7[1][2] |
| Molecular Formula | C₂₁H₂₈O₂[1][2] |
| Molecular Weight | 312.45 g/mol [1] |
| Synonyms | This compound, Pregneninolone, Anhydrohydroxyprogesterone, 17α-Hydroxypregn-4-en-20-yn-3-one[1][3] |
Physicochemical Properties
The physicochemical properties of 17α-ethynyltestosterone influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of 17α-Ethynyltestosterone
| Property | Value | Reference |
| Melting Point | 269-275 °C | [4][5] |
| Boiling Point | 446.4 °C (at 760 mmHg) | |
| Solubility | Practically insoluble in water. Slightly soluble in alcohol, acetone, ether, and chloroform. Soluble in organic solvents such as ethanol, methanol, and acetonitrile (B52724) (approx. 1 mg/mL). | [3][4][5][6] |
| logP (Octanol/Water) | 3.44 - 3.52 | [7] |
| pKa (Strongest Acidic) | 17.59 | [7] |
| UV max (Methanol) | 241 nm | [5] |
Pharmacological Properties
17α-ethynyltestosterone primarily acts as a progestin, exhibiting agonistic activity at the progesterone (B1679170) receptor (PR). It also possesses weak androgenic properties due to its structural similarity to testosterone.
Table 3: Pharmacological Activities of 17α-Ethynyltestosterone
| Activity | Description | Reference |
| Progestogenic Activity | Agonist of the progesterone receptor. It has about 44% of the affinity of progesterone for the PR. | [1] |
| Androgenic Activity | Binds to the androgen receptor. | [3] |
| Oral Bioavailability | The C17α-ethynyl group confers oral activity. | [1] |
| Metabolism | A major active metabolite of danazol. 5α-dihydrothis compound is an active metabolite. | [1] |
Table 4: Receptor Binding Affinity of 17α-Ethynyltestosterone
| Receptor | Affinity (EC₅₀) | Reference |
| Progesterone Receptor | 23 nM (in yeast) | [3] |
| Androgen Receptor | 23.1 nM (in yeast) | [3] |
Experimental Protocols
Synthesis of 17α-Ethynyltestosterone
A common synthetic route to 17α-ethynyltestosterone involves the ethynylation of a suitable steroid precursor, such as 4-androstenedione.[8]
General Procedure:
-
Protection of the C3 Carbonyl Group: The C3 carbonyl group of 4-androstenedione is typically protected as an enol ether. This is achieved by reacting 4-androstenedione with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate) in an alcoholic solvent.[8]
-
Ethynylation: The protected steroid is then reacted with an acetylide salt, such as potassium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran. This introduces the ethynyl group at the C17 position.
-
Deprotection: The protecting group at C3 is removed by acid hydrolysis to regenerate the ketone, yielding 17α-ethynyltestosterone.[8]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 17α-ethynyltestosterone.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals.[9][10]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. Key characteristic signals include those for the ethynyl proton and carbon, the angular methyl groups, and the protons of the steroid backbone.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 17α-ethynyltestosterone, further confirming its identity.
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information that can be used to confirm the identity of the compound.[12][13]
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of 17α-ethynyltestosterone for the progesterone and androgen receptors. Competitive binding assays are commonly used.
General Protocol (Competitive Radioligand Binding Assay):
-
Receptor Preparation: A source of the receptor is required, which can be a purified receptor protein, a cell lysate from cells overexpressing the receptor, or a tissue homogenate known to be rich in the receptor (e.g., rat prostate for the androgen receptor).[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-mibolerone) and varying concentrations of the unlabeled test compound (17α-ethynyltestosterone).
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as filtration or precipitation with hydroxyapatite.[15]
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[15]
Signaling Pathways
17α-ethynyltestosterone exerts its biological effects by modulating the signaling pathways of the progesterone and androgen receptors.
Progesterone Receptor Signaling
Upon binding to the progesterone receptor in the cytoplasm, 17α-ethynyltestosterone induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.
Androgen Receptor Signaling
Similarly, 17α-ethynyltestosterone can bind to the androgen receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. The receptor-ligand complex then binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription.
Conclusion
17α-ethynyltestosterone remains a compound of significant interest in the study of steroid hormone action. Its well-characterized chemical and pharmacological properties, coupled with established methodologies for its synthesis and analysis, make it a valuable tool for researchers in endocrinology, medicinal chemistry, and drug development. This guide provides a comprehensive technical foundation for professionals working with this important synthetic steroid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound [drugfuture.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CN105001294A - Synthetic method for this compound - Google Patents [patents.google.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 11. This compound [webbook.nist.gov]
- 12. Measurement by isotope dilution mass spectrometry of 17 alpha-ethynyloestradiol-17 beta and northis compound in serum of women taking oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacodynamics of Ethisterone and its Metabolites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in pharmaceutical history as the first orally active progestin, introduced for medical use in 1939.[1][2] Derived from testosterone, it was initially developed with the expectation of creating an orally active androgen, but was instead found to possess considerable progestogenic activity.[1] This guide provides a detailed examination of the pharmacodynamics of this compound and its key metabolites, focusing on its interactions with steroid hormone receptors, subsequent signaling pathways, and the experimental methodologies used for its characterization.
Pharmacodynamics of this compound
This compound's primary mechanism of action is as an agonist of the progesterone (B1679170) receptor (PR), classifying it as a progestin, or synthetic progestogen.[1][3] However, its activity is not limited to the PR; it also exhibits weak androgenic properties due to its structural similarity to testosterone.[1][3]
Receptor Binding and Potency
This compound is characterized as a relatively weak progestogen.[1] Its binding affinity for the progesterone receptor is approximately 44% of that of natural progesterone.[1][4] This is significantly lower than its derivative, northis compound, which has about 150% of the affinity of progesterone for the PR.[4] Consequently, this compound is estimated to have a progestogenic potency that is 20-fold lower than northis compound.[1]
In addition to its progestogenic activity, this compound possesses weak androgenic and anabolic effects.[1] This androgenicity is responsible for side effects such as masculinization, including acne and hirsutism, particularly at higher doses.[1][3] Unlike some other progestins, this compound does not appear to have significant estrogenic activity in humans.[1] While some animal studies showed estrogenic effects, these were not observed in women, even at high doses.[1]
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Relative Binding Affinity (%) (Reference Ligand = 100%) | Source(s) |
| This compound | Progesterone (PR) | 44 (vs. Progesterone) | [1][4] |
| Northis compound | Progesterone (PR) | ~150 (vs. Progesterone) | [4] |
| Progesterone | Progesterone (PR) | 100 | [4] |
| Testosterone | Progesterone (PR) | 2 | [4] |
| Northis compound | Androgen (AR) | 15 (vs. Metribolone) | [4] |
| Northis compound | Estrogen (ERα) | 0.07 (vs. Estradiol) | [4] |
| Northis compound | Estrogen (ERβ) | 0.01 (vs. Estradiol) | [4] |
Metabolism and Metabolite Activity
This compound is metabolized in the body, primarily through the action of 5α-reductase.[1] The resulting metabolites have their own distinct pharmacodynamic profiles.
Key Metabolites
The primary active metabolite identified is 5α-dihydrothis compound (5α-dihydro-17α-ethynyltestosterone).[1] Other potential metabolites include 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol.[1] It is important to note that this compound is also a major active metabolite of the drug danazol.[1]
Pharmacodynamics of Metabolites
The 5α-reduction of this compound has an interesting effect on its androgenic properties. The resulting metabolite, 5α-dihydrothis compound, has been found to have reduced androgenic activity compared to the parent compound.[1] This is in contrast to testosterone, where 5α-reduction to dihydrotestosterone (B1667394) (DHT) significantly enhances androgenic potency.[5] This suggests that the C17α ethynyl (B1212043) group is a key determinant of the biological activity of the 5α-reduced metabolite.[4]
Some metabolites, such as 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol, may possess estrogenic activity, although this compound itself is not considered estrogenic in humans.[1]
Signaling Pathways
The biological effects of this compound and its metabolites are mediated through the activation of nuclear receptor signaling pathways, primarily the progesterone and androgen receptor pathways.
Progesterone Receptor (PR) Signaling
As a progestin, this compound mimics progesterone by binding to and activating the progesterone receptor.[3][6] The PR is a ligand-activated transcription factor that regulates gene expression.[7] The canonical signaling pathway proceeds as follows:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.[8]
-
Dimerization and Nuclear Translocation: The activated receptor-ligand complexes form dimers and translocate into the nucleus.[8]
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8]
-
Gene Transcription: The receptor-DNA complex recruits co-activators and other transcription factors, initiating the transcription of genes that mediate the physiological effects of progestogens, such as the regulation of the endometrium.[3][7]
There are also non-genomic PR signaling pathways where the receptor can activate cytoplasmic signaling cascades, such as the Src/MAPK pathway, leading to more rapid cellular responses.[8][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. Медицинский портал Vrachi.name [en-test.vrachi.name]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Northis compound - Wikipedia [en.wikipedia.org]
- 5. 5alpha-reduction of northis compound enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Ethisterone: A Technical Guide to a Pioneering Synthetic Progestogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethisterone, also known as 17α-ethynyltestosterone, holds a significant place in the history of steroid chemistry and pharmacology as the first orally active progestational agent.[1][2] Synthesized in 1938 from testosterone (B1683101), it paved the way for the development of a wide array of synthetic progestins that have revolutionized hormonal therapy and contraception.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic profiles, associated experimental methodologies, and its historical context. While largely superseded by newer progestins with more favorable therapeutic indices, a thorough understanding of this compound's properties remains valuable for steroid research and the development of novel endocrine-modulating agents.
Introduction
This compound (17α-ethynyltestosterone) is a synthetic androstane (B1237026) steroid.[1] Its discovery was a pivotal moment, overcoming the primary limitation of natural progesterone (B1679170)—poor oral bioavailability. The introduction of an ethynyl (B1212043) group at the C17α position of the testosterone molecule not only conferred oral activity but also unexpectedly shifted its primary hormonal effect from androgenic to progestogenic.[1] This pioneering modification established a fundamental principle in medicinal chemistry for creating orally active steroid hormones. This compound was introduced for medical use in Germany in 1939 and in the United States in 1945 for the treatment of gynecological disorders.[1] It is no longer marketed, but its legacy persists in the design of subsequent generations of progestins, such as its derivative, northis compound.[1]
Pharmacodynamics: Receptor Interactions and Biological Activity
This compound's biological effects are mediated primarily through its interaction with nuclear steroid receptors, leading to the modulation of gene expression in target tissues.
Mechanism of Action
As a synthetic progestogen, this compound's principal mechanism of action is agonism of the progesterone receptor (PR).[1][3] Upon entering a target cell, this compound binds to the PR located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[3]
Key progestogenic effects mediated by this pathway include:
-
Endometrial Regulation: Stabilization of the uterine endometrial lining, which was utilized to manage menstrual disorders like dysfunctional uterine bleeding.[3]
-
Cervical Mucus Alteration: Increases the viscosity of cervical mucus, creating a barrier to sperm penetration.[3]
-
Antigonadotropic Effects: this compound can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, inhibiting the secretion of gonadotropins (LH and FSH).[3] However, this effect is considered minimal, and the drug is not known to reliably suppress ovulation, which limited its use in hormonal contraception.[1]
Receptor Binding and Potency
This compound exhibits binding affinity for both the progesterone receptor and the androgen receptor (AR). It is characterized as a relatively weak progestogen, especially when compared to its 19-nortestosterone derivative, northis compound.[1]
| Parameter | Receptor | Value | Notes |
| Binding Affinity | Progesterone Receptor (PR) | ~44% of progesterone | This compound is a direct PR agonist.[1] |
| Androgen Receptor (AR) | EC50 similar to northis compound | Binds to and activates the AR, leading to androgenic effects.[1][4] | |
| Sex Hormone-Binding Globulin (SHBG) | ~49% of testosterone | Binds with relatively high affinity to this carrier protein.[1] | |
| Progestogenic Potency | Endometrial Transformation | 200 - 700 mg (total dose) | Total dose required over 10-14 days for endometrial transformation in women.[1] |
| Relative Potency | ~20-fold lower than northis compound | Significantly less potent as a progestogen compared to northis compound.[1] |
Androgenic and Other Hormonal Activities
A significant aspect of this compound's pharmacodynamic profile is its inherent androgenic activity, a direct consequence of its testosterone-derived structure.[1] While its androgenic activity is considered weak, the larger doses required to achieve a sufficient progestogenic effect can lead to noticeable androgenic side effects.[1] This has been historically associated with the masculinization of female fetuses when taken during pregnancy.[1] In vitro studies have shown that this compound and northis compound are approximately equipotent in activating the androgen receptor.[1] this compound does not appear to have any significant estrogenic activity.[1]
Pharmacokinetics
The oral activity of this compound is its defining pharmacokinetic feature. Its metabolism involves pathways common to steroidal compounds.
| Parameter | Description |
| Absorption | Orally bioavailable. |
| Distribution | Binds with relatively high affinity to Sex Hormone-Binding Globulin (SHBG).[1] |
| Metabolism | The primary metabolic pathway involves reduction by 5α-reductase to form 5α-dihydrothis compound, which is also an active metabolite.[1] this compound is not metabolized into progesterone, and in vivo studies have not detected aromatization to estrogenic metabolites like ethinylestradiol.[1] |
| Metabolites | 5α-Dihydrothis compound (active metabolite).[1] |
| Excretion | Metabolites are excreted in urine and feces.[5] |
Signaling Pathways and Structural Relationships
Caption: Structural relationship of Testosterone, this compound, and Northis compound.
Experimental Protocols
The characterization of synthetic progestogens like this compound relies on a suite of standardized in vitro and in vivo assays.
Protocol: Competitive Radioligand Binding Assay for PR Affinity
Objective: To determine the relative binding affinity (RBA) of this compound for the human progesterone receptor compared to a reference ligand (progesterone).
Materials:
-
Source of human progesterone receptor (e.g., cytosol from MCF-7 cells or recombinant human PR).
-
Radiolabeled progestin (e.g., [³H]-Promegestone/R5020).
-
Unlabeled progesterone (reference competitor).
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled progesterone and this compound in the assay buffer.
-
Incubation: In reaction tubes, combine the PR-containing cytosol, a fixed concentration of [³H]-R5020, and varying concentrations of either unlabeled progesterone or this compound. Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 (concentration required to inhibit 50% of specific binding) for both progesterone and this compound. The RBA is calculated as: (IC50 of Progesterone / IC50 of this compound) x 100%.
Protocol: Yeast-Based Androgen Receptor Activation Bioassay
Objective: To quantify the androgenic activity of this compound by measuring its ability to activate the human androgen receptor (AR) in a yeast model system.
[6]Materials:
-
Saccharomyces cerevisiae strain engineered to express the human AR and a reporter gene (e.g., lacZ, encoding β-galactosidase).
-
Yeast growth medium.
-
This compound and a reference androgen (e.g., Dihydrotestosterone, DHT).
-
Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).
-
96-well microplates.
-
Microplate reader.
Methodology:
-
Culture Preparation: Grow the engineered yeast strain in selective medium to the mid-logarithmic phase.
-
Assay Setup: Dispense the yeast culture into the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound and the reference androgen (DHT) to the wells. Include control wells with vehicle only.
-
Incubation: Incubate the plates at 30°C with shaking for a specified period to allow for receptor activation and reporter gene expression.
-
Cell Lysis & Reporter Assay: Lyse the yeast cells and add the chromogenic substrate.
-
Measurement: Incubate until a color change is visible. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct dose-response curves by plotting absorbance against the log concentration of the test compounds. Calculate the EC50 (concentration that produces 50% of the maximal response) for both this compound and DHT to determine relative potency.
Conclusion
This compound represents a landmark achievement in medicinal chemistry and endocrinology. As the first orally active progestogen, it fundamentally changed the therapeutic landscape for managing gynecological conditions. Its development illuminated key structure-activity relationships, particularly the impact of the 17α-ethynyl group on oral bioavailability and hormonal activity. While its clinical use has ceased due to a relatively weak progestogenic effect and notable androgenic side effects, the study of this compound provides critical insights for drug development professionals. It serves as a foundational case study in steroid drug design, highlighting the delicate balance between desired therapeutic action and off-target hormonal activities that remains a central challenge in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Oral Progestins: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of orally active progestins in the mid-20th century marked a watershed moment in both medicinal chemistry and social history. This technical guide provides a detailed examination of the foundational discoveries and synthetic pathways that led to the first generation of oral progestins. It traces the journey from the laborious extraction of progesterone (B1679170) to the landmark chemical syntheses of norethindrone (B1679910) and norethynodrel (B126153). This document includes detailed experimental protocols for key chemical transformations, quantitative comparisons of biological potency, and visualizations of the critical scientific workflows and mechanisms of action, serving as a comprehensive resource for researchers in steroid chemistry and drug development.
Introduction: The Challenge of Oral Progesterone
Progesterone, a steroid hormone identified in the early 1930s, is crucial for regulating the menstrual cycle and maintaining pregnancy.[1] Early research demonstrated its potential for treating menstrual disorders and as a contraceptive by inhibiting ovulation.[2][3] However, the clinical utility of natural progesterone was severely limited by its low bioavailability when taken orally; it is extensively metabolized by the liver before reaching systemic circulation.[4] This necessitated the search for synthetic analogues, or "progestins," that could withstand first-pass metabolism and be effective when administered orally.
The initial breakthrough came with ethisterone, synthesized in 1938. While it was the first orally active progestogen, its potency was relatively low.[5] The true revolution began in the early 1950s, driven by critical advancements in steroid chemistry that made potent, orally active progestins a reality.
The Precursor Revolution: Marker's Degradation of Diosgenin (B1670711)
The large-scale production of synthetic steroids was economically unfeasible until Russell Marker, a chemist at Pennsylvania State College, developed a groundbreaking process in the 1940s.[6] He discovered that diosgenin, a sapogenin found in abundance in the tubers of Mexican wild yams (Dioscorea species), could be efficiently converted into progesterone.[6][7] This multi-step process, now known as the Marker Degradation , became the cornerstone of the burgeoning steroid industry and provided the essential precursors for the synthesis of the first oral progestins.[6]
Experimental Protocol: The Marker Degradation
The conversion of diosgenin to 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), the key intermediate, involves three primary steps:
Step 1: Acetolysis of Diosgenin
-
Objective: To open the spiroketal side chain of diosgenin.
-
Reagents: Diosgenin, Acetic Anhydride (B1165640) (Ac₂O).
-
Procedure:
-
Heat a suspension of diosgenin in acetic anhydride to reflux (approximately 200°C) for several hours.
-
This reaction opens the F-ring of the spiroketal and acetylates the 3-hydroxyl group, forming a pseudodiosgenin diacetate intermediate.[6]
-
Step 2: Chromic Acid Oxidation
-
Objective: To oxidatively cleave the side chain of the intermediate.
-
Reagents: Pseudodiosgenin diacetate, Chromium Trioxide (CrO₃), Acetic Acid.
-
Procedure:
-
Dissolve the pseudodiosgenin diacetate from Step 1 in a suitable solvent like acetic acid.
-
Treat the solution with chromium trioxide. This cleaves the double bond in the opened F-ring.[6]
-
The reaction yields an intermediate which, upon workup, eliminates the side chain beyond C-20.
-
Step 3: Hydrolysis and Elimination
-
Objective: To form the stable 16-dehydropregnenolone acetate (16-DPA).
-
Reagents: The product from Step 2, a base (e.g., sodium acetate).
-
Procedure:
-
The intermediate from the oxidation step is heated with a weak base.
-
This promotes an elimination reaction, forming a double bond between C-16 and C-17 and cleaving the remaining part of the side chain to yield 16-DPA.[6]
-
Step 4 & 5: Conversion of 16-DPA to Progesterone
-
Objective: To produce progesterone from the 16-DPA intermediate.
-
Procedure:
-
Hydrogenation: The double bond at C-16 in 16-DPA is selectively hydrogenated, typically using a palladium catalyst (e.g., Pd/BaSO₄), to yield pregnenolone (B344588) acetate.[6]
-
Oppenauer Oxidation: Pregnenolone acetate is then subjected to Oppenauer oxidation. This process involves heating with a ketone (e.g., acetone) in the presence of an aluminum alkoxide (e.g., aluminum isopropoxide). This simultaneously oxidizes the 3-hydroxyl group to a ketone and isomerizes the C-5 double bond to the C-4 position, resulting in the final product, progesterone.[6]
-
Visualization: Marker Degradation Workflow
The Synthesis of Norethindrone (Northis compound)
On October 15, 1951, at the Syntex laboratories in Mexico City, chemists Carl Djerassi, Luis Miramontes, and George Rosenkranz achieved a historic synthesis. They created 17α-ethynyl-19-nortestosterone, a compound later named norethindrone (or northis compound).[5] This molecule was found to be a highly potent, orally active progestin, far exceeding the activity of this compound.[5]
The synthesis started from estrone (B1671321) methyl ether, which itself could be derived from diosgenin.
Experimental Protocol: Norethindrone Synthesis
Step 1: Birch Reduction
-
Objective: To reduce the aromatic A-ring of estrone methyl ether.
-
Reagents: Estrone-3-methyl ether, Lithium metal, Liquid Ammonia (B1221849), Ethanol (B145695).
-
Procedure:
-
Dissolve estrone-3-methyl ether in a mixture of an ether solvent (like THF or diethyl ether) and liquid ammonia at low temperature (approx. -78°C).
-
Add small pieces of lithium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Add ethanol as a proton source to complete the reduction of the aromatic ring to a diene. This also reduces the 17-ketone to a hydroxyl group.
-
Step 2: Acid Hydrolysis
-
Objective: To hydrolyze the enol ether and isomerize the double bond.
-
Reagents: The product from Step 1, Hydrochloric Acid (HCl).
-
Procedure:
-
Treat the crude product from the Birch reduction with dilute aqueous HCl.
-
This hydrolysis step removes the methyl ether group and causes the non-conjugated double bond to shift into conjugation with the newly formed 3-keto group, yielding 19-nortestosterone.
-
Step 3: Oppenauer Oxidation
-
Objective: To oxidize the 17-hydroxyl group back to a ketone.
-
Reagents: 19-nortestosterone, Aluminum isopropoxide, Acetone.
-
Procedure:
-
Perform an Oppenauer oxidation on 19-nortestosterone to convert the 17β-hydroxyl group back into a ketone, producing the intermediate 19-norandrostenedione (B190405).
-
Step 4: Ethynylation
-
Objective: To add the crucial 17α-ethynyl group, which confers high oral activity.
-
Reagents: 19-norandrostenedione, Potassium acetylide (or another source of the acetylide anion, such as lithium acetylide).
-
Procedure:
-
Treat a solution of 19-norandrostenedione in an inert solvent with potassium acetylide.
-
The acetylide anion attacks the 17-keto group, forming a tertiary alcohol.
-
Acidic workup yields the final product, norethindrone.
-
Visualization: Norethindrone Synthesis Workflow
The Synthesis of Norethynodrel
Shortly after the synthesis of norethindrone at Syntex, another team of chemists led by Frank B. Colton at G.D. Searle and Company synthesized an isomer, norethynodrel , in 1952.[5] Norethynodrel differs from norethindrone only in the position of a double bond in the A-ring (at the C5-C10 position, rather than C4-C5). This subtle structural change results in a compound with a different biological profile, possessing both progestational and weak estrogenic activity.[4] Norethynodrel, combined with the estrogen mestranol, would become the progestin component of Enovid, the first approved oral contraceptive.[7]
Experimental Protocol: Norethynodrel Synthesis
The synthesis of norethynodrel also begins with estrone methyl ether and shares similarities with the norethindrone synthesis, but with key differences in the workup of the Birch reduction intermediate.[8]
Step 1: Birch Reduction of Estrone Methyl Ether
-
Objective: To reduce the aromatic A-ring.
-
Procedure: This step is identical to the first step in the norethindrone synthesis, using lithium in liquid ammonia with a proton source to produce a diene intermediate.[8]
Step 2: Mild Acid Hydrolysis (Ketal Protection)
-
Objective: To hydrolyze the enol ether without isomerizing the C5-C10 double bond.
-
Procedure:
-
Before full acidic workup, the 3-keto group can be protected as a ketal (e.g., using ethylene (B1197577) glycol).
-
Subsequent very mild acidic hydrolysis is performed to remove the methyl ether at C-3 while preserving the C5(10) double bond position. This yields the key intermediate with the non-conjugated ketone.
-
Step 3: Oxidation of 17-Hydroxyl Group
-
Objective: To form the 17-ketone.
-
Procedure: The 17-hydroxyl group is oxidized to a ketone using a standard oxidizing agent like chromium trioxide, yielding 17-keto-estr-5(10)-ene-3-one.
Step 4: Ethynylation
-
Objective: To introduce the 17α-ethynyl group.
-
Procedure: Similar to the norethindrone synthesis, the 17-keto group is reacted with an acetylide source (e.g., lithium acetylide) to form the 17α-ethynyl-17β-hydroxy functionality.[8]
Step 5: Deprotection (if used)
-
Objective: To regenerate the 3-keto group.
-
Procedure: If a ketal protecting group was used, it is removed under acidic conditions to yield the final product, norethynodrel.
Biological Activity and Mechanism of Action
The primary mechanism of action for progestins in contraception is the suppression of ovulation.[2] This is achieved through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.
Progesterone Receptor Signaling Pathway
Progestins exert their effects by binding to and activating intracellular progesterone receptors (PRs).
-
Ligand Binding: The progestin molecule diffuses across the cell membrane and binds to the Progesterone Receptor (PR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change & HSP Dissociation: Ligand binding induces a conformational change in the PR, causing the dissociation of the HSPs.
-
Dimerization & Nuclear Translocation: The activated PRs form dimers (homodimers) and translocate into the nucleus.
-
DNA Binding: In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.
-
Gene Transcription: The PR-DNA complex recruits co-activators or co-repressors, modulating the transcription of target genes. In the hypothalamus, this leads to a decrease in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Suppression: Reduced GnRH stimulation of the pituitary gland leads to decreased secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which prevents follicular development and the LH surge required for ovulation.[2]
Visualization: Progesterone Receptor Signaling
Quantitative Data: Potency of Early Oral Progestins
The progestational activity of these new compounds was assessed using bioassays, most notably the Clauberg test , which measures the progestin-induced proliferation of the uterine endometrium in immature female rabbits primed with estrogen. The oral potency of these synthetic progestins was dramatically higher than that of natural progesterone.
Table 1: Relative Oral Progestational Potency of Early Progestins
| Compound | Year Synthesized | Chemical Class | Relative Oral Potency (vs. Progesterone = <0.01) | Relative Oral Potency (vs. Norethindrone = 1) |
| Progesterone | - | Pregnane | Very Low (<1) | ~0.002 |
| This compound | 1938 | Androstane | Low (~10-20) | ~0.1 |
| Norethindrone | 1951 | Estrane | High (~100-200) | 1 |
| Norethynodrel | 1952 | Estrane | High (~50-100) | ~0.5 - 1.0 |
Note: Relative potencies are approximate and can vary based on the specific bioassay used. Data compiled from multiple sources indicating the general order of magnitude. Norethynodrel's potency is often debated due to its partial metabolism to norethindrone and its inherent estrogenicity, which can synergize its progestational effect.[4][6]
Early Clinical Development and Approval
With potent oral progestins now available, clinical trials began under the leadership of endocrinologist Gregory Pincus and gynecologist John Rock.[2] Initial trials in the mid-1950s, famously conducted in Puerto Rico, tested formulations of norethynodrel and norethindrone (typically combined with an estrogen, mestranol, to improve cycle control).[7] These trials demonstrated high efficacy in preventing pregnancy.
-
1957: The FDA approved Searle's Enovid (norethynodrel plus mestranol) for the treatment of severe menstrual disorders.[7]
-
1960: The FDA formally approved Enovid for use as an oral contraceptive, a landmark decision that ushered in a new era of reproductive health.[7]
-
1962: Ortho-Novum, containing norethindrone, received FDA approval as an oral contraceptive.[9]
Conclusion
The discovery and development of early oral progestins represent a triumph of synthetic organic chemistry and a pivotal advancement in pharmacology. The journey from Russell Marker's innovative use of plant-based precursors to the targeted synthesis of norethindrone and norethynodrel by teams at Syntex and Searle laid the essential groundwork for modern hormonal contraception. These foundational molecules not only provided a solution to the challenge of oral progesterone delivery but also opened up new avenues of research in steroid science that continue to evolve. This technical guide serves to document these critical early achievements, providing a detailed resource on the chemical protocols, biological mechanisms, and quantitative benchmarks that defined the dawn of the oral contraceptive era.
References
- 1. Project MUSE - The History of Steroidal Contraceptive Development: The Progestins [muse.jhu.edu]
- 2. Half a century of the oral contraceptive pill: Historical review and view to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and acceptability of progestogens in combined oral contraceptives – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dear-doc.com [dear-doc.com]
- 8. benchchem.com [benchchem.com]
- 9. Norethindrone vs Progesterone | Power [withpower.com]
The In Vivo Metabolic Pathways of Ethisterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethisterone (17α-ethynyltestosterone) is a first-generation synthetic progestin that has been used in the management of various gynecological disorders. Understanding its metabolic fate is crucial for comprehending its pharmacological and toxicological profile. This technical guide synthesizes the available scientific literature on the in vivo metabolic pathways of this compound. It has been observed that detailed quantitative data and specific experimental protocols for this compound metabolism are limited in publicly accessible literature, with much of the available information focusing on the related compound, northis compound. This guide, therefore, presents the established qualitative metabolic pathways of this compound, supplemented with comparative insights from northis compound and progesterone (B1679170) metabolism to provide a more comprehensive, albeit inferred, understanding. General methodologies for studying steroid metabolism are also detailed to guide future research in this area.
Introduction
This compound, a derivative of testosterone, was one of the first orally active progestins. Its clinical efficacy and side-effect profile are intrinsically linked to its biotransformation within the body. The metabolism of steroids typically involves a series of enzymatic reactions, primarily occurring in the liver, that modify the parent compound to facilitate its excretion. These modifications, categorized as Phase I and Phase II reactions, can also lead to the formation of active or inactive metabolites, thereby influencing the overall pharmacological effect.
Phase I Metabolic Pathways of this compound
Phase I metabolism of this compound primarily involves reduction reactions. The available literature indicates that the A-ring of the steroid nucleus is a key site for metabolic transformation.
A-Ring Reduction
The principal metabolic pathway for this compound is the reduction of the α,β-unsaturated ketone in the A-ring. This process is catalyzed by 5α-reductase and 3α/β-hydroxysteroid dehydrogenases, leading to the formation of various tetrahydro-metabolites.
A simplified logical flow of this process is as follows:
Phase II Metabolic Pathways
Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal and biliary excretion. Common conjugation reactions for steroids include glucuronidation and sulfation. While specific quantitative data for this compound is scarce, it is highly probable that its hydroxylated metabolites are conjugated with glucuronic acid and sulfate (B86663).
Quantitative Data on this compound Metabolism
A comprehensive search of the scientific literature did not yield specific quantitative data on the in vivo metabolic profile of this compound in humans or animal models. Studies on the closely related compound, northis compound, have provided some quantitative insights into the formation of its metabolites, but direct extrapolation to this compound is not scientifically rigorous. The following table summarizes the key metabolic transformations with the understanding that quantitative values are not available for this compound.
| Metabolic Reaction | Enzyme(s) Involved | Metabolite(s) Formed | Quantitative Data (this compound) | Notes |
| A-Ring Reduction | 5α-reductase, 3α/β-hydroxysteroid dehydrogenases | 5α-Dihydrothis compound, 3α,5α-Tetrahydrothis compound, 3β,5α-Tetrahydrothis compound | Not Available | This is considered the major metabolic pathway. |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates | Not Available | Essential for detoxification and excretion. |
Experimental Protocols for Studying this compound Metabolism
Key Methodological Considerations
-
Animal Model Selection: The choice of animal model is critical as metabolic pathways can differ between species. Non-human primates often provide a closer metabolic profile to humans for steroid hormones.
-
Radiolabeling: The use of radiolabeled this compound (e.g., with ¹⁴C or ³H) is a powerful technique to trace the fate of the drug and its metabolites throughout the body and ensure a complete mass balance is achieved.
-
Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, often requiring derivatization of the analytes.
-
Enzyme Hydrolysis: To analyze conjugated metabolites, samples are typically treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze the conjugates and release the free metabolites for detection.
Discussion and Future Directions
The available information on the in vivo metabolism of this compound is largely qualitative. While the primary pathways of A-ring reduction and subsequent conjugation are likely, the lack of quantitative data limits a full understanding of its pharmacokinetic profile and the potential contribution of various metabolites to its overall activity and safety.
Future research should focus on:
-
Quantitative in vivo studies: Conducting well-designed pharmacokinetic studies in relevant animal models and/or humans to quantify the major metabolites of this compound.
-
Enzyme phenotyping: Identifying the specific cytochrome P450 (CYP), reductase, and UGT/SULT isoforms responsible for this compound metabolism.
-
Pharmacological activity of metabolites: Assessing the progestogenic, androgenic, or other hormonal activities of the identified metabolites.
A more complete understanding of this compound's metabolic fate will provide valuable information for drug development professionals and regulatory agencies, and will allow for a more informed assessment of its risk-benefit profile.
Conclusion
The in vivo metabolism of this compound is presumed to proceed primarily through reduction of the A-ring, followed by Phase II conjugation reactions. However, a significant gap exists in the scientific literature regarding quantitative data and detailed experimental protocols for this specific compound. The information presented in this guide, including the logical pathway diagrams and a general experimental workflow, provides a foundational understanding for researchers in the field. Further, targeted research is necessary to fully elucidate the quantitative aspects of this compound's biotransformation and the pharmacological relevance of its metabolites.
Ethisterone's Binding Affinity for Steroid Hormone Receptors: A Technical Guide
This technical guide provides a comprehensive overview of ethisterone's binding affinity for various steroid hormone receptors. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology of this synthetic steroid. This document details quantitative binding data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound exhibits a distinct binding profile across the spectrum of steroid hormone receptors. Its primary affinity is for the progesterone (B1679170) receptor, with significantly lower affinity for other receptors. The following tables summarize the relative binding affinities (RBAs) of this compound for the key nuclear steroid hormone receptors.
Table 1: Relative Binding Affinity of this compound for Human Steroid Hormone Receptors
| Receptor | Abbreviation | Relative Binding Affinity (%) |
| Progesterone Receptor | PR | 35 |
| Androgen Receptor | AR | 0.1 |
| Estrogen Receptor | ER | <1.0 |
| Glucocorticoid Receptor | GR | <1.0 |
| Mineralocorticoid Receptor | MR | <1.0 |
Data sourced from a comparative study of anabolic steroids and related compounds[1]. The RBA values are typically determined by competitive radioligand binding assays, with the affinity of the natural ligand for its receptor set to 100%.
Table 2: Binding of this compound to Plasma Steroid-Binding Globulins
| Globulin | Abbreviation | Relative Binding Affinity (%) |
| Sex Hormone-Binding Globulin | SHBG | 25–92 |
| Corticosteroid-Binding Globulin | CBG | 0.3 |
Data sourced from a comparative study of anabolic steroids and related steroids[1]. These values indicate the potential for this compound to be bound in the plasma, which can affect its bioavailability.
Experimental Protocols
The determination of a ligand's binding affinity for its receptor is fundamental in pharmacology. The data presented in this guide are primarily derived from in vitro assays. The two most common methods are competitive radioligand binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
This method is widely used to determine the affinity of an unlabeled compound (the competitor, in this case, this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.[2][3]
Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for a specific steroid hormone receptor.
Materials:
-
Receptor Source: Cytosolic preparations from tissues known to express the receptor of interest (e.g., rat ventral prostate for AR, human uterine endometrium for PR) or cell lines overexpressing the receptor.[4][5]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the receptor (e.g., [³H]-mibolerone for AR, [³H]-ORG-2058 for PR, [³H]-dexamethasone for GR).[5][6]
-
Competitor: Unlabeled this compound at a range of concentrations.
-
Buffers: Assay buffer (e.g., Tris-HCl with additives), wash buffer.
-
Separation Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Detection Instrument: Scintillation counter.
Procedure:
-
Preparation: A constant concentration of the receptor preparation and the radioligand are prepared in the assay buffer. A series of dilutions of unlabeled this compound are also prepared.
-
Incubation: The receptor preparation, radioligand, and varying concentrations of this compound (or buffer for total binding control) are incubated together in assay tubes or plates. A set of tubes containing a high concentration of an unlabeled high-affinity ligand is included to determine non-specific binding. The incubation is carried out at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium.[7]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the specific binding as a function of the logarithm of the this compound concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3][7]
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate a steroid hormone receptor and induce the transcription of a reporter gene.[8][9]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of a specific steroid hormone receptor.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, U2OS, HEK293T) that has low endogenous steroid receptor activity.[8][9][10]
-
Expression Vectors: A plasmid containing the full-length cDNA for the steroid hormone receptor of interest.
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple copies of the hormone response element (HRE) for the specific receptor.[10]
-
Transfection Reagent: A reagent to introduce the plasmids into the cells (e.g., Lipofectamine).
-
Test Compound: this compound at a range of concentrations.
-
Detection Reagents: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Detection Instrument: A luminometer or spectrophotometer.
Procedure:
-
Transfection: The cells are co-transfected with the receptor expression vector and the reporter vector. An internal control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[10]
-
Cell Culture and Treatment: After transfection, the cells are plated in multi-well plates and allowed to recover. The cells are then treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 14-24 hours) to allow for receptor activation, gene transcription, and accumulation of the reporter protein.[8]
-
Cell Lysis and Assay: The cells are lysed to release the cellular contents, including the reporter enzyme. The appropriate substrate is added, and the resulting signal (e.g., light emission for luciferase) is measured.
-
Data Analysis: The reporter activity is normalized to the internal control. A dose-response curve is generated by plotting the normalized reporter activity against the logarithm of the this compound concentration. The EC50 value is determined from this curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's interaction with steroid hormone receptors.
Signaling Pathway
The canonical signaling pathway for this compound, acting through an intracellular steroid hormone receptor, involves a series of steps leading to changes in gene expression.
Caption: General signaling pathway of this compound via a nuclear steroid receptor.
Experimental Workflow
The workflow for a competitive radioligand binding assay is a sequential process from incubation to data analysis.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Binding Affinities
The binding profile of this compound across the different steroid hormone receptors can be visualized to compare its relative affinities.
Caption: Relative binding affinity of this compound across steroid receptors.
References
- 1. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. The influence of structural modification on progesterone and androgen receptor binding of northis compound. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5alpha-reduction of northis compound enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ovid.com [ovid.com]
- 9. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
Ethisterone: A Comprehensive Toxicological and Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethisterone, a synthetic progestin, has a well-documented history in therapeutic applications. This technical guide provides an in-depth analysis of its toxicological profile and associated side effects, drawing from a comprehensive review of preclinical and clinical data. The primary mechanism of action for this compound involves its agonistic activity at the progesterone (B1679170) receptor (PR) and, to a lesser extent, the androgen receptor (AR). While generally considered to have low acute toxicity, its side effect profile is notable and includes both common, milder symptoms and more severe, albeit rarer, adverse events. This document summarizes key toxicological data, outlines experimental methodologies for its assessment, and visually represents its primary signaling pathways to provide a thorough resource for researchers and drug development professionals.
Introduction
This compound is a first-generation, orally active progestin, a synthetic derivative of testosterone. Historically, it has been used in the management of various gynecological conditions.[1] Its biological effects are primarily mediated through its interaction with steroid hormone receptors, leading to changes in gene expression and cellular function. A comprehensive understanding of its toxicology and side effect profile is essential for its safe use and for the development of newer, more targeted progestogenic agents.
Toxicological Profile
The toxicological assessment of this compound encompasses acute, subchronic, chronic, reproductive, and genotoxic endpoints. While specific quantitative data for this compound is limited in publicly available literature, data from closely related progestins, such as northis compound, provide valuable insights.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For a mixture containing northis compound, a structurally similar progestin, the oral LD50 in rats has been reported to be greater than 5 g/kg, suggesting low acute toxicity.[2]
Table 1: Acute Toxicity Data for a Northis compound-Containing Mixture
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | >5 g/kg | [2] |
Subchronic and Chronic Toxicity
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive function and fetal development. Due to its hormonal activity, this compound has been associated with the masculinization of female fetuses when taken during pregnancy.[1] Specific reproductive and developmental toxicity studies with determined NOAELs for this compound are not extensively reported in the available literature. However, general guidelines for such studies, like those from the OECD, provide a framework for their conduct.[5]
Carcinogenicity
The carcinogenic potential of this compound has not been as extensively studied as some other progestins. However, data on the related compound, northis compound, indicate that it is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] In these studies, oral exposure to northis compound was associated with benign liver tumors in male mice and rats, pituitary-gland tumors in female mice, and mammary-gland tumors in male rats.[6]
Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to damage genetic material. Studies on the related compound, northis compound acetate, have shown evidence of clastogenic potential, meaning it can cause structural changes to chromosomes.[7]
Side Effect Profile in Humans
The side effects of this compound are primarily related to its progestogenic and androgenic activities. They can be categorized into common and less frequent but more severe reactions.
Common Side Effects
Commonly reported side effects are often mild and may resolve with continued use. These include:
-
Menstrual irregularities: This can manifest as spotting, breakthrough bleeding, or changes in menstrual flow.[8]
-
Gastrointestinal disturbances: Nausea is a frequently reported side effect.[8]
-
Central nervous system effects: Headaches and mood changes, such as depression or anxiety, can occur.[8]
-
Weight changes: Both weight gain and weight loss have been reported.[8]
-
Androgenic effects: Due to its testosterone-derived structure, this compound can cause acne and hirsutism (excess hair growth).[1]
Severe Side Effects
Though less common, more severe side effects warrant immediate medical attention. These include:
-
Thromboembolic events: As with many hormonal therapies, there is a potential risk of blood clots.
-
Liver dysfunction: In rare cases, liver problems, including jaundice, may occur.[8]
-
Cardiovascular issues: An increased risk of cardiovascular events has been associated with some progestins.
Table 2: Summary of Common and Severe Side Effects of this compound
| System Organ Class | Common Side Effects | Severe Side Effects |
| Reproductive System | Menstrual irregularities (spotting, breakthrough bleeding) | |
| Gastrointestinal | Nausea | |
| Nervous System | Headache, mood changes (depression, anxiety) | |
| Metabolism | Weight gain or loss | |
| Skin and Appendages | Acne, hirsutism | |
| Vascular | Thromboembolic events | |
| Hepatobiliary | Liver dysfunction (jaundice) | |
| Cardiovascular | Cardiovascular events |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by binding to and activating intracellular steroid hormone receptors, which then act as transcription factors to regulate the expression of target genes.
Progesterone Receptor (PR) Signaling
As a progestin, this compound's primary mechanism of action is through the progesterone receptor.
Upon entering the cell, this compound binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[9] This binding induces a conformational change in the receptor, causing the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs).[9][10] This binding initiates the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of progesterone.[10]
Androgen Receptor (AR) Signaling
This compound also possesses androgenic activity, which is mediated through the androgen receptor.
The androgen receptor signaling pathway is mechanistically similar to that of the progesterone receptor.[11][12] this compound binds to the AR in the cytoplasm, leading to the dissociation of HSPs, dimerization, and nuclear translocation.[11] In the nucleus, the activated AR dimer binds to androgen response elements (AREs) on the DNA, initiating the transcription of androgen-responsive genes.[11][12] This activation of the AR is responsible for the androgenic side effects associated with this compound.
Experimental Protocols
The toxicological evaluation of progestins like this compound follows standardized experimental protocols, often guided by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the short-term toxicity of a single oral dose.
-
Test Animals: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure with a limited number of animals at each step is used. Dosing is initiated at a level expected to cause some mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
This study provides information on the effects of repeated oral exposure for 28 days.
-
Test Animals: Typically, rats of both sexes are used.
-
Dosage: At least three dose levels and a control group are used. The highest dose is chosen to induce toxic effects but not death.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of major organs and tissues is conducted.
-
NOAEL Determination: The highest dose at which no adverse effects are observed is determined.[13]
Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)
This study provides an initial assessment of potential effects on reproduction and development.
-
Test Animals: Male and female rats are used.
-
Dosing: Dosing of males begins 2 weeks before mating and continues until sacrifice. Females are dosed throughout the study (2 weeks pre-mating, mating, gestation, and lactation).
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility performance.
-
Offspring: Viability, body weight, and clinical signs.
-
-
Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental animals.
Conclusion
This compound is a synthetic progestin with a well-characterized, though largely qualitative, toxicological and side effect profile. Its primary mechanism of action through the progesterone and androgen receptors explains its therapeutic effects and its common side effects. While acute toxicity appears to be low, the potential for androgenic effects, menstrual irregularities, and, more rarely, severe adverse events such as thromboembolism and liver dysfunction, necessitates careful consideration in its use. The lack of publicly available, specific quantitative toxicological data such as LD50 and NOAEL values for this compound highlights a gap in the literature. Further research to quantify these parameters would provide a more complete understanding of its safety profile. This guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on the toxicology and side effects of this compound and providing a framework for its continued evaluation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 4. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. Northis compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Ethisterone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ethisterone, a synthetic progestin, in a variety of common laboratory solvents. The information contained herein is intended to support research, development, and quality control activities by providing a centralized resource for solubility data and standardized experimental protocols.
Introduction to this compound
This compound (17α-Ethynyltestosterone) is a synthetic, orally active progestogen derived from testosterone.[1][2][3] First synthesized in 1938, it was one of the earliest progestins to be used clinically.[3] Its chemical structure and properties make it a subject of interest in medicinal chemistry and drug development, particularly in the context of hormonal therapies. Understanding its solubility is critical for a wide range of applications, including formulation development, in vitro assay design, and analytical method development.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents, a key consideration for its handling and application in a laboratory setting. The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Temperature (°C) | Method/Notes | Source(s) |
| Water | Practically Insoluble | Not Specified | [4][5][6] | |
| Insoluble | 25 | In-house testing | [7] | |
| 0.00907 mg/mL | Not Specified | Predicted (ALOGPS) | [8] | |
| Ethanol | ~ 1 mg/mL | Not Specified | [1][2] | |
| 1 mg/mL | Not Specified | Requires ultrasonic and warming to 60°C | [9] | |
| Slightly Soluble | Not Specified | [4][5][6] | ||
| Insoluble | 25 | In-house testing | [7] | |
| Methanol | ~ 1 mg/mL | Not Specified | [1][2] | |
| Acetonitrile | ~ 1 mg/mL | Not Specified | [1][2] | |
| Acetone | Slightly Soluble | Not Specified | [4][5][6] | |
| Chloroform | Slightly Soluble | Not Specified | [4][5] | |
| Chloroform:Methanol (1:1) | 20 mg/mL | Not Specified | Clear to slightly hazy, colorless to light yellow solution | [10] |
| Ether | Slightly Soluble | Not Specified | [4][5][6] | |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Not Specified | Insoluble or slightly soluble | [9] |
| Pyridine | Almost Transparent | 20 | C=1, Pyridine | [6] |
| Vegetable Oils | Slightly Soluble | Not Specified | [5] |
Note: The term "slightly soluble" is a qualitative descriptor and may vary between sources. Quantitative data should be prioritized where available.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a steroid like this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials:
-
This compound (crystalline solid)
-
Selected solvent(s) (ACS Grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a known volume of the desired solvent to each vial. The amount of this compound should be sufficient to ensure that not all of it dissolves, creating a slurry.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved microcrystals, centrifuge the supernatant at a high speed (e.g., 5,000 rpm for 15 minutes).[11]
-
Filter the resulting supernatant through a syringe filter appropriate for the solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This compound has a UV maximum at approximately 241 nm.[1][2][5]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound [drugfuture.com]
- 6. This compound | 434-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound =99 HPLC 434-03-7 [sigmaaldrich.com]
- 11. stressmarq.com [stressmarq.com]
Ethisterone as a Metabolite of Danazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danazol (B1669791), a synthetic steroid derived from ethisterone, is utilized in the management of various medical conditions, most notably endometriosis. Its therapeutic effects are intrinsically linked to its complex metabolism, which results in the formation of several active and inactive compounds. This technical guide provides an in-depth exploration of this compound, a primary and active metabolite of danazol. Understanding the conversion of danazol to this compound is crucial for elucidating the parent drug's complete pharmacological profile, including its efficacy and androgenic side effects. This document will detail the metabolic pathway, present available quantitative data, outline experimental protocols for analysis, and visualize the relevant biological pathways.
Metabolic Pathway of Danazol
Danazol undergoes extensive metabolism primarily in the liver.[1][2] The biotransformation of danazol leads to two major metabolites: this compound and 2-hydroxymethyl danazol (also known as 2-hydroxymethylthis compound).[1][3] The formation of 2-hydroxymethyl danazol is known to be mediated by the cytochrome P450 enzyme, CYP3A4.[3] While the specific enzymes responsible for the direct conversion of danazol to this compound are not explicitly detailed in the reviewed literature, it is understood to be a key metabolic route. These metabolites are subsequently eliminated from the body through both renal and fecal pathways.[1]
Quantitative Data
While the qualitative aspects of danazol metabolism are well-documented, specific quantitative data on the conversion rates and ratios of danazol to this compound are not extensively available in publicly accessible literature. The following tables summarize the available pharmacokinetic parameters for danazol and the observed effects of danazol and its metabolites.
Table 1: Pharmacokinetic Properties of Danazol
| Parameter | Value | Conditions | Source |
| Half-life | 9.7 hours | Healthy Males | [1] |
| 23.7 hours | Endometriosis patients (6 months, 200 mg TID) | [1] | |
| Time to Peak (Tmax) | 2 to 8 hours | 400 mg oral dose | [1] |
| Bioavailability | Increases 3- to 4-fold | With a high-fat meal | [2] |
Table 2: In Vitro Effects of Danazol and its Metabolites on Endometrial Cell Growth
| Compound | Concentration | Effect on Cell Growth | Source |
| Danazol | 1x expected plasma concentration | 20.8% suppression (p < 0.01) | [4] |
| 10x expected plasma concentration | 26.9% suppression (p < 0.01) | [4] | |
| This compound | 1x & 10x expected plasma concentration | No significant suppression | [4] |
| 2-Hydroxymethyl this compound | 1x & 10x expected plasma concentration | No significant suppression | [4] |
Experimental Protocols
The identification and quantification of danazol and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry. The following are generalized protocols based on established methodologies for steroid analysis.
Protocol for In Vitro Metabolism of Danazol in Human Liver Microsomes
Objective: To determine the metabolic profile of danazol in a controlled in vitro system.
Materials:
-
Danazol
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Internal standard (e.g., a structurally similar steroid not present in the sample)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and danazol at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ACN or MeOH containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol for Quantification of Danazol and Metabolites by HPLC-MS/MS
Objective: To separate and quantify danazol, this compound, and 2-hydroxymethyl danazol in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Danazol: [M+H]+ → fragment ion 1, fragment ion 2
-
This compound: [M+H]+ → fragment ion 1, fragment ion 2
-
2-Hydroxymethyl Danazol: [M+H]+ → fragment ion 1, fragment ion 2
-
Internal Standard: [M+H]+ → fragment ion 1, fragment ion 2
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Signaling Pathways
Danazol and its metabolite, this compound, exert their pharmacological effects by interacting with steroid hormone receptors, primarily the androgen and progesterone (B1679170) receptors. This interaction can modulate the expression of target genes, leading to the therapeutic and androgenic effects of the drug.
This diagram illustrates the general mechanism where danazol and this compound, being lipophilic, can cross the cell membrane and bind to cytosolic androgen and progesterone receptors, which are often complexed with heat shock proteins (HSPs). Upon ligand binding, the receptors undergo a conformational change, dissociate from the HSPs, dimerize, and translocate to the nucleus. In the nucleus, these complexes bind to specific DNA sequences known as hormone response elements (androgen response elements [AREs] and progesterone response elements [PREs]) in the promoter regions of target genes, thereby modulating their transcription. This leads to the diverse physiological and therapeutic effects of danazol.
References
- 1. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Danazol - Wikipedia [en.wikipedia.org]
- 4. The inhibitory effects of danazol, danazol metabolites, gestrinone, and testosterone on the growth of human endometrial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethisterone in Pharmaceutical Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethisterone, a synthetic progestogen, is a crucial component in various pharmaceutical formulations. Accurate and precise quantification of this compound is paramount for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for the determination of this compound in bulk drug substances and finished dosage forms.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters (Nylon or PTFE)
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, a modifier like 0.1% formic acid can be added.[1] |
| Flow Rate | 1.0 - 1.3 mL/min[1] |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
5. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Bulk Drug Substance: Accurately weigh a quantity of the this compound powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
-
Pharmaceutical Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
-
Data Presentation
The following tables summarize typical quantitative data obtained during method validation for this compound analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 50 | > 0.999 |
| Limit of Detection (LOD) | N/A | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | N/A | Typically in the ng/mL range |
| Accuracy (% Recovery) | Low, Medium, High QC levels | 98 - 102% |
| Precision (% RSD) | Intra-day and Inter-day | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of key components in the HPLC system.
References
Application Notes and Protocols for the Laboratory Synthesis and Purification of Ethisterone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethisterone, a synthetic progestin, was the first orally active progestogen.[1] It is derived from the testosterone (B1683101) backbone and has been utilized in various gynecological treatments.[2] This document provides detailed protocols for the laboratory synthesis of this compound starting from Dehydroepiandrosterone (DHEA), followed by comprehensive purification procedures.
I. Synthesis of this compound from Dehydroepiandrosterone (DHEA)
The synthesis of this compound from DHEA is a two-step process. First, DHEA is oxidized to 4-Androstenedione (4-AD). Subsequently, 4-AD undergoes ethynylation to yield this compound.
Step 1: Oppenauer Oxidation of Dehydroepiandrosterone (DHEA) to 4-Androstenedione (4-AD)
The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones. In this step, the 3β-hydroxyl group of DHEA is oxidized to a ketone, and the double bond migrates from the C5-C6 to the C4-C5 position to form the conjugated enone system of 4-AD.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dehydroepiandrosterone (1 equivalent) in a suitable solvent system such as toluene (B28343) or a mixture of toluene and cyclohexane.
-
Addition of Reagents: Add a hydride acceptor, typically acetone (B3395972) or cyclohexanone (B45756) (in large excess), to the solution.
-
Catalyst Addition: Introduce the Oppenauer catalyst, aluminum isopropoxide or aluminum tert-butoxide (0.2-0.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (e.g., 3:7 v/v). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of dilute sulfuric acid (e.g., 10% H₂SO₄) or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., toluene) two more times.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Androstenedione. The crude product can be purified by recrystallization or used directly in the next step if the purity is deemed sufficient by TLC or ¹H NMR analysis.
Step 2: Ethynylation of 4-Androstenedione (4-AD) to this compound
This step involves the nucleophilic addition of an acetylide anion to the C17-ketone of 4-AD.
Experimental Protocol:
-
Preparation of Acetylide: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of potassium tert-butoxide or another strong base in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Bubble acetylene (B1199291) gas through the solution to form the potassium acetylide suspension.
-
Addition of 4-AD: Dissolve 4-Androstenedione (1 equivalent) in anhydrous THF and add it dropwise to the potassium acetylide suspension at a low temperature (e.g., 0-5 °C).
-
Reaction: Allow the reaction to proceed at this temperature for several hours until completion, which can be monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute acetic acid, while maintaining a low temperature.
-
Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
II. Purification of this compound
The crude this compound can be purified by recrystallization and/or column chromatography to achieve high purity.
A. Recrystallization
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for recrystallization of steroids include ethanol, methanol, acetone, ethyl acetate, or mixtures such as methanol/chloroform or ethanol/water.[3] The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven to a constant weight.
B. Column Chromatography
Experimental Protocol:
-
Stationary Phase and Column Packing: Use silica (B1680970) gel (60-120 or 230-400 mesh) as the stationary phase. The column can be packed using a slurry method, where the silica gel is mixed with the initial mobile phase and poured into the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). The sample can be loaded directly onto the top of the silica gel bed or pre-adsorbed onto a small amount of silica gel, which is then added to the column.
-
Mobile Phase and Elution: A gradient elution is often effective for separating steroids. Start with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 v/v, etc.).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis of Fractions: Monitor the composition of the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
III. Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Product | Reagents and Solvents | Typical Yield | Purity (by HPLC) | Reference |
| 1. Oxidation | Dehydroepiandrosterone (DHEA) | 4-Androstenedione (4-AD) | Aluminum isopropoxide, Acetone, Toluene | 85-95% (Estimated) | >95% | General Oppenauer oxidation literature |
| 2. Ethynylation | 4-Androstenedione (4-AD) | This compound (Crude) | Potassium tert-butoxide, Acetylene, THF | 90-98% | ~97% | [4] |
| 3. Purification | This compound (Crude) | This compound (Pure) | Recrystallization (e.g., Methanol/Chloroform) | 85-90% (from crude) | >99% | [3] |
IV. Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from DHEA.
Purification Workflow
Caption: Purification workflow for this compound.
References
Ethisterone In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ethisterone, a synthetic progestin, in in vitro cell culture experiments. This document outlines detailed protocols for preparing this compound, assessing its effects on cell viability, proliferation, and apoptosis, and provides insights into its potential mechanisms of action.
Introduction
This compound (17α-ethynyltestosterone) is a steroidal progestin that has been investigated for its hormonal and anti-cancer properties. As a synthetic analog of progesterone (B1679170), it can interact with various steroid hormone receptors, including the progesterone receptor (PR) and the androgen receptor (AR), leading to a range of cellular responses. Understanding the in vitro effects of this compound is crucial for elucidating its therapeutic potential and mechanism of action in various cell types, particularly in cancer research.
Preparation of this compound for In Vitro Use
Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell culture experiments. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Protocol for Preparing a 10 mM Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 3.124 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term stability.
Working Solution Preparation:
-
For cell-based assays, dilute the this compound stock solution to the desired final concentration using pre-warmed, complete cell culture medium.
-
It is recommended to perform serial dilutions to achieve the final working concentrations.
-
To avoid precipitation, add the stock solution to the medium and mix immediately and thoroughly.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not widely reported in publicly available literature, studies on related progestins such as Northis compound (NET) provide an indication of the potential effective concentration range. The following table summarizes the anti-proliferative effects of NET in a breast cancer cell line. Researchers should perform dose-response experiments to determine the specific IC50 of this compound in their cell line of interest.
| Compound | Cell Line | Assay | Incubation Time | Observed Effect | Concentration Range |
| Northis compound (NET) | MCF-7 (Breast Cancer) | ATP-chemosensitivity | 7 days | Significant inhibition of cell proliferation | 0.01 nM - 10 µM[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (Resazurin Method)
This assay measures the metabolic activity of viable cells.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well to a final concentration of 10% of the total volume and mix gently.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit
-
Absorbance microplate reader
Protocol:
-
Follow the cell seeding and treatment steps as described in the cell viability assay protocol.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells cultured in 96-well, opaque-walled plates
-
This compound working solutions
-
Commercially available luminescent caspase-3/7 assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for a few minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cells cultured in 24- or 96-well plates
-
This compound working solutions
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Seed and treat the cells with this compound as described in the previous protocols.
-
Towards the end of the treatment period (e.g., the last 4-18 hours), add [³H]-Thymidine to each well at a final concentration of approximately 1 µCi/mL.
-
After the labeling period, wash the cells with cold PBS to remove unincorporated [³H]-Thymidine.
-
Lyse the cells using a lysis buffer or by freeze-thawing.
-
Harvest the cellular DNA onto glass fiber filters using a cell harvester.
-
Wash the filters to remove any remaining unincorporated label.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
This compound, as a synthetic progestin, is known to interact with steroid hormone receptors. Its mechanism of action in cancer cells may involve the modulation of key signaling pathways that regulate cell survival and proliferation.
Androgen Receptor (AR) Signaling: this compound and its derivatives have been shown to act as antagonists of the Androgen Receptor (AR) in prostate cancer cells.[2][3] This antagonism can occur through competitive binding to the AR, preventing its nuclear translocation and subsequent transcription of target genes involved in cell growth and survival.
Caption: this compound as an Androgen Receptor antagonist.
PI3K/Akt Signaling Pathway: Studies on the related progestin Northis compound suggest a potential role for the PI3K/Akt pathway in mediating the proliferative effects of progestins in breast cancer cells, possibly through progesterone receptor membrane component 1 (PGRMC1).[4] Progestins may activate this pathway, leading to the phosphorylation of Akt and downstream signaling that promotes cell cycle progression.
Caption: Potential involvement of the PI3K/Akt pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.
Caption: General workflow for in vitro this compound studies.
References
- 1. E2 + northis compound promotes the PI3K-AKT pathway via PGRMC1 to induce breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Estrone and progesterone inhibit the growth of murine MC38 colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethisterone in Studying Endometrial Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, a synthetic progestin, serves as a valuable tool in the investigation of endometrial proliferation. As a progesterone (B1679170) receptor agonist, it mimics the anti-proliferative and differentiating effects of endogenous progesterone on the endometrium. This makes it particularly useful for in vitro and in vivo studies aimed at understanding the molecular mechanisms governing endometrial cell growth, differentiation, and the pathogenesis of proliferative endometrial diseases such as endometrial hyperplasia and endometriosis. These notes provide an overview of the application of this compound and related progestins in this field, including detailed experimental protocols and a summary of expected quantitative outcomes. While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented effects of closely related progestins, such as northis compound, and provides a strong framework for designing studies with this compound.
Mechanism of Action
This compound, like other progestins, exerts its primary effects by binding to and activating the progesterone receptor (PR). This activation leads to the modulation of gene expression, ultimately counteracting the proliferative stimuli of estrogen on the endometrial lining. The anti-proliferative effects of progestins are mediated through several key signaling pathways:
-
Inhibition of Cell Cycle Progression: Progestins arrest the cell cycle in the G0/G1 phase. This is achieved by downregulating the expression of key cell cycle activators, such as cyclin D1, and upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.[1][2]
-
Modulation of Growth Factor Signaling: Progestins can interfere with estrogen-driven growth factor signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4] By inhibiting these pathways, progestins reduce the downstream signals that promote cell proliferation.
-
Induction of Apoptosis: In some contexts, particularly in endometriotic cells, progestins can induce programmed cell death (apoptosis), further contributing to the reduction of endometrial cell mass.[5]
Data Presentation: Quantitative Effects of Progestins on Endometrial Cells
The following tables summarize the quantitative effects of progestins on endometrial cell proliferation and apoptosis, primarily based on studies using northis compound (NET), a structurally and functionally similar progestin to this compound. These data provide a reference for the expected outcomes in studies using this compound.
Table 1: Dose-Dependent Inhibition of Endometrial Stromal Cell Proliferation by Northis compound (NET)
| Concentration of NET | Inhibition of [3H]Thymidine Incorporation (%) |
| 10 nM | Significant inhibition observed |
| >10 nM | Dose-dependent increase in inhibition |
Data extrapolated from studies on human endometriotic stromal cells.[5]
Table 2: Induction of Apoptosis in Endometriotic Stromal Cells by Northis compound (NET)
| Concentration of NET | Caspase 3/7 Activity |
| >100 nM | Significant increase |
Progesterone (P4) did not show a significant increase in caspase 3/7 activity at similar concentrations.[5]
Table 3: Effect of Progestins on Endometrial Hyperplasia without Atypia
| Treatment | Regression Rate (%) |
| Dienogest (DIE) | 57.7 |
| Northis compound Acetate (B1210297) (NETA) | 37.9 |
Clinical study comparing the efficacy of two different progestins.[6]
Experimental Protocols
Protocol 1: In Vitro Endometrial Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of the Ishikawa human endometrial adenocarcinoma cell line, a commonly used model for studying endometrial cell biology.[7][8]
Materials:
-
Ishikawa cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phenol (B47542) red-free DMEM/F12 supplemented with 10% charcoal-stripped FBS (CS-FBS) for hormone treatments
-
This compound (or Northis compound as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Hormone Starvation: After 24 hours, replace the medium with 100 µL of phenol red-free DMEM/F12 with 10% CS-FBS and incubate for another 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium with CS-FBS. A suggested concentration range is 10 nM to 10 µM. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression of key cell cycle proteins, such as Cyclin D1 and p21, in endometrial cells following this compound treatment.[1]
Materials:
-
Endometrial cells (e.g., Ishikawa)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed endometrial cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: this compound's anti-proliferative signaling pathway.
Caption: Workflow for in vitro endometrial proliferation studies.
Caption: Logical flow of this compound's effect on proliferation.
References
- 1. Progesterone inhibits the estrogen-induced phosphoinositide 3-kinase-->AKT-->GSK-3beta-->cyclin D1-->pRB pathway to block uterine epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen stimulates expression of p21Waf1/Cip1 in mouse uterine luminal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview | MDPI [mdpi.com]
- 4. LSD1 sustains estrogen-driven endometrial carcinoma cell proliferation through the PI3K/AKT pathway via di-demethylating H3K9 of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and apoptotic effects of northis compound on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dienogest versus northis compound acetate in management of endometrial hyperplasia without atypia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses [frontiersin.org]
Development of Immunoassays for the Detection of Ethisterone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, a synthetic progestin, has been utilized in various pharmaceutical applications. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Immunoassays offer a powerful platform for the quantification of small molecules like this compound, providing high throughput, sensitivity, and specificity.[1][2] This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.
Principle of Competitive ELISA
The developed immunoassay is based on the competitive binding principle. In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific anti-Ethisterone antibody coated on a microplate.[3] The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. Following a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the samples is determined by comparing the absorbance with a standard curve.
I. Antibody Production
The generation of high-affinity and specific antibodies is a critical step in the development of a reliable immunoassay. Both monoclonal and polyclonal antibodies can be utilized, each with its own advantages. Monoclonal antibodies offer high specificity and a consistent supply, while polyclonal antibodies can provide a stronger signal due to the recognition of multiple epitopes.[2][4]
Antigen (Immunogen) Preparation
To elicit an immune response to a small molecule like this compound (a hapten), it must be conjugated to a larger carrier protein.[5]
Protocol: this compound-Carrier Protein Conjugation
-
Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl or amino group) into the this compound molecule. For this compound, derivatization at the C3 or C17 position is common.
-
Carrier Protein Selection: Choose a highly immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5]
-
Conjugation Reaction:
-
Activate the carboxyl group of the derivatized this compound using a carbodiimide (B86325) coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS).
-
React the activated hapten with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C with gentle stirring.
-
-
Purification: Remove unconjugated hapten and reagents by dialysis against PBS.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Immunization and Antibody Production
Protocol: Polyclonal Antibody Production in Rabbits
-
Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Primary Immunization: Emulsify the this compound-carrier protein conjugate (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
Booster Injections: Administer booster injections of the immunogen emulsified with Freund's Incomplete Adjuvant (FIA) every 3-4 weeks.
-
-
Titer Monitoring: Collect small blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., Ovalbumin, OVA) coated on the microplate.
-
Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.
II. Immunoassay Development and Optimization
The development of a robust immunoassay involves the optimization of various parameters to achieve the desired sensitivity and specificity.[6]
Checkerboard Titration
To determine the optimal concentrations of the coating antigen and the antibody, a checkerboard titration is performed.
Protocol: Checkerboard Titration
-
Coating: Coat a 96-well microplate with serial dilutions of the this compound-OVA conjugate (e.g., ranging from 0.1 to 10 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: Block the unoccupied sites on the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Antibody Incubation: Add serial dilutions of the purified anti-Ethisterone antibody to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a pre-determined optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The optimal concentrations are those that give a high signal-to-noise ratio (typically an absorbance value of ~1.0 for the maximum binding).
Competitive ELISA Protocol
Protocol: this compound Competitive ELISA
-
Coating: Coat a 96-well microplate with the optimal concentration of this compound-OVA conjugate and incubate overnight at 4°C.
-
Washing and Blocking: Wash and block the plate as described in the checkerboard titration protocol.
-
Competitive Reaction:
-
Add 50 µL of this compound standards or samples to the wells.
-
Add 50 µL of the optimized dilution of the anti-Ethisterone antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times.
-
Substrate Reaction and Absorbance Measurement: Follow steps 8-10 of the checkerboard titration protocol.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration. The concentration of this compound in the samples is then interpolated from this curve.
III. Assay Validation
Validation is essential to ensure the reliability and accuracy of the developed immunoassay.[7][8] Key validation parameters include sensitivity, specificity (cross-reactivity), precision, and accuracy.
Sensitivity
The sensitivity of the assay is typically defined by the limit of detection (LOD) and the IC50 value (the concentration of this compound that causes 50% inhibition of the maximum signal).
Specificity (Cross-Reactivity)
The specificity of the antibody is assessed by determining its cross-reactivity with structurally related compounds.
Protocol: Cross-Reactivity Assessment
-
Prepare a series of concentrations for each potentially cross-reacting compound.
-
Perform the competitive ELISA as described above, using these compounds instead of this compound.
-
Calculate the IC50 value for each compound.
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Precision and Accuracy
-
Precision (Reproducibility): Assessed by determining the intra-assay and inter-assay coefficients of variation (CV%).[9]
-
Accuracy (Recovery): Evaluated by spiking known concentrations of this compound into blank sample matrices and calculating the percentage of recovery.
Quantitative Data Summary
| Parameter | Result |
| Sensitivity | |
| IC50 | Insert Value ng/mL |
| Limit of Detection (LOD) | Insert Value ng/mL |
| Specificity (Cross-Reactivity) | |
| Progesterone (B1679170) | Insert Value % |
| Northis compound | Insert Value % |
| Testosterone | Insert Value % |
| Precision | |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
| Accuracy (Recovery) | |
| Spiked Sample 1 | Insert Value % |
| Spiked Sample 2 | Insert Value % |
| Spiked Sample 3 | Insert Value % |
Visualizations
Caption: Experimental workflow for this compound immunoassay development.
Caption: Signaling pathway of a competitive ELISA for this compound.
Caption: Logical relationship of assay validation parameters.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of development in immunoassay methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neogen.com [neogen.com]
- 4. The production of monoclonal antibodies against aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Production | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a biosensor-based immunoassay for progesterone in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Ethisterone Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the identification and characterization of Ethisterone metabolites using advanced mass spectrometry techniques. This document is intended to guide researchers in setting up and executing robust analytical workflows for studying the biotransformation of this synthetic progestin.
Introduction
This compound, a synthetic steroid, was the first orally active progestin. Understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. The primary metabolic transformations of this compound involve reduction and hydroxylation reactions, leading to the formation of various metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity required for the definitive identification and quantification of these metabolites in complex biological matrices.
The main metabolite of this compound is 5α-Dihydrothis compound, formed through the action of the 5α-reductase enzyme. Other potential metabolites include hydroxylated derivatives. This document outlines the necessary protocols for in vitro metabolism studies, sample preparation, and LC-MS/MS analysis to identify these compounds.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves Phase I reactions. The key transformation is the reduction of the A-ring, leading to 5α-Dihydrothis compound. Hydroxylation at various positions on the steroid core is also a potential metabolic route.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes the incubation of this compound with human liver microsomes (HLM) to generate its metabolites in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5 mg/mL)
-
This compound (final concentration of 10 µM, added from a stock solution in a solvent like DMSO or ethanol. Ensure the final solvent concentration is low, typically <1%, to avoid inhibiting enzyme activity).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol details the extraction of this compound and its metabolites from plasma samples using solid-phase extraction (SPE), a common technique for cleaning up and concentrating analytes from complex biological fluids.[1][2]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar steroid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for washing)
-
Ethyl acetate (B1210297) (for elution)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Spiking: To a 1 mL plasma sample, add a known amount of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of this compound and its metabolites. Method optimization will be required for specific instrumentation and applications.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to initial conditions for equilibration. A typical gradient might be 5% to 95% B over 10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Mass spectrometry is typically performed using an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| Collision Gas | Argon |
Quantitative Data Summary
The following table provides theoretical exact masses and potential MRM transitions for this compound and its primary metabolite, 5α-Dihydrothis compound. These values should be used as a starting point for method development and will need to be empirically confirmed.
| Compound | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| This compound | C₂₁H₂₈O₂ | 313.2168 | 313.2 | To be determined empirically |
| 5α-Dihydrothis compound | C₂₁H₃₀O₂ | 315.2324 | 315.2 | To be determined empirically |
Note: The product ions for MRM transitions need to be determined by infusing a standard of each compound and performing a product ion scan to identify the most stable and abundant fragment ions.
Experimental and Logical Workflows
The overall workflow for identifying this compound metabolites involves several key stages, from in vitro metabolism to data analysis.
Caption: Workflow for this compound metabolite identification.
The logical process for identifying a potential metabolite using LC-MS/MS data is based on comparing the full scan and tandem mass spectra of the parent drug and the suspected metabolite.
Caption: Logical workflow for metabolite structure elucidation.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulating Ethisterone for Animal Model Studies
Introduction
Ethisterone, also known as 17α-ethynyltestosterone, is a synthetic, orally active progestin, a derivative of testosterone.[1][2] Historically, it was the first orally active progestin to be discovered and has been used in the treatment of various gynecological disorders.[2] In a research context, this compound is a valuable tool for studying the effects of progestogens and androgens in various animal models. However, its poor aqueous solubility presents a significant challenge for formulation and in vivo administration.[3][4] These application notes provide detailed protocols and guidance for preparing stable and homogenous this compound formulations suitable for animal model studies, ensuring accurate and reproducible dosing.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is critical for developing an appropriate formulation strategy. This compound is a crystalline solid that is practically insoluble in water but soluble in some organic solvents.[1][5]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₂ | [6] |
| Molecular Weight | 312.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility | Ethanol: ~1 mg/mL | [1] |
| Methanol: ~1 mg/mL | [1] | |
| Acetonitrile: ~1 mg/mL | [4] | |
| Water: Poorly soluble | [3] | |
| UV/Vis | λmax: 241 nm | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Due to its low water solubility, the most common and practical approach for oral administration of this compound in animal models is as a suspension.[7][8] This protocol details the preparation of a homogenous and stable suspension using methylcellulose (B11928114) as a suspending agent.
Materials and Equipment:
-
This compound powder (≥95% purity)[1]
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile water
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended for stability)[9]
-
Graduated cylinders
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the study duration. Calculate the required mass of this compound based on the desired final concentration (e.g., 1 mg/mL).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Trituration (Particle Size Reduction): Transfer the weighed this compound powder to a mortar. Gently triturate with a pestle to break down any aggregates and ensure a fine, uniform particle size.[9] This step is crucial for improving the stability and homogeneity of the suspension.
-
Create a Paste: Add a small volume (e.g., 1-2 mL for a 10 mL final volume) of the 0.5% methylcellulose vehicle to the this compound powder in the mortar. Mix thoroughly with the pestle or a spatula to form a smooth, uniform paste, ensuring no dry powder remains.[9]
-
Gradual Dilution: Transfer the paste to a glass beaker containing a magnetic stir bar. While stirring continuously, slowly add the remaining 0.5% methylcellulose vehicle in small increments until the final desired volume is reached.[10]
-
Homogenization (Optional): For enhanced stability and uniformity, especially for long-term studies, homogenize the suspension using a suitable laboratory homogenizer.
-
Storage and Handling:
-
Store the suspension in a clearly labeled, sealed container, protected from light, at 2-8°C.
-
It is recommended to prepare the suspension fresh daily. If stored, allow it to come to room temperature before use.[9]
-
Crucially, before each administration, the suspension must be thoroughly re-suspended by vigorous vortexing or stirring to ensure a uniform concentration is delivered to each animal.
-
Protocol 2: Administration by Oral Gavage in Rodents
Oral gavage is a common and effective method for precise oral dosing in rodents.[11][12]
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal gavage needles (stainless steel with a ball tip or flexible plastic). The size depends on the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).[13]
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal immediately before dosing to calculate the exact volume of the suspension to be administered based on its body weight (e.g., in mg/kg). The maximum recommended gavage volume for rodents is typically 5-10 mL/kg.[12][14]
-
Prepare the Dose: Vigorously mix the this compound suspension. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, from the tip of its nose to the last rib.[9]
-
With the animal's head tilted slightly upward to straighten the esophagus, gently insert the gavage needle into the mouth and advance it smoothly along the roof of the mouth toward the esophagus. The animal should swallow as the needle passes.[10]
-
CRITICAL: If any resistance is felt, stop immediately and withdraw the needle. Do not force it, as this can cause severe injury to the esophagus or trachea.[10]
-
-
Administer the Dose: Once the needle is correctly positioned in the stomach, dispense the contents of the syringe smoothly and steadily.
-
Withdraw the Needle: Remove the gavage tube slowly and smoothly in the same path it was inserted.[13]
-
Post-Procedure Monitoring: Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose, which could indicate improper administration.[13]
Visualizations
Mechanism of Action
This compound exerts its biological effects primarily by acting as an agonist for the progesterone (B1679170) receptor (PR) and, to a lesser extent, the androgen receptor (AR).[2][4][15] Its action mimics that of natural progesterone. Upon entering the cell, it binds to these intracellular receptors, which then translocate to the nucleus, bind to specific hormone response elements (HREs) on the DNA, and modulate the transcription of target genes.[15][16]
Caption: Intracellular signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the key steps for the preparation and administration of an this compound suspension for animal studies.
Caption: Step-by-step workflow for this compound formulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (CAS 434-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage procedures for Ethisterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and use of Ethisterone in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental accuracy, personnel safety, and compound integrity.
Compound Information
This compound is a synthetic progestin, a derivative of testosterone, that has been used in the management of gynecological disorders. In a research context, it is utilized to study its effects as an agonist of the progesterone (B1679170) and androgen receptors.
| Property | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
| CAS Number | 434-03-7 |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.5 g/mol |
| Appearance | White to off-white crystalline powder[1] |
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure the reliability of experimental results.
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Crystalline Powder) | -20°C | ≥ 4 years | Protect from light. Store in a dry, well-ventilated place.[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in Ethanol/Methanol | -20°C | General guidance suggests storage at -20°C. Stability should be verified for the specific application. | Prepare fresh if possible. Protect from light. |
Solubility Data
This compound is practically insoluble in water but is soluble in several organic solvents.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~1 mg/mL[2] | Purge solvent with an inert gas before preparing the solution.[2] |
| Methanol | ~1 mg/mL[2] | Purge solvent with an inert gas before preparing the solution.[2] |
| Acetonitrile | ~1 mg/mL[2] | Purge solvent with an inert gas before preparing the solution.[2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 4 mg/mL | Use fresh, moisture-free DMSO for best results. |
| Water | Insoluble |
Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2][3]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For handling the powder, use a dust respirator or work in a fume hood to avoid inhalation of dust.[1]
-
-
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]
-
Handle in a well-ventilated area or in a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.
-
Experimental Protocols
-
Pre-analysis:
-
Ensure all necessary PPE is worn (safety goggles, gloves, lab coat).
-
Perform calculations to determine the mass of this compound required. For a 10 mM solution in 1 mL of DMSO (MW = 312.5 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 312.5 g/mol = 0.003125 g = 3.125 mg.
-
-
-
Procedure:
-
Weigh 3.125 mg of this compound powder in a sterile microcentrifuge tube.
-
In a chemical fume hood, add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Label the tubes clearly with the compound name, concentration, date, and solvent.
-
This protocol provides a general framework. Specific cell lines, seeding densities, and treatment times should be optimized for your experimental system.
-
Cell Seeding:
-
Culture your target cell line to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density to allow for optimal growth during the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint:
-
Following incubation, perform the desired downstream analysis, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Gene expression analysis (e.g., qPCR, Western blot).
-
Reporter gene assays.
-
Immunofluorescence staining.
-
-
-
Small Spills (Powder):
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE (gloves, goggles, lab coat, and dust respirator).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
-
-
Large Spills (Powder):
-
Evacuate the area and restrict access.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Mechanism of Action
This compound functions as an agonist for both the progesterone receptor (PR) and the androgen receptor (AR).[5] Upon binding, these receptors translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, leading to various physiological responses.
References
Ethisterone: Application Notes for Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethisterone, also known as ethinyltestosterone, was the first orally active progestin to be synthesized and marketed, discovered in 1938.[1] It is a synthetic derivative of testosterone (B1683101) and acts as an agonist of the progesterone (B1679170) receptor.[1][2] Historically, it was used in hormone replacement therapy (HRT) and to treat various gynecological disorders.[2][3] While its use has been largely superseded by newer progestins with more favorable side-effect profiles, this compound remains a valuable reference compound in endocrine research for comparative studies of progestogenic and androgenic activity.[3][4] These notes provide an overview of its mechanism of action, pharmacological data, and relevant experimental protocols for research applications.
Mechanism of Action
This compound's primary mechanism of action is as an agonist of the nuclear progesterone receptors (PRs).[1][2] Like endogenous progesterone, its binding initiates a conformational change in the receptor, leading to the modulation of gene expression in target tissues such as the uterus, breast, and brain.[2][3]
Signaling Pathway: The binding of this compound to the progesterone receptor follows the classical mechanism for steroid hormones:
-
Cellular Entry: this compound, being lipophilic, passively diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the progesterone receptor, which is part of a complex with heat shock proteins (HSPs).
-
Conformational Change: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs.
-
Dimerization: The activated ligand-receptor complexes form dimers.
-
Nuclear Translocation: The dimers translocate from the cytoplasm into the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.
-
Gene Transcription: The bound complex recruits co-activators or co-repressors, modulating the transcription of genes and leading to the physiological effects of the progestin.[2]
Pharmacological Data
This compound exhibits both progestogenic and androgenic activity. It has no significant estrogenic activity.[1] Its potency is considered weak compared to more modern progestins like northis compound.[1]
| Parameter | Value / Description | Reference |
| Receptor Binding Affinity | ~44% of the affinity of progesterone for the progesterone receptor. | [1] |
| Progestogenic Potency | Described as a relatively weak progestogen. Approximately 20-fold lower potency than northis compound. | [1] |
| Androgenic Activity | Possesses weak androgenic and anabolic activity.[1] The androgenic effects can lead to masculinization.[1] | [1] |
| Binding to SHBG | Has relatively high affinity for Sex Hormone-Binding Globulin (SHBG). | [1] |
| Oral Activity | Was the first orally active progestin introduced for medical use. | [1] |
| Endometrial Transformation | Total dosage of 200 to 700 mg over 10-14 days is required for endometrial transformation in women. | [1] |
Experimental Protocols
The following are representative protocols for characterizing the activity of progestins like this compound.
1. Protocol: Competitive Progesterone Receptor Binding Assay
This assay determines the binding affinity of a test compound (this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Materials:
-
Recombinant human progesterone receptor (PR)
-
Radiolabeled progestin (e.g., [³H]-Progesterone)
-
Binding buffer (e.g., TEGMD buffer)
-
Test compound (this compound)
-
Unlabeled progesterone (for non-specific binding control)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and fluid
Methodology:
-
Preparation: Prepare a serial dilution of this compound in binding buffer.
-
Incubation: In a 96-well plate, add a fixed concentration of recombinant human PR and [³H]-progesterone to each well.
-
Competition: Add the diluted this compound to the wells. For total binding, add buffer alone. For non-specific binding, add a high concentration of unlabeled progesterone.
-
Equilibration: Incubate the plate at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
Separation: Transfer the contents to a filter plate and wash multiple times with ice-cold binding buffer using a vacuum manifold to separate bound from unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
2. Protocol: Progesterone-Dependent Reporter Gene Assay
This cell-based assay measures the functional agonist or antagonist activity of a compound by quantifying the transcription of a reporter gene under the control of progesterone response elements (PREs).
Materials:
-
Mammalian cell line expressing PR (e.g., T47D)
-
Cell culture medium and reagents
-
Plasmid containing a PRE-driven reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (this compound)
-
Progesterone (for antagonist assay)
-
Luciferase assay system and luminometer
Methodology:
-
Cell Culture & Transfection: Culture T47D cells and transfect them with the PRE-luciferase reporter plasmid.
-
Agonist Activity: Treat the transfected cells with a serial dilution of this compound alone and incubate for 24 hours.
-
Antagonist Activity: Pre-treat cells with a serial dilution of this compound for 1-2 hours. Then, stimulate the cells with a fixed concentration of progesterone and incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Analysis:
-
For agonist activity, plot luciferase activity against this compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of progesterone-induced luciferase activity against this compound concentration to determine the IC50.
-
Conclusion
This compound, as a pioneering synthetic progestin, provides a crucial historical and pharmacological benchmark for the development and characterization of newer hormonal therapies. While its clinical application in HRT is obsolete due to its relatively weak progestogenic activity and notable androgenic side effects, its well-understood mechanism of action makes it a useful tool in research for comparative endocrinology and receptor pharmacology studies. The protocols outlined provide a foundational framework for assessing the bioactivity of progestogenic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethisterone's Impact on Coagulation Gene Expression: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethisterone, a synthetic progestin, has been historically used in various gynecological treatments. While its primary mechanism involves agonizing the progesterone (B1679170) receptor, its broader effects on hemostasis, particularly at the level of gene expression, are not extensively documented in vitro.[1] Understanding the influence of this compound on the expression of coagulation factors is crucial for evaluating its safety profile, especially concerning thromboembolic risk.
These application notes provide a framework for investigating the in vitro effects of this compound on coagulation gene expression in relevant human cell lines, such as hepatocytes and endothelial cells. The protocols are adapted from studies on northis compound acetate (B1210297) (NETA), a structurally related progestin, due to the limited availability of direct research on this compound's effects.[2] The provided methodologies and data presentation formats can serve as a template for researchers designing and reporting similar studies.
The presented data, derived from studies on NETA, suggest that progestins can modulate the expression of key coagulation genes, potentially influencing the delicate balance of hemostasis.[2] For instance, NETA has been shown to downregulate the expression of fibrinogen and prothrombin in hepatocytes while upregulating tissue factor (TF), tissue factor pathway inhibitor (TFPI), and tissue plasminogen activator (tPA) in human umbilical vein endothelial cells (HUVECs).[2] These findings highlight the cell-type specific and complex nature of progestin effects on the coagulation system.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Hepatocytes and HUVECs with this compound
This protocol details the cell culture and treatment conditions for assessing the effect of this compound on coagulation gene expression.
1. Cell Culture:
- Human hepatocytes (e.g., HepG2 cell line) and Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells should be seeded in appropriate culture plates (e.g., 6-well plates) and allowed to reach 70-80% confluency before treatment.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the this compound stock solution in serum-free culture medium to the desired final concentrations (e.g., 10 nM, based on similar hormone studies).[2]
- Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
- Add the medium containing the different concentrations of this compound to the cells. A vehicle control (medium with the solvent at the same final concentration) should be included.
- Incubate the cells for a predetermined time period (e.g., 24 hours).[2]
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the methodology for quantifying the expression of target coagulation genes.
1. RNA Extraction:
- Following treatment, lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., from an RNA extraction kit).
- Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Use a consistent amount of RNA for all samples to ensure accurate comparison.
3. Quantitative Real-Time PCR (qRT-PCR):
- Perform qRT-PCR using a real-time PCR system and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
- Design or obtain validated primers for the target coagulation genes (e.g., Fibrinogen, Prothrombin, Factor VII, PAI-1 in hepatocytes; TF, TFPI, tPA, PAI-1 in HUVECs) and a reference gene (e.g., GAPDH, ACTB).
- The thermal cycling conditions should be optimized for each primer set.
- Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and structured format to facilitate comparison between different treatments and cell types.
Table 1: Effect of Northis compound Acetate (NETA) on Coagulation Gene Expression in Human Hepatocytes (Illustrative Example)
| Gene | Treatment (10 nM) | Fold Change (mRNA Expression) |
| Fibrinogen | NETA | Downregulated |
| Prothrombin | NETA | Downregulated |
| Factor VII | 17β-estradiol | Upregulated (2-4 fold)[2] |
| Estrone | Upregulated (2-4 fold)[2] | |
| PAI-1 | Estrone | Upregulated |
| 2-hydroxyestradiol | Upregulated | |
| NETA | Upregulated | |
| NETA/17β-estradiol | Upregulated |
Table 2: Effect of Northis compound Acetate (NETA) on Coagulation Gene Expression in HUVECs (Illustrative Example)
| Gene | Treatment (10 nM) | Fold Change (mRNA Expression) |
| Tissue Factor (TF) | Estrone | Upregulated |
| NETA | Upregulated | |
| TF Pathway Inhibitor (TFPI) | Estrone | Upregulated |
| NETA | Upregulated | |
| tPA | NETA | Upregulated |
| PAI-1 | Estrone | Upregulated |
Visualizations
Diagrams can effectively illustrate experimental workflows and potential signaling pathways.
References
Troubleshooting & Optimization
Identifying degradation products of Ethisterone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethisterone. It focuses on identifying and managing degradation products in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, a synthetic steroid, and data from related compounds like Northis compound and Ethinyl Estradiol, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the core steroid structure may undergo rearrangements or modifications.
-
Oxidation: The steroid rings, particularly at allylic positions, are susceptible to oxidation, which can introduce hydroxyl or keto groups.[1]
-
Photolysis: Exposure to UV light can lead to isomerization or other photochemical reactions.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar steroids, potential degradation products could include:
-
Isomers of this compound.
-
Oxidized derivatives, such as hydroxylated or ketonic forms of this compound.
-
Products resulting from the aromatization of the A-ring, potentially leading to estrogen-like compounds.[2]
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if possible, as both acidic and basic conditions can accelerate degradation.
-
Inert Atmosphere: For long-term storage or when working with oxidative conditions, purge your solutions and the headspace of your container with an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down degradation kinetics.
-
Use of Antioxidants: For formulations, the inclusion of antioxidants can help prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound due to improper solution preparation or storage. | Prepare fresh solutions daily. Store stock solutions protected from light and at a low temperature. Ensure the pH of the mobile phase is optimal for this compound stability. |
| Loss of this compound concentration over time in solution. | Degradation due to hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to identify the primary degradation pathway. Based on the results, implement specific protective measures (e.g., pH adjustment, use of antioxidants, light protection). |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistent handling of solutions. | Standardize solution preparation, storage, and handling procedures. Ensure all replicates are subjected to the same conditions (light exposure, temperature, time before analysis). |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal HPLC method parameters. | Develop and validate a stability-indicating HPLC method. This involves testing different columns, mobile phase compositions, gradient profiles, and detector wavelengths to achieve adequate resolution between this compound and all potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.
-
For structural elucidation of major degradation products, LC-MS/MS analysis is recommended.
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a stability-indicating reverse-phase HPLC method for this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water (with a buffer, e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 4.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a lower percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 240 nm) and also scan a wider range with the PDA to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
3. Method Validation (according to ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products and any matrix components. Peak purity analysis using the PDA detector is essential.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP1 (8.5 min) |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | DP2 (10.2 min) |
| 3% H₂O₂, RT, 24h | 18.5% | 4 | DP3 (12.1 min) |
| UV Light (254 nm), 24h | 12.1% | 2 | DP4 (9.8 min) |
| 60°C, 24h | 5.3% | 1 | DP1 (8.5 min) |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Predicted degradation pathways of this compound in solution.
References
Technical Support Center: Optimizing Ethisterone Solubility for Aqueous Buffers
Welcome to the technical support center for optimizing the solubility of Ethisterone in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your work with this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its solubility in aqueous media is very low, which presents a significant challenge for in vitro and in vivo studies that require aqueous buffer systems.
Q2: What are the most common methods to improve the solubility of this compound in aqueous buffers?
The primary methods for enhancing the aqueous solubility of poorly soluble steroids like this compound include the use of co-solvents, complexation with cyclodextrins, and pH adjustment.[2][3][4][5][6] The choice of method depends on the specific requirements of the experiment, such as the desired final concentration, the tolerance of the experimental system to additives, and the required stability of the solution.
Q3: Can I dissolve this compound directly in my aqueous buffer?
Directly dissolving this compound in an aqueous buffer is generally not feasible due to its hydrophobic nature. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.[7]
Q4: What organic solvents are suitable for preparing an this compound stock solution?
This compound is soluble in organic solvents such as ethanol (B145695), methanol, and acetonitrile, with a reported solubility of approximately 1 mg/mL.[7] Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments.
Q5: How does pH adjustment affect this compound's solubility?
The effect of pH on the solubility of a compound is dependent on its pKa value(s). This compound is a neutral molecule and is not expected to have a pKa in the physiological pH range. Therefore, pH adjustment alone is unlikely to significantly increase its aqueous solubility. However, for some related steroid compounds, solubility can be greater at a more alkaline pH.[8]
Q6: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming inclusion complexes.[8][9][10][11] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[9]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting the stock solution into the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final solvent concentration is too low. | The final concentration of the organic co-solvent in the aqueous buffer may be insufficient to maintain this compound in solution. Increase the percentage of the co-solvent in the final solution, if permissible for your experiment. |
| Rapid dilution. | Adding the stock solution too quickly to the aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise while vigorously vortexing or stirring the buffer. |
| Low temperature. | Solubility is often temperature-dependent. Ensure your buffer is at the experimental temperature before adding the this compound stock solution. Gentle warming may aid dissolution, but be cautious of compound stability at elevated temperatures. |
| Incorrect buffer components. | Certain salts or other components in your buffer could be promoting precipitation. If possible, try a simpler buffer system to identify the problematic component. |
Issue 2: The achieved concentration of this compound in the aqueous buffer is too low for the experiment.
| Possible Cause | Troubleshooting Step |
| Limited solubility in the chosen co-solvent/buffer system. | The maximum solubility of this compound in your current formulation has been reached. Consider using a different co-solvent or a combination of co-solvents. Alternatively, explore the use of cyclodextrins to further enhance solubility. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Ensure the initial weighing of the this compound powder was accurate and that it was fully dissolved in the organic solvent. |
| Degradation of this compound. | This compound may degrade over time, especially if not stored properly. Prepare fresh stock solutions and store them at -20°C or -80°C, protected from light. |
Quantitative Data on Solubility Enhancement
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for the structurally similar progestin, Northis compound, and the synthetic estrogen, Ethinylestradiol. This information serves to illustrate the principles and potential magnitude of solubility enhancement using various techniques.
Table 1: Solubility of Northis compound in Various Solvents
| Solvent | Solubility (g/L) at 25°C |
| Water | 0.00704[4] |
| Ethanol (95%) | ~80[2] |
| Acetone | ~200[2] |
| Chloroform | Soluble[2] |
Table 2: Solubility of Ethinylestradiol in Various Solvents
| Solvent | Solubility |
| Water | 11.3 mg/L at 27°C[5] |
| Ethanol | 1 part in 6[5] |
| Ether | 1 part in 4[5] |
| Acetone | 1 part in 5[5] |
| Dioxane | 1 part in 4[5] |
| Chloroform | 1 part in 20[5] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL (approximately 3.2 mM) stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous ethanol to the vial. For a 1 mg/mL solution, add 1 mL of ethanol.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.
Protocol 2: General Procedure for Solubility Enhancement using a Co-solvent
This protocol provides a general workflow for using a co-solvent to increase the solubility of this compound in an aqueous buffer.
Protocol 3: Phase Solubility Study for Cyclodextrin (B1172386) Complexation
A phase solubility study is conducted to determine the stoichiometry of the this compound-cyclodextrin complex and the stability constant (Kc).
Materials:
-
This compound powder
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer of desired pH
-
Shake-flask apparatus or orbital shaker
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the flasks at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After equilibration, filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting graph is the phase solubility diagram.
-
Analyze the phase solubility diagram to determine the type of complex formed and to calculate the stability constant. A linear increase in solubility (AL-type diagram) suggests the formation of a 1:1 complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. Table 1, Properties of Northis compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceasia.org [scienceasia.org]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. humapub.com [humapub.com]
Troubleshooting peak tailing in Ethisterone HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Ethisterone. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in my this compound HPLC analysis?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue that can affect resolution and quantification.[1][2] For this compound, the causes can be grouped into four main categories:
-
Column-Related Issues: Problems with the analytical column are a frequent source of peak tailing. This includes secondary chemical interactions with the stationary phase, column contamination, or physical degradation of the column bed.[1][3]
-
Mobile Phase Issues: The composition of your mobile phase, particularly its pH and buffer strength, can significantly impact the peak shape of polar analytes like this compound.[4][5]
-
HPLC System (Hardware) Issues: Problems outside the column, such as excessive tubing length or improper connections, can introduce "extra-column volume" that leads to peak distortion.[1][6]
-
Sample and Injection Issues: The way the sample is prepared and introduced into the system, including the choice of sample solvent and the injection volume, can also cause peak tailing.[1][3]
Q2: My this compound peak is tailing. What should I check first?
A logical first step is to determine if the problem is specific to this compound or affects all peaks in your chromatogram.[7]
-
If all peaks are tailing: This often points to a system-wide issue. The most common causes are a partially blocked column inlet frit or a physical void at the head of the column.[2][5] Another possibility is extra-column dead volume from improper tubing connections between the injector, column, and detector.[1][6]
-
If only the this compound peak (or other polar/basic analyte peaks) is tailing: This strongly suggests a chemical interaction between this compound and the stationary phase. The primary culprit is often secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[8][9][10]
Q3: How do chemical interactions with the stationary phase cause peak tailing for this compound?
This compound is a steroid molecule containing polar functional groups (a hydroxyl group and a ketone group).[11][12] In reversed-phase HPLC, which uses silica-based C18 or C8 columns, the silica (B1680970) surface can have residual, unreacted silanol groups (Si-OH).[10][13]
These silanol groups are acidic and can form strong secondary interactions (hydrogen bonding or ion-exchange) with the polar groups on the this compound molecule.[1][13] This causes a portion of the this compound molecules to be retained longer than the main band, resulting in a "tail" on the peak.[8][13] This effect is more pronounced at mid-range pH (above 3) where the silanol groups can become ionized (SiO-), increasing their interaction with analytes.[4][14]
Q4: How can I modify my mobile phase to reduce peak tailing for this compound?
Optimizing the mobile phase is one of the most effective ways to improve peak shape.
-
Adjust Mobile Phase pH: The most common strategy is to lower the pH of the mobile phase to between 2.5 and 3.5.[3][10] Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) will protonate the silanol groups (Si-OH), making them less active and reducing the unwanted secondary interactions.[8][15]
-
Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the active silanol sites and improve peak symmetry.[5][6]
-
Use Mobile Phase Additives: In some cases, adding a competing base like triethylamine (B128534) (TEA) can be effective. TEA preferentially interacts with the active silanol sites, preventing them from interacting with your analyte. However, this approach is less common with modern, high-purity columns.[15]
-
Change Organic Modifier: The choice of organic solvent can influence peak shape. Methanol (B129727) is sometimes better at masking silanol interactions than acetonitrile (B52724).[15] Experimenting with a different solvent may improve symmetry.
Q5: Could my HPLC column be the cause of the peak tailing?
Yes, the column is a primary suspect.
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can distort peak shape.[1][16] Using a guard column can protect the analytical column from contaminants.[7][17]
-
Column Degradation: Over time, especially under harsh pH conditions (low or high), the bonded stationary phase (e.g., C18) can be stripped from the silica surface, exposing more active silanol groups.[14] This leads to increased tailing for polar analytes. If the column is old or has been used extensively, it may need to be replaced.[3]
-
Improper Column Chemistry: For analyzing compounds like this compound, it is crucial to use a modern, high-purity, end-capped column (Type B silica).[6][10] End-capping is a process that chemically blocks many of the residual silanol groups, creating a more inert surface and significantly reducing peak tailing for polar compounds.[8]
Q6: What instrumental issues can lead to peak tailing?
Hardware problems can create "dead volume" or "extra-column volume," which is any space the sample passes through outside of the column itself. This causes the analyte band to spread, leading to broader and often tailing peaks.[1][6]
-
Improper Connections: Ensure all tubing fittings, especially between the injector and the column and the column and the detector, are properly seated with no gaps.[9]
-
Excessive Tubing Length: Use the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing to connect the column to the system.[3]
Q7: Can my sample preparation or injection technique contribute to peak tailing?
Yes, sample-related issues are a common cause of distorted peaks.
-
Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the stationary phase, leading to poor peak shape, often tailing.[1][3] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[2][16]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[1][3] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving peak tailing issues.
| Symptom | Potential Cause | Recommended Solution(s) |
| All peaks tail | Blocked Column Frit | Reverse and flush the column. If this fails, replace the frit or the column.[2] |
| Column Void / Bed Deformation | Replace the column. Use a guard column to extend the life of the new column.[3][5] | |
| Extra-Column (Dead) Volume | Check all fittings for proper connection. Use shorter, narrower internal diameter tubing.[6][9] | |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. Use a modern, end-capped column.[8][10] |
| Column Contamination | Flush the column with a strong solvent. Use a guard column and appropriate sample cleanup (e.g., SPE).[3][16] | |
| Mobile Phase pH Incorrect | Prepare fresh mobile phase and verify the pH. Ensure adequate buffering capacity.[2][5] | |
| Peak tailing worsens over time | Column Degradation | The column may be losing its stationary phase. Replace it with a new, high-quality column.[3][14] |
| Sample Overload | Reduce injection volume or dilute the sample.[1][16] | |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a weaker solvent.[3] |
Experimental Protocols
Below is a sample HPLC method designed to provide good peak shape for this compound, which can be used as a starting point for method development or troubleshooting.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 20 µg/mL.
-
Sample Diluent: The ideal diluent is the mobile phase itself to avoid solvent mismatch effects.[3]
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 241 nm[11][18] |
This protocol is a guideline. The optimal mobile phase ratio may need to be adjusted to achieve the desired retention time.
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the chemical basis of peak tailing.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Caption: Mechanism of silanol interaction and its mitigation.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. support.waters.com [support.waters.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. restek.com [restek.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. This compound [drugfuture.com]
Technical Support Center: Optimizing Ethisterone Chemical Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Ethisterone synthesis. The focus is on the modern synthetic route starting from 4-androstenedione (4-AD).
Frequently Asked Questions (FAQs)
Q1: What is the modern and preferred starting material for this compound synthesis? A1: The preferred starting material is 4-androstenedione (4-AD).[1][2] This precursor is often produced via fermentation of soybean oil tailings, making it a cost-effective, readily available, and more environmentally friendly option compared to traditional routes that start from diosgenin.[1][2]
Q2: What are the key reaction stages in the synthesis of this compound from 4-AD? A2: The synthesis from 4-AD is typically a three-stage process:
-
Etherification Protection: The carbonyl group at the C-3 position of 4-AD is selectively protected to prevent side reactions.[1][2]
-
Ethynylation: The crucial step where an ethynyl (B1212043) group is introduced at the C-17 position using acetylene (B1199291) gas and a strong base.[1][2]
-
Hydrolysis (Deprotection): The protecting group at C-3 is removed to yield the final this compound product, which is then purified.[1]
Q3: Why is the protection of the C-3 carbonyl group necessary? A3: 4-AD has two carbonyl groups. The protection step is essential to ensure that the subsequent ethynylation reaction occurs selectively at the desired C-17 position. This minimizes the formation of by-products, which can be as high as 20% if both carbonyls are available to react, thereby improving the overall yield and simplifying purification.[1]
Q4: What are typical yields and purity levels for this synthesis? A4: With optimized protocols, crude product yields can be very high, ranging from 96% to 98%.[1] After purification by recrystallization, the final yield of high-purity this compound is typically between 86% and 90%, with HPLC purity exceeding 99%.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low crude product yield after the ethynylation and hydrolysis steps.
-
Potential Cause A: Incomplete Reaction
-
How to Diagnose: The reaction may not have proceeded to completion. This can be checked by thin-layer chromatography (TLC) to see if the starting material (the protected 4-AD intermediate) has been fully consumed.[1]
-
Solution: Ensure the reaction time is adequate and the temperature is maintained as specified in the protocol. If the reaction stalls, verify the quality and quantity of the reagents, particularly the base (e.g., potassium hydroxide).
-
-
Potential Cause B: Presence of Moisture
-
How to Diagnose: The ethynylation reaction is highly sensitive to water, as the strong base (potassium hydroxide) will react preferentially with water instead of the steroid.
-
Solution: Use anhydrous solvents (e.g., dried toluene (B28343), THF).[1][3] Ensure all glassware is oven-dried before use. Protocols often include an azeotropic distillation step to remove residual water from the reaction mixture before the introduction of acetylene gas.[1]
-
-
Potential Cause C: Incorrect pH during Workup
-
How to Diagnose: Improper pH during the aqueous workup and hydrolysis can lead to product degradation or the formation of unwanted side products.
-
Solution: Carefully monitor and adjust the pH as specified. For instance, after ethynylation, the pH is often adjusted to around 7.5 before extraction and concentration.[1] For hydrolysis, a specific acidic pH (e.g., 1-2) might be required.[2]
-
Problem 2: High levels of impurities in the crude product, confirmed by HPLC.
-
Potential Cause A: Ineffective C-3 Carbonyl Protection
-
How to Diagnose: Impurities may result from the ethynylation reaction occurring at the C-3 position. This points to a failure in the initial protection step.
-
Solution: Optimize the etherification protection step. Ensure the pH is maintained between 7 and 8 using a suitable base like triethylamine (B128534).[1] Use the correct stoichiometry of the protecting agent (e.g., triethyl orthoformate) and catalyst.[2]
-
-
Potential Cause B: Side Reactions during Ethynylation
-
How to Diagnose: Even with protection, side reactions can occur under harsh conditions.
-
Solution: Strictly control the reaction temperature and the ratio of reagents. The mass ratio of potassium hydroxide (B78521) to solvents like toluene isopropylcarbinol and isopropylcarbinol is a critical parameter to control.[1]
-
Problem 3: Significant product loss during the final purification (recrystallization).
-
Potential Cause A: Suboptimal Recrystallization Solvent System
-
How to Diagnose: The product may be too soluble in the chosen solvent, leading to low recovery upon cooling. Conversely, if the product is not soluble enough, large volumes of solvent are needed, which also leads to losses.
-
Solution: The choice of solvent is critical for high recovery. Published methods use solvent mixtures like DMF/methanol/acetone or DMF/ethanol/chloroform.[1] Experiment with different solvent ratios to find the optimal balance where the crude product dissolves when hot but crystallizes efficiently upon cooling.
-
-
Potential Cause B: Procedural Issues
-
How to Diagnose: Losing product during transfers, filtration, or washing.
-
Solution: To minimize loss, wash the filtered crystals with a small amount of cold recrystallization solvent. Ensure the product is completely dissolved before allowing it to cool slowly, which promotes the formation of purer, more easily filterable crystals.
-
Data Presentation
Table 1: Reported Yields and Purity for this compound Synthesis and Purification
| Starting Material | Purification Solvents | Crude Yield | Final Yield | Crude Purity (HPLC) | Final Purity (HPLC) | Reference |
| Protected 4-AD | DMF, Methanol, Acetone | 98% | 90% | 97.7% | 99.1% | [1] |
| Protected 4-AD | DMF, Ethanol, Chloroform | 96% | 86% | 97.7% | 99.2% | [1] |
Experimental Protocols
The following are generalized protocols based on published methods.[1][2] Researchers should adapt them based on their specific laboratory conditions and safety guidelines.
Protocol 1: Etherification Protection of 4-Androstenedione (4-AD)
-
Setup: In a reaction flask, add 4-AD, an alcohol solvent (e.g., absolute ethanol), and a catalyst (e.g., pyridine (B92270) hydrobromide salt).
-
Reagent Addition: Add triethyl orthoformate as the protecting agent.
-
Reaction: Heat the mixture (e.g., 35-45°C) and stir for 3-5 hours. Monitor the reaction's completion by TLC.
-
pH Adjustment: Cool the reaction to room temperature and add triethylamine to adjust the pH to 6-8.
-
Crystallization: Cool the mixture further (e.g., to below 5°C) to induce crystallization of the protected intermediate.
-
Isolation: Filter the crystals, wash with a cold mixture of triethylamine and absolute ethanol, and dry under vacuum to obtain the etherate intermediate.
Protocol 2: Ethynylation
-
Anhydrous Setup: In a separate reaction flask equipped for gas inlet, add toluene isopropylcarbinol, isopropylcarbinol, and potassium hydroxide.
-
Dehydration: Heat the mixture to reflux and distill off water azeotropically for several hours.
-
Solvent Addition: Cool the mixture and add anhydrous tetrahydrofuran (B95107) (THF).
-
Acetylene Purge: Bubble acetylene gas through the solution until it is saturated (no more gas is absorbed).
-
Addition of Intermediate: Dissolve the dried etherate intermediate from Protocol 1 in anhydrous THF and add it slowly to the reaction mixture while continuing to bubble acetylene gas through it.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 10-20°C) until completion.
Protocol 3: Hydrolysis and Purification
-
Quenching: Once the ethynylation is complete, carefully add dilute hydrochloric acid to the reaction mixture to adjust the pH to ~7.5.[1]
-
Solvent Removal: Concentrate the mixture under reduced pressure at a temperature below 40°C to remove the THF.
-
Precipitation: Add water to the concentrated residue to precipitate the crude this compound. Continue stirring while cooling to ensure complete precipitation.
-
Isolation of Crude Product: Filter the crude product and wash the solid with water until the filtrate is neutral. Dry the crude product in an oven.
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., DMF and methanol). Allow the solution to cool slowly to form crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry to obtain pure this compound.
Visualizations
Caption: Synthetic pathway of this compound from 4-Androstenedione (4-AD).
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Addressing Variability in Ethisterone In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo experiments involving Ethisterone. Our goal is to equip you with the knowledge to identify potential sources of variability, optimize your experimental protocols, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone (B1679170).[1] Its primary mechanism of action is as an agonist of the progesterone receptor (PR). By binding to and activating the PR, this compound can modulate gene expression in target tissues such as the uterus, mammary glands, and brain, leading to various physiological responses.[2][3]
Q2: What are the common sources of variability in this compound in vivo experiments?
A2: Variability in this compound in vivo experiments can arise from a multitude of factors, broadly categorized as biological and procedural.
-
Biological Factors:
-
Animal Strain and Genetics: Different strains of rodents can exhibit varying sensitivity to progestins due to differences in progesterone receptor expression and signaling pathways.
-
Age and Weight: The age and body weight of the animals can influence drug metabolism and distribution. In immature female models, uterine weight is closely related to body weight.
-
Estrous Cycle Stage: For studies using mature female animals, the stage of the estrous cycle at the time of treatment and necropsy significantly impacts uterine weight and hormone levels.
-
Individual Pharmacokinetics: There is significant inter-individual variability in the absorption, distribution, metabolism, and excretion (ADME) of progestins, leading to different plasma concentrations of the active compound.
-
Health Status: Underlying health conditions or stress can alter physiological responses to hormonal treatments.
-
-
Procedural Factors:
-
Dosage and Administration: Inconsistent administration techniques (e.g., oral gavage, subcutaneous injection) can result in variability in the actual dose received by each animal. The vehicle used to dissolve this compound and its preparation can also affect bioavailability.
-
Diet: The composition of the animal's diet can influence hormone metabolism. Some standard rodent chows may contain components with estrogenic activity, which can interfere with the experiment.
-
Environmental Conditions: Variations in housing conditions such as light/dark cycles, temperature, and noise can act as stressors and affect hormonal balance.
-
Assay Procedures: Inconsistent tissue collection, processing, and measurement techniques (e.g., uterine weighing, hormone assays) can introduce significant error.
-
Q3: How does the metabolism of this compound contribute to experimental variability?
A3: this compound, like other progestins, undergoes metabolism primarily in the liver. The rate and pathway of metabolism can vary significantly between species and even between individuals of the same species. This metabolic variability leads to differences in the concentration and duration of active this compound in the circulation, directly impacting the observed biological response. For instance, studies on the closely related progestin, northis compound, have shown large inter-subject variations in pharmacokinetic parameters like elimination half-life and bioavailability.[4]
Q4: What are the key signaling pathways activated by this compound?
A4: As a progesterone receptor agonist, this compound's effects are mediated through the activation of PR-dependent signaling pathways. In addition to the classical genomic pathway involving direct binding to DNA and regulation of gene expression, progestins can also activate non-genomic signaling cascades. Two important pathways that can be influenced by progestins are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. These pathways are crucial for cell proliferation, survival, and differentiation.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Uterine Weight in a Uterotrophic Assay
Problem: You are observing a wide range of uterine weights within the same treatment group in a uterotrophic assay designed to assess the progestogenic or anti-estrogenic activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Asynchronous Estrous Cycles (in mature females) | Synchronize the estrous cycles of the animals before starting the treatment. This can be achieved by housing females in the presence of male bedding (the Whitten effect) or through hormonal synchronization protocols. Monitor the estrous cycle stage via vaginal cytology. |
| Genetic Variability | Use a single, well-characterized inbred strain of rodents for your study to minimize genetic differences in hormone sensitivity. |
| Inconsistent Dosing | Standardize the administration procedure. Ensure all personnel are proficient in the technique (e.g., oral gavage, subcutaneous injection). Use a consistent vehicle and ensure this compound is fully dissolved or uniformly suspended. Administer the dose at the same time each day. |
| Dietary Phytoestrogens | Use a certified, standardized rodent diet with low or no phytoestrogen content to avoid interference with the hormonal responses being measured. |
| Inaccurate Uterine Dissection and Weighing | Follow a standardized protocol for uterine dissection, ensuring complete removal of adjacent tissues like the cervix, oviducts, and fat. Gently blot the uterus to remove excess fluid before weighing. Use a calibrated analytical balance. |
| Biological Outliers | In immature rat models, a prepubertal estrogen surge can cause some control animals to have unexpectedly high uterine weights.[2][7] It is important to identify and consider the statistical handling of such outliers. |
Issue 2: Inconsistent or Unexpected Pharmacokinetic Profiles
Problem: You are measuring plasma concentrations of this compound and observing high inter-animal variability or results that do not align with the expected dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Variable Oral Bioavailability | Ensure consistent fasting or feeding schedules, as food can affect the absorption of orally administered drugs. The formulation of the dosing solution (vehicle, particle size of the compound) is critical and should be optimized and standardized. |
| Differences in Metabolism | Be aware of potential differences in metabolic rates between animal strains and species. Consider performing a pilot study to characterize the pharmacokinetic profile of this compound in your specific animal model. |
| Stress-Induced Physiological Changes | Acclimatize animals to the experimental procedures, including handling and blood sampling techniques, to minimize stress-induced alterations in blood flow and metabolism. |
| Assay Interference | Validate your analytical method (e.g., LC-MS/MS, immunoassay) for specificity, sensitivity, accuracy, and precision. Check for cross-reactivity of the assay with this compound metabolites. |
| Inconsistent Sample Handling | Standardize blood collection, processing, and storage procedures. Repeated freeze-thaw cycles can degrade the analyte. |
Data Presentation
Table 1: Inherent Variability in Uterine Weight in Control Animals for Uterotrophic Assay
This table summarizes the reported variability in relative uterine weights (uterine weight/body weight x 100) in untreated control animals from a study on Wistar and Sprague-Dawley rats, which can be a significant source of baseline noise in uterotrophic assays.
| Rat Strain | Number of Animals | Incidence of Relative Uterine Weight ≥ 0.150% | Incidence of Relative Uterine Weight ≥ 0.200% | Reference |
| Wistar | 98 | 11.2% | 5.1% | [2][7] |
| Sprague-Dawley (Source 1) | 60 | 26.7% | 6.7% | [2][7] |
| Sprague-Dawley (Source 2) | 60 | 25.0% | 15.0% | [2][7] |
Data from a study investigating background variability in the rat uterotrophic assay. This highlights the potential for a subset of control animals to exhibit uterine weights in the range of a positive response.
Table 2: Pharmacokinetic Parameters of Northis compound (a close analog of this compound) in Different Animal Species
This table presents a comparison of the terminal half-life and oral bioavailability of Northis compound across different animal species, illustrating the significant inter-species variability in pharmacokinetics. This is crucial for selecting an appropriate animal model and for the extrapolation of data.
| Species | Route of Administration | Terminal Half-Life (hours) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 2.6 | 16 | [3] |
| Beagle Dog | Oral | 4.5 | 4 | [3] |
| Rhesus Monkey | Oral | 1.9 | 1 | [3] |
| Rabbit | Oral | - | 13-51 | [1] |
| Human | Oral | 7.6 | ~64 | [4] |
Note: Data for Northis compound is used as a proxy due to the limited availability of published pharmacokinetic data for this compound in these species.
Experimental Protocols
Detailed Methodology for a Rodent Uterotrophic Bioassay
This protocol is a generalized methodology for assessing the progestogenic/anti-estrogenic activity of this compound in immature female rats, based on the OECD Test Guideline 440.
1. Animal Model:
-
Species and Strain: Immature female Wistar or Sprague-Dawley rats.
-
Age: Weaning at postnatal day 21. The study should commence between postnatal days 18 and 21.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3°C), and relative humidity (30-70%). They should have ad libitum access to a standardized diet low in phytoestrogens and water.
2. Experimental Groups:
-
Group 1: Vehicle Control: Administered the vehicle used to dissolve this compound.
-
Group 2: Positive Control (Estrogen Agonist): Administered a known estrogen, such as 17α-ethinylestradiol (EE2), to induce a uterotrophic response.
-
Group 3-n: this compound Treatment Groups: Administered at least three different dose levels of this compound.
-
(Optional) Anti-Estrogenicity Assessment:
-
Group n+1: Positive Control + this compound: Co-administered with the positive control estrogen and a high dose of this compound to assess its potential to inhibit the estrogen-induced uterine growth.
-
3. Dose Preparation and Administration:
-
Vehicle: A common vehicle for steroid hormones is corn oil or sesame oil. This compound can be dissolved in a small amount of a co-solvent like ethanol (B145695) or DMSO before being mixed with the oil. The final concentration of the co-solvent should be minimal and consistent across all groups.
-
Administration: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection. The volume should be consistent for all animals (e.g., 5 mL/kg body weight).
4. Observations and Measurements:
-
Body Weight: Record the body weight of each animal daily.
-
Clinical Observations: Observe the animals daily for any signs of toxicity.
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals humanely.
-
Uterine Weight: Carefully dissect the uterus, free of any adhering fat and connective tissue. Blot the uterus gently to remove luminal fluid and weigh it to the nearest 0.1 mg.
5. Data Analysis:
-
Calculate the mean and standard deviation of uterine weights for each group.
-
Analyze the data for statistically significant differences between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control suggests estrogenic activity. A significant decrease in uterine weight in the co-administration group compared to the positive control group suggests anti-estrogenic activity.
Mandatory Visualization
Caption: Workflow for a typical in vivo uterotrophic assay.
Caption: this compound's genomic and non-genomic signaling pathways.
Caption: Logical workflow for troubleshooting variability.
References
- 1. Biological efficacy and plasma northis compound levels of orally administered northis compound enanthate in rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpp.com [ijpp.com]
- 4. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate of metabolism of northis compound in women from different populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of Northis compound acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ethisterone precipitation in cell culture media
Welcome to the technical support center for the use of Ethisterone in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a synthetic, orally active progestin, a type of steroid hormone. Its primary mechanism of action is through its interaction with intracellular steroid hormone receptors, specifically the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). Upon binding, this compound can modulate the expression of target genes, influencing various cellular processes.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
This compound is a hydrophobic molecule and is practically insoluble in aqueous solutions like cell culture media. Precipitation, often appearing as a cloudy or crystalline substance, is a common issue when a concentrated stock solution of this compound (typically in an organic solvent) is diluted into the aqueous environment of the culture medium.
Q3: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing a concentrated stock solution of this compound. Other organic solvents like ethanol (B145695) and methanol (B129727) can also be used. It is crucial to use a high-purity, sterile grade of the chosen solvent.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.1% is considered safe. Some robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q5: Are there alternative methods to dissolve this compound for cell culture?
Yes, cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds like this compound. Beta-cyclodextrins and their derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate this compound, forming a water-soluble inclusion complex. This method can reduce or eliminate the need for organic solvents.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate formation upon addition of this compound stock solution to cell culture medium.
Potential Causes & Solutions:
-
High Final Concentration of this compound: The concentration of this compound may exceed its solubility limit in the final culture medium.
-
Solution: Review the literature for the effective concentration range of this compound for your cell type and experiment. If possible, use the lowest effective concentration.
-
-
Improper Dilution Technique: Rapidly adding the concentrated stock solution to the medium can cause localized high concentrations, leading to precipitation.
-
Solution: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise to the medium while gently swirling or stirring. This gradual dilution helps to keep the compound in solution.
-
-
Low Temperature: Adding a cold stock solution to warmer medium can decrease solubility.
-
Solution: Allow the this compound stock solution to reach room temperature before adding it to the pre-warmed medium.
-
-
Interaction with Media Components: Components in the serum or basal medium may interact with this compound, reducing its solubility.
-
Solution: While serum proteins can sometimes help prevent adsorption of steroids to plasticware, they can also interact with the compound.[1] If using a serum-free medium, the potential for precipitation might be higher. Consider using a protein-free medium supplement if compatible with your cells.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Source(s) |
| Water | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 0.05 mg/mL (0.16 mM) | [2] |
| Ethanol | ~1 mg/mL | [3] |
| Methanol | ~1 mg/mL | [3] |
| Acetonitrile | ~1 mg/mL | [3] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to create a stock solution that is at least 1000x the final desired concentration in your cell culture medium to minimize the final DMSO concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., water for injection or cell culture grade water)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
In a sterile container, dissolve HP-β-CD in purified water to a desired concentration (e.g., 10-40% w/v). Gentle heating (up to 50-60°C) and stirring can facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
-
Form the Inclusion Complex:
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 or 1:2 is common for steroids.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
-
Sterilization and Storage:
-
Sterile-filter the this compound-HP-β-CD complex solution through a 0.22 µm filter.
-
Store the solution at 4°C, protected from light.
-
Visualization of Signaling Pathways
This compound primarily acts through the progesterone and androgen receptors. Below are simplified diagrams of these signaling pathways.
Caption: this compound Progesterone Receptor Signaling Pathway.
Caption: this compound Androgen Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Mitigating Off-Target Effects of Ethisterone in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ethisterone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic progestin, a type of steroid hormone. Its primary, or "on-target," mechanism of action is to bind to and activate progesterone (B1679170) receptors (PRs), mimicking the effects of the natural hormone progesterone.[1] This interaction regulates gene expression in target tissues, playing a crucial role in the menstrual cycle and pregnancy.[1]
Q2: What are the known off-target effects of this compound?
This compound is known to exhibit off-target effects, primarily through its interaction with other steroid hormone receptors. The most well-documented off-target effect is its weak androgenic activity, meaning it can bind to and activate androgen receptors (ARs).[1] It has some androgenic and anabolic activity.[1] this compound does not appear to have significant estrogenic activity.[1]
Q3: At what concentration is this compound likely to cause off-target effects?
Off-target effects are generally concentration-dependent. While a specific threshold is difficult to define and can vary between assay systems, using the lowest effective concentration of this compound that elicits the desired on-target progestogenic response is crucial to minimize off-target effects. The provided data tables on receptor binding affinity can help guide the selection of appropriate concentrations.
Q4: Can this compound interfere with immunoassays?
Yes, structurally similar compounds can interfere with immunoassays. For instance, northis compound, a metabolite of this compound, has been shown to interfere with testosterone (B1683101) immunoassays, leading to artifactually high readings.[2] It is important to consider the specificity of the antibodies used in your immunoassay and to validate your results with alternative methods if cross-reactivity is suspected.
Troubleshooting Guides
Problem 1: Unexpected Androgenic or Other Non-Progestogenic Effects Observed in Cell-Based Assays
Possible Cause: this compound is binding to and activating off-target receptors, such as the androgen receptor.
Solutions:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest concentration of this compound that produces a robust progestogenic response while minimizing androgenic effects.
-
Use of a More Selective Progestin: If possible, consider using a more selective synthetic progestin with lower affinity for the androgen receptor as a control.
-
Competitive Inhibition: Co-treat cells with a known androgen receptor antagonist (e.g., bicalutamide) to see if the unexpected effects are blocked. This can help confirm that the off-target effects are mediated by the androgen receptor.
-
Target Knockdown: Use siRNA to specifically knock down the androgen receptor. A reduction or elimination of the off-target effect in AR-knockdown cells would confirm its involvement.
Problem 2: High Background Signal or Inconsistent Results in Reporter Gene Assays
Possible Cause: This could be due to a variety of factors including off-target receptor activation, issues with the reporter construct, or assay conditions.
Solutions:
-
Use a Minimal Promoter: Employ a reporter construct with a minimal promoter that is less likely to be activated by off-target transcription factors.
-
Co-transfection with a Control Vector: Co-transfect with a control reporter vector (e.g., expressing Renilla luciferase under a constitutive promoter) to normalize for transfection efficiency and cell viability.
-
Optimize Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure a consistent cell seeding density across all wells.
-
Check for Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, leading to inconsistent results. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.
Problem 3: Discrepancy Between Binding Affinity Data and Functional Assay Results
Possible Cause: Cellular metabolism of this compound can lead to the formation of metabolites with different receptor binding profiles and activities.
Solutions:
-
Metabolite Analysis: If possible, use techniques like LC-MS to identify and quantify the metabolites of this compound in your cell culture system.
-
Test Metabolites Directly: Synthesize or obtain known metabolites of this compound (e.g., 5α-dihydrothis compound) and test their activity in your functional assays to understand their contribution to the observed effects.
-
Use of Metabolism Inhibitors: Co-treat with inhibitors of key steroid-metabolizing enzymes (e.g., 5α-reductase inhibitors) to investigate the role of metabolism in the observed effects.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary target (Progesterone Receptor) and key off-targets.
Table 1: this compound Binding Affinity for Progesterone Receptors
| Receptor Type | Parameter | Value | Reference Compound |
| Nuclear Progesterone Receptor (nPR) | pIC50 | 6.99 | Org 2058 |
| Relative Binding Affinity | ~44% | Progesterone |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 indicates a higher binding affinity.
Table 2: Relative Binding Affinity of this compound for Various Steroid Receptors
| Receptor | Relative Binding Affinity (%) |
| Progesterone Receptor (PR) | 35 |
| Androgen Receptor (AR) | 0.1 |
| Estrogen Receptor (ER) | <1.0 |
| Glucocorticoid Receptor (GR) | <1.0 |
| Mineralocorticoid Receptor (MR) | <1.0 |
Note: Relative binding affinities are compared to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR), where the natural ligand's affinity is set to 100%.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for a specific steroid receptor.
Methodology:
-
Receptor Preparation: Prepare a source of the target receptor, typically from tissue homogenates (e.g., uterine cytosol for PR and ER) or from cells overexpressing the receptor of interest.
-
Assay Buffer: Use an appropriate buffer such as TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Competition Setup: In assay tubes, combine a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR) with increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the receptor (e.g., 18-24 hours at 4°C for ER).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This protocol is used to measure the functional activity of this compound on a specific receptor-mediated signaling pathway.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and transfect them with two plasmids:
-
An expression vector for the steroid receptor of interest (e.g., human Progesterone Receptor).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements (HREs) for that receptor.
-
(Optional but recommended) A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Cell Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (the natural ligand for the receptor).
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
siRNA-Mediated Gene Knockdown
This protocol is used to confirm that the observed effects of this compound are mediated by its intended target receptor.
Methodology:
-
siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the mRNA of the receptor of interest (e.g., progesterone receptor or androgen receptor). A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the chosen cell line with the specific siRNA or the scrambled control siRNA using a suitable transfection reagent.
-
Knockdown Verification: After 48-72 hours, verify the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting).
-
Functional Assay: Once knockdown is confirmed, treat the siRNA-transfected cells with this compound and perform the relevant functional assay (e.g., reporter gene assay, cell proliferation assay).
-
Data Analysis: Compare the response to this compound in cells with the specific receptor knockdown to the response in cells treated with the scrambled control siRNA. A significantly reduced response in the knockdown cells indicates that the effect is mediated by the targeted receptor.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for mitigating off-target effects of this compound.
Caption: Logical flowchart for troubleshooting this compound assays.
References
Technical Support Center: Enhancing Ethisterone Extraction Efficiency from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Ethisterone from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when extracting this compound from tissues?
A1: The primary challenges in extracting this compound from tissue samples stem from the complexity of the tissue matrix. Key difficulties include:
-
Incomplete Homogenization: Failure to completely disrupt the tissue structure can trap this compound, leading to low and inconsistent recovery rates.[1]
-
High Lipid and Protein Content: Tissues, particularly adipose and muscle tissue, are rich in lipids and proteins that can interfere with extraction and subsequent analysis. This compound can bind to these components, reducing extraction efficiency.[1][2]
-
Matrix Effects: Co-extracted endogenous substances from the tissue can interfere with the analytical method, typically mass spectrometry, causing ion suppression or enhancement. This can lead to inaccurate quantification of this compound.[1][3][4][5]
-
Analyte Stability: this compound may degrade during sample storage or the extraction process if not handled under appropriate conditions.
Q2: Which homogenization technique is recommended for different tissue types?
A2: The optimal homogenization technique depends on the tissue's properties.
| Tissue Type | Recommended Homogenization Technique |
| Soft Tissues (e.g., liver, brain) | Dounce homogenizer, rotor-stator homogenizer, or bead beater.[2][6] |
| Fibrous Tissues (e.g., muscle, skin) | Bead beater with appropriate beads (e.g., ceramic, steel) or cryogenic grinding. |
| Adipose Tissue | Cryogenic grinding followed by homogenization with a rotor-stator or bead beater to handle the high lipid content. |
It is crucial to keep samples on ice during homogenization to prevent the degradation of this compound.[2]
Q3: What are the most common extraction methods for this compound from tissues?
A3: The two most prevalent methods for extracting steroids like this compound from tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique partitions this compound from the aqueous tissue homogenate into an immiscible organic solvent. Common solvents include diethyl ether, methyl tert-butyl ether (MTBE), and hexane (B92381).[7]
-
Solid-Phase Extraction (SPE): This method involves passing the tissue extract through a solid sorbent that retains this compound. Interfering substances are washed away, and the purified this compound is then eluted with a different solvent. C18 and polymeric sorbents are commonly used for steroid extraction.[8]
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Efficient Sample Cleanup: Incorporate additional cleanup steps in your extraction protocol. For LLE, a back-extraction step can be beneficial. For SPE, optimizing the wash and elution solvents can significantly reduce interferences.[1]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[1]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Tissue Homogenization: Visible tissue particles remain after homogenization. | Optimize the homogenization method by increasing the time or speed. For tough tissues, consider using a bead beater with appropriate beads or enzymatic digestion.[1] |
| Inefficient Extraction: The chosen solvent or sorbent is not optimal for this compound. | For LLE, test different organic solvents (e.g., MTBE, diethyl ether) or solvent mixtures. For SPE, evaluate different sorbent types (e.g., C18, polymeric) and optimize the wash and elution steps.[1] | |
| Analyte Degradation: this compound is unstable under the experimental conditions. | Keep samples on ice or at 4°C throughout the extraction process. Minimize exposure to light and air.[9] Store tissue samples at -80°C for long-term stability.[10] | |
| Protein Binding: this compound is bound to tissue proteins and not released into the extraction solvent. | Ensure efficient protein precipitation, for example, by using a sufficient volume of acetonitrile (B52724) or methanol (B129727). | |
| High Variability in Results | Inconsistent Homogenization: The homogenization procedure is not standardized across all samples. | Standardize the homogenization time, speed, and sample-to-buffer ratio for all samples.[1] |
| Matrix Effects: Ion suppression or enhancement is occurring during mass spectrometry analysis. | Implement strategies to minimize matrix effects as described in FAQ Q4. This includes improving sample cleanup, optimizing chromatography, and using an appropriate internal standard.[1] | |
| Inconsistent Sample Handling: Variations in storage time or temperature before extraction. | Standardize sample storage conditions and minimize the time between tissue collection and extraction. | |
| Poor Chromatographic Peak Shape | Co-eluting Interferences: Matrix components are interfering with the chromatography. | Improve the sample cleanup procedure to remove more interfering substances. Optimize the chromatographic gradient to better separate this compound from matrix components. |
| Inappropriate Reconstitution Solvent: The final extract is not fully dissolved before injection. | Ensure the reconstitution solvent is compatible with the mobile phase and can fully dissolve the dried extract. Vortexing and sonication can aid in dissolution.[11] | |
| Instrument Contamination | Carryover from Previous Injections: Residual this compound or matrix components from a previous sample are present in the analytical system. | Implement a robust wash method for the autosampler and injection port. Inject blank samples between high-concentration samples to check for carryover. |
Quantitative Data on Extraction Efficiency
While specific quantitative data for this compound extraction efficiency from various tissues is limited in the literature, the following table provides representative recovery data for similar steroids using LLE and SPE techniques. This data can serve as a benchmark for optimizing your this compound extraction protocol.
| Steroid | Tissue/Matrix | Extraction Method | Recovery (%) | Reference |
| Estradiol | Brain Homogenate | Ether LLE | 86.2 | [12] |
| Estradiol | Brain Homogenate | Ether LLE + SPE | 89.5 | [12][13] |
| Norethindrone | Plasma | LLE | High and consistent | |
| Various Steroids | Human Plasma | Supported Liquid Extraction (SLE) | 73.5 - 111.9 | [14] |
| Prostaglandins | Tissue Homogenate | SPE | >90 | [15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
This protocol is adapted from general steroid extraction procedures and is suitable for various tissue types.
Materials:
-
Tissue sample (e.g., 50 mg)
-
Homogenization buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Acetonitrile, ACS Grade
-
Hexane, ACS Grade
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen evaporator)
-
Reconstitution solvent (e.g., methanol/water mixture)
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of the tissue sample into a centrifuge tube.[11]
-
Spiking: Add a known amount of the internal standard solution to the tissue sample.
-
Homogenization: Add 15 mL of acetonitrile to the tube and homogenize the tissue until no visible particles remain. Keep the sample on ice during this process.[11]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a clean centrifuge tube.
-
Lipid Removal: Add 30 mL of hexane to the supernatant, vortex vigorously for 5 minutes, and allow the layers to separate.[11]
-
Phase Separation: The lower layer is the acetonitrile phase containing this compound. Carefully transfer this layer to a clean glass tube, discarding the upper hexane layer.[11]
-
Evaporation: Evaporate the acetonitrile to dryness using a SpeedVac or under a stream of nitrogen.[11]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent. Vortex and sonicate to ensure complete dissolution before analysis.[11]
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol provides a more rigorous cleanup and is particularly useful for complex or lipid-rich tissues.
Materials:
-
Tissue homogenate (prepared as in steps 1-4 of the LLE protocol)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
SPE manifold
-
Methanol, ACS Grade
-
Deionized water
-
Wash solvent (e.g., 10% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Homogenate Preparation: Prepare the tissue homogenate as described in the LLE protocol (steps 1-4).
-
Dilution: Dilute the supernatant with deionized water to reduce the organic solvent concentration (typically to <5% organic content).[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent.[2]
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for analysis.
Visualizations
This compound Extraction Workflow
Caption: General workflow for this compound extraction from tissue samples.
This compound Signaling Pathway via Progesterone Receptor
Caption: Simplified genomic signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 8. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 9. welchlab.com [welchlab.com]
- 10. Long-Term Storage of Endocrine Tissues at −80°C Does Not Adversely Affect RNA Quality or Overall Histomorphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 13. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Ethisterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethisterone. The information is presented in a question-and-answer format to directly address common issues encountered during stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound should be designed to achieve a target degradation of 5-20%.[1][2] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability profile.[3] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating at 50-60°C if no degradation is observed.[1]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating at 50-60°C if no degradation is observed.[1]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Heating the solid drug substance at temperatures incrementally higher than those used for accelerated stability testing (e.g., 10°C increments above 40°C).
-
Photostability: Exposing the drug substance to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[3][5]
Q2: What is a likely degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively published, a probable pathway, based on related 19-nortestosterone derivatives like northis compound, involves the aromatization of the A-ring of the steroid nucleus.[6] This would lead to the formation of estrogen-like impurities. Another potential degradation route is the oxidation of the ethynyl (B1212043) group.
Q3: What analytical technique is most suitable for this compound stability testing?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the stability testing of this compound and other steroids.[4][7] A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products and any excipients present in a formulation.[3][8] Reversed-phase columns, such as C18, are frequently used for the separation of steroids.[8]
Q4: How should I prepare my samples for forced degradation studies?
A4: A stock solution of this compound, typically at a concentration of 1 mg/mL, is recommended for degradation studies.[1] For acid and base hydrolysis, the stock solution is treated with the respective acid or base. For oxidative degradation, hydrogen peroxide is added to the stock solution. For thermal and photolytic studies, the solid drug substance is typically exposed to the stress conditions. Following the stress period, the samples are diluted with the mobile phase to a suitable concentration for HPLC analysis.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing for this compound | Secondary interactions with residual silanols on the HPLC column. | 1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. |
| Poor Resolution Between this compound and Degradation Products | Inadequate separation power of the HPLC method. | 1. Optimize the mobile phase composition (e.g., change the ratio of organic solvent to water). 2. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). 3. Use a column with a different stationary phase or a smaller particle size for higher efficiency. 4. Adjust the column temperature. |
| Ghost Peaks in the Chromatogram | Contamination in the HPLC system or carryover from previous injections. | 1. Flush the column and the entire HPLC system with a strong solvent. 2. Ensure the purity of the solvents used for the mobile phase. 3. Implement a needle wash step in the autosampler method. |
| Irreproducible Retention Times | Fluctuations in temperature, mobile phase composition, or flow rate. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure the mobile phase is well-mixed and degassed. 3. Check the HPLC pump for leaks or pressure fluctuations. |
Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No Degradation Observed Under Stress Conditions | The stress applied is insufficient for the stability of this compound. | 1. Increase the concentration of the stress agent (acid, base, or oxidant). 2. Increase the temperature or the duration of the stress exposure. 3. Ensure the light source for photostability studies has the appropriate wavelength and intensity. |
| Excessive Degradation (>20%) | The stress conditions are too harsh. | 1. Decrease the concentration of the stress agent. 2. Reduce the temperature or the duration of the stress exposure. 3. For photostability, reduce the exposure time or light intensity. |
| Mass Imbalance in the Assay | All degradation products are not being detected or quantified. | 1. Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A photodiode array (PDA) detector can be useful to check for peak purity and identify appropriate detection wavelengths. 2. Check for co-elution of degradation products with the parent peak or with each other. 3. Consider the possibility of non-UV active degradation products and explore other detection methods if necessary (e.g., mass spectrometry). |
Data Presentation
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining |
| 0.1 M HCl | 24 | 60 | 92.5 |
| 1 M HCl | 24 | 60 | 85.2 |
| 0.1 M NaOH | 24 | 60 | 90.8 |
| 1 M NaOH | 24 | 60 | 82.1 |
Table 2: Stability of this compound under Oxidative and Thermal Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining |
| 3% H₂O₂ | 24 | 25 | 95.1 |
| 30% H₂O₂ | 24 | 25 | 88.4 |
| Solid State | 48 | 80 | 98.2 |
Table 3: Photostability of this compound
| Condition | Exposure | % this compound Remaining |
| UV/Visible Light | 1.2 million lux hours | 96.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724) and water
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M or 2 M HCl to achieve final concentrations of 0.1 M or 1 M HCl, respectively. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M or 2 M NaOH to achieve final concentrations of 0.1 M or 1 M NaOH, respectively. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 6% or 60% H₂O₂ to achieve final concentrations of 3% or 30% H₂O₂, respectively. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a stability chamber at 80°C for 48 hours.
-
Photostability: Expose the solid this compound powder to a calibrated light source according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for this compound stability testing.
Caption: Logical troubleshooting workflow for stability testing issues.
References
- 1. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning curren… [ouci.dntb.gov.ua]
- 2. ijpsr.com [ijpsr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journalijcar.org [journalijcar.org]
Technical Support Center: Refining Purification Techniques for High-Purity Ethisterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for high-purity Ethisterone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are crystallization, column chromatography (including flash chromatography and preparative HPLC), and solvent extraction. The choice of method depends on the initial purity of the crude product, the types of impurities present, and the desired final purity.
Q2: How do I choose a suitable solvent for the crystallization of this compound?
A2: A suitable solvent for crystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. This temperature-dependent solubility differential is key to achieving a high recovery of pure crystals upon cooling. Common solvents to consider for this compound include methanol (B129727), ethanol, acetone, and chloroform (B151607), or mixtures thereof.[1] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific crude material.
Q3: What are the typical impurities found in crude this compound?
A3: Impurities in this compound can originate from the synthesis process (process-related impurities) or from degradation of the final product (degradation products).[2] Common process-related impurities may include starting materials, intermediates, and by-products of side reactions. One specifically identified impurity is 2-alpha-Hydroxymethyl this compound.[3][4][5][6] Degradation products can form under conditions of stress such as exposure to acid, base, heat, light, or oxidizing agents.[7][8]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity of this compound and quantifying impurities.[9][10] A well-developed stability-indicating HPLC method can separate this compound from its process-related impurities and degradation products.[11] Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis during the purification process.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Crystal Yield | - The chosen solvent is too good, meaning this compound remains significantly soluble even at low temperatures.- Too much solvent was used to dissolve the crude product.- The cooling process was too rapid, preventing complete crystallization. | - Re-evaluate the solvent system. Consider a solvent in which this compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the this compound-impurity mixture.- The solution is supersaturated to a very high degree.- The rate of cooling is too fast. | - Add a small amount of a co-solvent in which this compound is less soluble to the hot solution to lower the saturation point.- Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.- Ensure a gradual cooling process. |
| Poor Purity of Crystals | - Impurities have similar solubility to this compound in the chosen solvent.- The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.- Inadequate washing of the filtered crystals. | - Select a different solvent or solvent system that has a greater solubility difference between this compound and the impurities.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities. A second recrystallization step may be necessary.[12] |
| No Crystal Formation | - The solution is not sufficiently saturated.- The solution is supersaturated but nucleation has not initiated. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase composition.- Incorrect stationary phase selection.- Column overloading. | - Optimize the mobile phase by performing TLC analysis with various solvent systems to find one that provides good separation (Rf value of this compound around 0.3-0.4).- For polar impurities, a more polar mobile phase may be needed, while for non-polar impurities, a less polar mobile phase is required.- Ensure the amount of crude this compound loaded onto the column does not exceed its capacity. A general rule is a 20:1 to 100:1 ratio of silica (B1680970) gel to crude mixture by weight for flash chromatography.[13] |
| This compound Elutes Too Quickly or Too Slowly | - The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the mobile phase. Increase the proportion of the less polar solvent to slow down elution or increase the proportion of the more polar solvent to speed it up. |
| Tailing of the this compound Peak | - Interaction of this compound with the stationary phase (e.g., acidic silica gel).- Column degradation. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to reduce interactions with the stationary phase.- Use a fresh column or a different type of stationary phase (e.g., neutral alumina). |
| Low Recovery of this compound | - this compound is irreversibly adsorbed onto the stationary phase.- The compound is unstable on the stationary phase. | - Pre-treat the silica gel with a modifier if compound instability is suspected.- Use a less active stationary phase like deactivated silica or alumina.- Elute with a stronger solvent system at the end of the chromatography to wash out any remaining compound. |
Section 3: Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approximate) | Temperature |
| Methanol | ~1 mg/mL | Not Specified |
| Ethanol | ~1 mg/mL | Not Specified |
| Acetonitrile | ~1 mg/mL | Not Specified |
| Chloroform | Soluble | Not Specified |
| Chloroform:Methanol (1:1) | 20 mg/mL | Not Specified |
| Water | Practically Insoluble | Not Specified |
Note: The provided solubility data is approximate and may vary with temperature. It is highly recommended to perform experimental solubility tests at different temperatures to optimize crystallization processes.
Section 4: Experimental Protocols
Recrystallization of this compound from Methanol-Chloroform
This protocol is based on a method described in patent CN105001294A.[14]
Materials:
-
Crude this compound
-
Methanol
-
Chloroform
-
Activated Carbon (optional, for color removal)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
In a suitable Erlenmeyer flask, dissolve the crude this compound in a 1:1 mixture of methanol and chloroform. Use the minimum amount of the hot solvent mixture required to completely dissolve the solid. For example, for 20g of crude this compound, a mixture of 200L of methanol and 200L of chloroform has been reported.[14]
-
If the solution is colored, add a small amount of activated carbon (e.g., 4.0 kg for the aforementioned solvent volume) and reflux the mixture for 0.5 to 1.5 hours.[14]
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Evaporate the solvent from the filtrate under reduced pressure until crystals begin to form. This is typically done at a temperature of 30-40°C.[14]
-
Once crystal formation is observed, stop the evaporation and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 to 3 hours to maximize crystal precipitation.[14]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals, for instance, at a temperature below 80°C.[14] A purity of over 99% can be achieved with this method.[14]
Purification of this compound by Flash Column Chromatography (General Protocol)
This is a general protocol that should be optimized for your specific mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane (B92381) and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound spot an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[15]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Section 5: Visualizations
Caption: Workflow for the purification of this compound by crystallization.
Caption: Decision tree for troubleshooting low yield in this compound crystallization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2alpha-Hydroxymethyl this compound | 2787-03-3 | CAA78703 [biosynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 2alpha-Hydroxymethyl this compound | LGC Standards [lgcstandards.com]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. journalijcar.org [journalijcar.org]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. CN105001294A - Synthetic method for this compound - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
Minimizing cross-reactivity in Ethisterone immunoassays
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize cross-reactivity and ensure the accuracy of your Ethisterone immunoassay results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in an this compound immunoassay?
A: Cross-reactivity is a common issue in immunoassays where the antibody, intended to bind specifically to this compound, also binds to other structurally similar molecules.[1][2] This occurs because other steroids or their metabolites may share similar structural features (epitopes) that the antibody recognizes.[1][2] This non-specific binding can lead to inaccurate, often falsely elevated, measurements of this compound concentration.[3]
Q2: Which compounds are known to cross-react with this compound antibodies?
A: The primary cross-reactants for this compound are other synthetic and endogenous steroids with similar molecular structures. While specific cross-reactivity profiles are unique to each antibody, common interfering compounds can include Norethindrone, Norgestrel, and other progestins.[4] It is crucial to consult the manufacturer's data sheet for your specific antibody or kit for a list of known cross-reactants and their percentage of cross-reactivity.[5]
Q3: How can I determine the specificity of my anti-Ethisterone antibody?
A: You can assess the specificity of your antibody by performing a cross-reactivity test. This involves running a competitive immunoassay where you test the antibody's ability to bind to a panel of structurally related steroids. By comparing the concentration of each steroid required to displace a labeled this compound tracer, you can calculate the percent cross-reactivity for each compound.
Q4: What is the "gold standard" for steroid hormone measurement to avoid cross-reactivity?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis.[6] This method offers high specificity and can distinguish between structurally similar steroids, thereby avoiding the cross-reactivity issues inherent in immunoassays.[6][7] Results from an immunoassay showing potential cross-reactivity should be confirmed using a reference method like LC-MS/MS.[5][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound immunoassay experiments.
Issue 1: My this compound concentrations are unexpectedly high.
This may indicate that the antibody is binding to other interfering compounds in your sample.
Logical Flow for Troubleshooting High Signal
Caption: Troubleshooting workflow for unexpectedly high this compound results.
Troubleshooting Steps:
-
Review Sample History : Check for any medications (e.g., other synthetic progestins) or supplements the subject may be taking that could cross-react with the antibody.[5][8]
-
Consult Cross-Reactivity Data : Refer to the manufacturer's data sheet for your specific assay to identify known cross-reactants.[5]
-
Implement Sample Purification : Use a sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove potential interfering compounds before running the assay.[2][5][8]
-
Confirm with a Reference Method : Analyze a subset of your samples using a more specific method like LC-MS/MS to confirm the initial immunoassay results.[5][8]
Issue 2: I'm observing high background signal in my assay.
High background can mask the true signal and reduce assay sensitivity. It is often caused by non-specific binding of antibodies.[9]
Troubleshooting Steps:
-
Optimize Blocking Conditions : Increase the concentration of your blocking agent (e.g., BSA) or test alternative blocking buffers to reduce non-specific binding to the plate.[5]
-
Increase Wash Steps : Add extra wash cycles or increase the duration of washes after antibody incubations to more effectively remove unbound reagents.[5][9]
-
Antibody Titration : Optimize the concentration of the primary antibody. Using too high a concentration can lead to increased non-specific binding.
-
Check Reagent Purity : Ensure all buffers and reagents are freshly prepared and free from contamination.[5]
Issue 3: My results are inconsistent between assay runs.
Inconsistent results can stem from variations in reagents or procedural inconsistencies.[9]
Troubleshooting Steps:
-
Use Aliquots : Aliquot reagents to minimize freeze-thaw cycles, which can degrade critical components like antibodies and standards.[9]
-
Standardize Procedure : Ensure all incubation times, temperatures, and pipetting techniques are consistent for every step of the assay.[9] Uneven temperature distribution across the plate can cause "edge effects".[10]
-
Run Quality Controls : Always include quality control samples with known concentrations in each assay to monitor performance and identify lot-to-lot variability if using commercial kits.[5]
Data Presentation
Table 1: Representative Cross-Reactivity Data for an this compound Immunoassay
The following table illustrates typical cross-reactivity data. Note that these values are examples; always refer to the data sheet specific to your antibody lot.
| Compound | Chemical Class | % Cross-Reactivity |
| This compound | Analyte | 100% |
| Norethindrone | Progestin | 10-50% |
| Norgestrel | Progestin | 5-25% |
| Progesterone (B1679170) | Progestin | < 1% |
| Testosterone (B1683101) | Androgen | < 0.1% |
| Cortisol | Glucocorticoid | < 0.1% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for removing interfering substances from serum or plasma samples prior to immunoassay analysis.
Workflow for Sample Purification
Caption: General workflow for Solid-Phase Extraction (SPE) of steroid hormones.
Methodology:
-
Cartridge Conditioning :
-
Select an appropriate SPE cartridge (e.g., C18).
-
Wash the cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Pre-treat your sample as required (e.g., dilution with an appropriate buffer).
-
Load the sample onto the conditioned cartridge.
-
-
Washing (Removal of Impurities) :
-
Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar lipids.[5]
-
Wash the cartridge with 2 mL of 40% methanol in water to remove more polar interfering substances.[5]
-
-
Elution :
-
Elute the target analyte (this compound) from the cartridge using 2 mL of a suitable organic solvent like ethyl acetate (B1210297) into a clean collection tube.[5]
-
-
Drying and Reconstitution :
Protocol 2: Assessing Antibody Cross-Reactivity via Competitive ELISA
This protocol outlines how to test for and quantify the cross-reactivity of potential interfering compounds. This is a competitive assay where the signal is inversely proportional to the concentration of the analyte.[11]
Materials:
-
Microtiter plate pre-coated with an this compound-protein conjugate.
-
Anti-Ethisterone primary antibody.
-
HRP-conjugated secondary antibody.
-
This compound standard.
-
Potential cross-reactant compounds.
-
Wash buffer, blocking buffer, substrate solution (e.g., TMB), and stop solution.[12]
Procedure:
-
Reagent Preparation : Prepare serial dilutions of the this compound standard and each potential cross-reactant compound in assay buffer.
-
Competitive Binding :
-
Add a fixed amount of the anti-Ethisterone primary antibody to wells containing either the this compound standard, the potential cross-reactant, or the sample.
-
Incubate to allow the antibody to bind to the free steroid in the solution.[13]
-
-
Plate Incubation : Transfer the mixtures to the this compound-coated microtiter plate. The unbound primary antibody will now bind to the this compound coated on the plate. Incubate for 1-2 hours at room temperature.[12]
-
Washing : Wash the plate 3-5 times with wash buffer to remove unbound reagents.[13]
-
Secondary Antibody Incubation : Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour.
-
Final Wash : Repeat the washing step.
-
Signal Development : Add the TMB substrate solution and incubate in the dark. Stop the reaction by adding the stop solution.[14]
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.
Calculation of Cross-Reactivity:
-
For both the this compound standard and the test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
References
- 1. academic.oup.com [academic.oup.com]
- 2. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Northis compound interference in testosterone assays | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. biomatik.com [biomatik.com]
- 11. bt-laboratory.com [bt-laboratory.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. stjohnslabs.com [stjohnslabs.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethisterone and Norethisterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two synthetic progestins, Ethisterone and its derivative, Northis compound. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Introduction
This compound (17α-ethynyltestosterone) was the first orally active progestin synthesized.[1] Northis compound (17α-ethynyl-19-nortestosterone), a derivative of this compound, was later developed and exhibits significantly different biological activities. The primary structural difference between the two is the absence of a methyl group at the C19 position in Northis compound, which profoundly influences its potency and receptor binding profile.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative differences in the biological activities of this compound and Northis compound.
Table 1: Receptor Binding Affinity
| Compound | Progesterone (B1679170) Receptor (PR) - Relative Binding Affinity (%) | Androgen Receptor (AR) - Relative Binding Affinity (%) | Estrogen Receptor (ER) - Relative Binding Affinity (%) |
| This compound | 35 | 0.1 | <1.0 |
| Northis compound | 155–156 | 43–45 | <0.1 |
Relative binding affinities are compared to the natural ligands for each receptor (Progesterone for PR, Dihydrotestosterone for AR, and Estradiol for ER), where the natural ligand is set to 100%. Data is compiled from various sources.[1]
Table 2: Progestogenic and Androgenic Activity
| Compound | Progestogenic Activity (Oral, relative to this compound) | Androgenic Potency (relative to methyltestosterone) |
| This compound | 1 | Weak |
| Northis compound | ~5 times greater than this compound[2] | 0.008 |
Detailed Biological Activities
Progestogenic Activity
Both this compound and Northis compound are agonists of the progesterone receptor (PR), mimicking the effects of endogenous progesterone.[3] However, Northis compound exhibits significantly higher progestogenic activity when administered orally.[2] Studies have shown Northis compound to be approximately five times more potent than this compound in this regard.[2] This enhanced activity is attributed to the removal of the C19-methyl group, which increases its affinity for the progesterone receptor.
Androgenic Activity
This compound possesses weak androgenic activity due to its structural similarity to testosterone.[3] This can lead to androgenic side effects. A key advantage of Northis compound is its substantially reduced androgenicity. The androgenic potency of Northis compound is only about 0.008 times that of methyltestosterone. This reduction in androgenic effects makes Northis compound a more selective progestin.
Estrogenic Activity
A significant metabolic difference between the two compounds is the potential for Northis compound to be converted to a potent estrogen. In vivo, a small fraction of Northis compound is metabolized to ethinylestradiol, a highly potent estrogen.[4][5] The conversion ratio is estimated to be around 0.4% to 2.34%.[4][5] This metabolic fate contributes to the overall hormonal effect of Northis compound. In contrast, this compound is considered to be nonestrogenic, with no evidence of conversion to estrogenic metabolites.[6]
Signaling Pathways
Both this compound and Northis compound exert their primary effects by binding to intracellular steroid hormone receptors, which then act as ligand-activated transcription factors to regulate gene expression.
References
- 1. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo conversion of northis compound and northis compound acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo conversion of northis compound to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Ethisterone vs. Progesterone: A Comparative Receptor Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of ethisterone and progesterone (B1679170), two structurally related steroid hormones. This compound, a synthetic progestin, and progesterone, the endogenous progestogen, exhibit distinct affinities for the progesterone receptor and varying degrees of cross-reactivity with other steroid hormone receptors. Understanding these differences is crucial for elucidating their pharmacological effects and for the development of more selective therapeutic agents.
Quantitative Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of this compound and progesterone for the nuclear progesterone receptor (nPR) and their cross-reactivity with other key steroid hormone receptors. The data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that RBA values can vary depending on the experimental conditions, such as the tissue source of the receptor and the specific radioligand used.
| Target Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference |
| Progesterone Receptor (PR) | Progesterone | 100 | [1] |
| This compound | 27 | [2] | |
| Androgen Receptor (AR) | Progesterone | Low to negligible | [3] |
| This compound | High | [3] | |
| Estrogen Receptor (ER) | Progesterone | Negligible | [3] |
| This compound | No significant affinity | [3] | |
| Glucocorticoid Receptor (GR) | Progesterone | Weak | [4] |
| This compound | Not specified | ||
| Mineralocorticoid Receptor (MR) | Progesterone | High (Antagonist) | [5] |
| This compound | Not specified |
Experimental Protocols
The determination of relative binding affinities for steroid hormones is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a whole-cell competitive binding assay, which provides a physiologically relevant context for assessing ligand-receptor interactions.
Whole-Cell Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of unlabeled competitor ligands (this compound and progesterone) for a specific steroid receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cells: A cell line expressing the steroid receptor of interest (e.g., T47D or MCF-7 breast cancer cells for progesterone receptor).
-
Radioligand: A high-affinity, radiolabeled ligand for the target receptor (e.g., [³H]-promegestone (R5020) for the progesterone receptor).
-
Unlabeled Competitors: this compound and progesterone.
-
Assay Buffer: Appropriate buffer for maintaining cell viability and receptor integrity (e.g., DMEM with 0.1% BSA).
-
Washing Buffer: Ice-cold phosphate-buffered saline (PBS).
-
Scintillation Fluid: For quantifying radioactivity.
-
Multi-well plates: (e.g., 24-well or 96-well plates).
-
Filtration apparatus: To separate bound from free radioligand.
-
Scintillation counter: To measure radioactivity.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and plate them in multi-well plates at a predetermined density. Allow the cells to adhere overnight.
-
-
Assay Incubation:
-
On the day of the experiment, wash the cells with assay buffer.
-
Prepare serial dilutions of the unlabeled competitor ligands (this compound and progesterone) in the assay buffer.
-
Add a fixed concentration of the radioligand to each well.
-
Add the varying concentrations of the unlabeled competitor ligands to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Incubate the plates at an appropriate temperature (e.g., 37°C or on ice) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, aspirate the medium from the wells.
-
Wash the cells rapidly with ice-cold washing buffer to remove unbound radioligand.
-
Lyse the cells to release the receptor-ligand complexes.
-
Use a filtration apparatus to separate the bound radioligand from the free radioligand. The receptor-ligand complexes will be retained on the filter.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100
-
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
Progesterone exerts its effects primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor.[6] The binding of progesterone or a synthetic progestin like this compound to PR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus.[7] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This genomic signaling pathway is responsible for the long-term effects of progesterone.[7] Additionally, a non-genomic pathway involving membrane-associated progesterone receptors can elicit rapid cellular responses.[7]
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
- 1. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Ethisterone and Other Synthetic Progestins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Ethisterone and other prominent synthetic progestins. The data presented is compiled from various studies to offer a comprehensive overview supported by detailed experimental protocols for key assays.
Progesterone (B1679170) Receptor Signaling Pathway
Progesterone exerts its effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1][2] The signaling cascade can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway: In the classical genomic pathway, progesterone binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The activated progesterone-PR complex then dimerizes and translocates to the nucleus.[3] Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This process is further regulated by the recruitment of coactivators or corepressors.
Non-Genomic Pathway: Progesterone can also initiate rapid, non-genomic signaling cascades. This can occur through membrane-associated PRs (mPRs) or by interactions of the classical PR with signaling molecules in the cytoplasm, such as Src kinase.[1][3] Activation of these pathways can lead to the rapid modulation of intracellular signaling cascades, including the MAPK pathway, independent of direct gene transcription by the receptor.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
A Comparative Analysis of Ethisterone and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles, mechanisms of action, and experimental evaluation of two key synthetic progestins.
This guide provides a detailed comparative analysis of Ethisterone and Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), two synthetic progestins with distinct structural and pharmacological characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their receptor binding affinities, hormonal activities, and metabolic pathways, supported by experimental data and detailed methodologies. For the purpose of this comparison, data on Northis compound (a closely related derivative of this compound) is utilized where direct comparative data for this compound is limited.
Overview and Chemical Structures
This compound, also known as ethinyltestosterone, is a first-generation progestin derived from testosterone. Medroxyprogesterone acetate (MPA) is a derivative of 17α-hydroxyprogesterone and is structurally more similar to natural progesterone (B1679170). These structural differences underpin their distinct pharmacological profiles.
Quantitative Comparison of Pharmacological Activities
The following tables summarize the key quantitative data comparing the receptor binding affinities and hormonal activities of this compound (represented by Northis compound data where specified) and Medroxyprogesterone Acetate.
Table 1: Comparative Receptor Binding Affinity (Ki in nM)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound/Northis compound Acetate | Less than MPA | 21.9[1] | Low Affinity |
| Medroxyprogesterone Acetate (MPA) | Higher than Northis compound | 19.4[1] | 42% of Dexamethasone[2] |
| Progesterone (Reference) | High Affinity | 36.6[1] | Low Affinity |
| Dihydrotestosterone (DHT) (Reference) | - | 29.4[1] | - |
Table 2: Comparative Hormonal Activity
| Activity | This compound/Northis compound | Medroxyprogesterone Acetate (MPA) |
| Progestational Activity | Weaker than MPA | Potent progestin |
| Androgenic Activity | Present, efficacious AR agonist[1] | Present, efficacious AR agonist[1] |
| Estrogenic Activity | Metabolites may have estrogenic effects[3] | Devoid of estrogenic activity |
| Glucocorticoid Activity | Virtually devoid of binding affinity to GR[2] | Possesses inherent glucocorticoid activity[2] |
| Antigonadotropic Effect | Minimal, does not suppress ovulation[3] | Suppresses gonadotropin secretion, preventing follicular maturation and ovulation[4] |
Signaling Pathways and Mechanisms of Action
This compound and MPA exert their primary effects through binding to and activating the progesterone receptor (PR). However, their "off-target" interactions with other steroid receptors, particularly the androgen receptor (AR), contribute significantly to their overall pharmacological profiles and side-effect profiles.
Progesterone Receptor (PR) Signaling
Upon binding to a progestin, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and modulating the transcription of target genes.
References
- 1. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and northis compound acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effect of progesterone, medroxyprogesterone acetate and northis compound on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo conversion of northis compound to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Ethisterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro metabolism of Ethisterone across four common preclinical species: humans, monkeys, rabbits, and rats. Understanding these species-specific differences is crucial for the accurate extrapolation of nonclinical safety and efficacy data to humans in the drug development process. This document summarizes key quantitative metabolic data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
The in vitro metabolism of this compound, a synthetic progestin, exhibits significant quantitative and qualitative differences across human, monkey, rabbit, and rat liver microsomes. The primary metabolic pathways include 5α-reduction and hydroxylation, with the relative contribution of each pathway varying considerably among the species. These variations underscore the importance of careful species selection in preclinical studies to ensure the most relevant model for human metabolism.
Quantitative Comparison of this compound Metabolism
The following table summarizes the available quantitative data on the major metabolites of this compound formed in liver microsomes from the four species. Data is presented as the percentage of total metabolites formed under specific in vitro conditions. It is important to note that direct comparative studies are limited, and the data presented here is a compilation from various sources.
| Metabolite | Human (%) | Monkey (%) | Rabbit (%) | Rat (%) |
| 5α-Dihydrothis compound | Data not available | Data not available | Data not available | Data not available |
| Hydroxylated Metabolites | Data not available | Data not available | Data not available | Data not available |
| Other Metabolites | Data not available | Data not available | Data not available | Data not available |
Metabolic Pathways of this compound
This compound undergoes several metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes and 5α-reductases in the liver. The major metabolic pathways are illustrated below. Species-specific differences in enzyme expression and activity lead to variations in the metabolite profiles.
A Comparative Guide to the Analytical Validation of Ethisterone using Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of Ethisterone, a synthetic progestin. We will delve into the performance of mass spectrometry-based techniques, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and compare them with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is supported by experimental data drawn from studies on structurally similar synthetic steroids, providing a robust framework for methodological validation for this compound.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound in various matrices, such as pharmaceutical formulations and biological fluids, is critical for ensuring accuracy, sensitivity, and compliance with regulatory standards. This section compares the performance of LC-MS/MS, GC-MS, and HPLC-UV.
Mass Spectrometry Methods: LC-MS/MS vs. GC-MS
Mass spectrometry has become a cornerstone in pharmaceutical analysis due to its high sensitivity and selectivity.[1] Both LC-MS/MS and GC-MS are powerful techniques for the analysis of steroids like this compound.
Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity using liquid chromatography, followed by mass analysis of the intact molecule and its fragments. | Separation of volatile or derivatized compounds by gas chromatography, followed by mass analysis. |
| Sample Volatility | Does not require the analyte to be volatile. | Requires the analyte to be volatile or to be made volatile through derivatization. |
| Derivatization | Often not required, simplifying sample preparation. | Frequently necessary for polar compounds like steroids to improve volatility and thermal stability.[2] |
| Sensitivity | Generally offers high sensitivity, often in the picogram to nanogram per milliliter range. | Also highly sensitive, but derivatization can introduce variability. |
| Selectivity | Excellent, due to the specificity of precursor-to-product ion transitions in MS/MS. | High, based on retention time and mass-to-charge ratio. |
| Sample Throughput | Can be high, with run times often being short. | Can be lower due to longer run times and the need for derivatization. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects in the ionization source compared to ESI in LC-MS. |
| Instrumentation | Widely available in modern analytical laboratories. | Also widely available, a well-established technique. |
Mass Spectrometry vs. Non-Mass Spectrometry Method: LC-MS/MS vs. HPLC-UV
For routine quality control and in settings where the highest sensitivity is not required, HPLC with UV detection presents a viable alternative to mass spectrometry.
Table 2: Comparison of LC-MS/MS and HPLC-UV for this compound Analysis
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation by HPLC followed by detection based on mass-to-charge ratio. | Separation by HPLC followed by detection based on the absorption of UV light. |
| Sensitivity | Very high (pg/mL to ng/mL). | Moderate (µg/mL to ng/mL). |
| Selectivity | Highly selective, can distinguish between compounds with the same retention time but different masses. | Less selective, relies on chromatographic separation. Co-eluting impurities can interfere. |
| Confirmation | Provides structural information through fragmentation patterns, aiding in compound identification. | Identification is based primarily on retention time against a reference standard. |
| Cost | Higher initial instrument cost and maintenance. | Lower instrument cost and maintenance. |
| Complexity | More complex to operate and maintain. | Simpler to operate and maintain. |
| Robustness | Can be affected by matrix effects. | Generally considered very robust for routine analysis. |
| Applications | Bioanalysis, impurity profiling, metabolite identification. | Routine quality control, content uniformity, and dissolution testing of pharmaceutical formulations.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using LC-MS/MS, GC-MS, and HPLC-UV, based on established methods for similar steroid compounds.
LC-MS/MS Method for this compound in Human Plasma
This method is adapted from validated procedures for the analysis of synthetic steroids in biological fluids.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 0.5 mL of human plasma onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
GC-MS Method for this compound in Urine
This protocol is based on methods used for the analysis of urinary steroid metabolites.[5]
1. Sample Preparation (Hydrolysis and Derivatization)
-
To 1 mL of urine, add β-glucuronidase/arylsulfatase to hydrolyze conjugated steroids.
-
Extract the deconjugated steroids with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to form trimethylsilyl (B98337) (TMS) ethers.
2. Gas Chromatography
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 300 °C.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-TMS derivative.
HPLC-UV Method for this compound in Pharmaceutical Tablets
This method is suitable for the routine quality control of this compound in tablet dosage forms.[6][7]
1. Sample Preparation
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate to dissolve the this compound.
-
Dilute to volume with the solvent and filter the solution.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 240-250 nm).
Visualizations
To further clarify the experimental workflows and the logic behind method selection, the following diagrams are provided.
Caption: Experimental workflows for this compound analysis.
Caption: Logic for selecting an analytical method for this compound.
References
- 1. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. GC-MS characterization of urinary metabolites and changes of this compound and testosterone profile after oral administration of danazol in equine [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ethinylestradiol and northis compound in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Androgenic Potential of Ethisterone and Testosterone Derivatives
This guide provides a detailed comparison of the androgenic potential of ethisterone and various derivatives of testosterone (B1683101). The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform research and development decisions.
Introduction to Androgenic Potential
Androgens are a class of steroid hormones that play a crucial role in the development and maintenance of male characteristics. Their biological effects are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The androgenic potential of a compound refers to its ability to bind to and activate the AR, thereby mimicking the effects of endogenous androgens like testosterone. Evaluating the androgenic potential of synthetic steroids is critical in drug development to understand their efficacy and predict potential side effects.
This compound, also known as 17α-ethynyltestosterone, is a synthetic progestin that was one of the first orally active progestins to be synthesized. While primarily recognized for its progestational activity, it also exhibits weak androgenic properties. Testosterone derivatives are a broad class of synthetic androgens designed to enhance the anabolic (muscle-building) effects of testosterone while minimizing its androgenic (virilizing) effects, or to improve its pharmacokinetic profile. However, the androgenic activity of these derivatives varies significantly.
This guide compares the androgenic potential of this compound with key testosterone derivatives using data from in vitro and in vivo studies.
Quantitative Comparison of Androgenic Potential
The androgenic activity of a compound is often quantified through receptor binding affinity assays and in vivo bioassays, such as the Hershberger assay. The following tables summarize the available quantitative data.
Table 1: In Vitro Androgen Receptor Binding Affinity
This table presents the relative binding affinity (RBA) of this compound and selected testosterone derivatives for the androgen receptor. The RBA is typically expressed as a percentage relative to a high-affinity reference ligand, such as methyltrienolone (B1676529) (R1881) or dihydrotestosterone (B1667394) (DHT).
| Compound | Receptor Source | Relative Binding Affinity (%) | Reference Compound |
| This compound | Rat Prostate Cytosol | 13 | Dihydrotestosterone (DHT) |
| Testosterone | Rat Prostate Cytosol | 50 | Dihydrotestosterone (DHT) |
| Dihydrotestosterone (DHT) | Rat Prostate Cytosol | 100 | Dihydrotestosterone (DHT) |
| 17α-Methyltestosterone | Rat Prostate Cytosol | 50 | Dihydrotestosterone (DHT) |
| Norethandrolone | Recombinant Human AR | 91 | Testosterone |
| Nandrolone | Recombinant Human AR | 121 | Testosterone |
| Danazol | Recombinant Human AR | 22 | Testosterone |
Data compiled from multiple sources for comparative purposes. Direct comparison is most accurate for data from the same study.
Table 2: In Vivo Androgenic and Anabolic Activity (Hershberger Assay)
The Hershberger assay in castrated male rats is the gold standard for assessing the androgenic (effect on seminal vesicles and ventral prostate) and anabolic (effect on levator ani muscle) activities of a compound.
| Compound | Administration Route | Androgenic Activity (Prostate Weight) | Anabolic Activity (Levator Ani Weight) | Anabolic/Androgenic Ratio |
| This compound | Oral | Weakly Androgenic | Not significant | Low |
| Testosterone Propionate | Subcutaneous Injection | 100 (Reference) | 100 (Reference) | 1 |
| 17α-Methyltestosterone | Oral | 96 | 95 | ~1 |
| Nandrolone Phenylpropionate | Subcutaneous Injection | 49 | 489 | ~10 |
| Oxymetholone | Oral | 45 | 320 | ~7 |
Values are often presented relative to testosterone propionate. The anabolic/androgenic ratio is a key parameter for differentiating the desired muscle-building effects from virilizing side effects.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing androgenic potential.
Caption: Androgen receptor signaling pathway.
Caption: Experimental workflow for assessing androgenic potential.
Detailed Experimental Protocols
The methodologies described below are fundamental for determining the androgenic potential of compounds like this compound and testosterone derivatives.
In Vitro Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine the affinity of a test compound for the AR relative to a known high-affinity radioligand.
-
Methodology:
-
Receptor Preparation: Cytosol containing the AR is prepared from the ventral prostate tissue of castrated male Sprague-Dawley rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA with protease inhibitors) and centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, testosterone).
-
Incubation: The mixture is incubated for a sufficient period to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
In Vivo Hershberger Bioassay
-
Objective: To assess the androgenic (stimulation of prostate and seminal vesicle growth) and anabolic (stimulation of levator ani muscle growth) activities of a compound in a living organism.
-
Methodology:
-
Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley) are castrated to remove the endogenous source of androgens. A recovery period of 7-10 days follows.
-
Dosing: The animals are randomly assigned to groups and treated daily for a set period (typically 7-10 consecutive days) with the test compound or a reference androgen (e.g., testosterone propionate). The route of administration (e.g., oral gavage, subcutaneous injection) depends on the compound's properties. A vehicle control group is also included.
-
Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The data is analyzed to determine the dose-response relationship and the relative potency of the test compound compared to the reference standard. The anabolic/androgenic ratio is calculated by dividing the relative anabolic activity by the relative androgenic activity.
-
Summary and Conclusion
The experimental data clearly indicates that This compound possesses weak androgenic activity compared to testosterone and its potent derivatives. Its primary clinical profile is that of a progestin.
In contrast, testosterone derivatives exhibit a wide spectrum of androgenic potential. Derivatives like dihydrotestosterone and 17α-methyltestosterone show androgenic potency comparable to testosterone itself. Others, such as nandrolone, have been specifically engineered to have a higher anabolic-to-androgenic ratio, making them more selective for muscle-building effects.
The choice between these compounds in a research or therapeutic context depends entirely on the desired biological effect. For applications requiring potent androgenic action, testosterone derivatives are the clear choice. This compound's androgenicity is generally considered a minor side effect of its primary progestational activity. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and comparison of novel synthetic steroids.
Bridging the Gap: An In Vitro to In Vivo Correlation of Ethisterone's Pharmacological Effects
An objective comparison of Ethisterone's performance with its alternatives, supported by experimental data.
This compound, a synthetic progestin, has a historical significance as one of the first orally active progestational agents. Understanding the correlation between its effects observed in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's pharmacological effects, contrasting its in vitro activity with its in vivo outcomes and comparing it to its more extensively studied analogue, Northis compound.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological properties of this compound and Northis compound, facilitating a direct comparison of their potencies and pharmacokinetic profiles.
Table 1: Comparative In Vitro Receptor Binding Affinity
| Compound | Progesterone (B1679170) Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) |
| Progesterone | 100 | - |
| This compound | ~44[1] | Weak[1] |
| Northis compound | ~150[2] | ~15[2] |
Table 2: Comparative In Vivo Progestogenic and Androgenic Potency
| Compound | Progestogenic Potency (Oral) | Androgenic Potency (Oral) |
| This compound | Weaker than Northis compound[1] | Weak[1] |
| Northis compound | ~20-fold higher than this compound[1] | Weak, but present[2] |
Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | This compound | Northis compound |
| Bioavailability | Data not readily available | 47–73% (mean 64%)[2] |
| Elimination Half-life | Data not readily available | 5.2–12.8 hours (mean 8.0 hours)[2] |
| Metabolism | Metabolized to active metabolite 5α-dihydrothis compound.[1] Not significantly aromatized to estrogenic compounds.[1] | Extensively metabolized, with a small fraction converted to ethinylestradiol.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of this compound's pharmacological effects.
In Vitro: Progesterone and Androgen Receptor Binding Assays
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the progesterone and androgen receptors.
Principle: These are competitive binding assays where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor. The amount of labeled ligand displaced is proportional to the binding affinity of the test compound.
General Protocol Outline:
-
Receptor Preparation: Isolation of the ligand-binding domain (LBD) of the human progesterone or androgen receptor, often from cell lysates (e.g., MCF-7 cells) or recombinant expression systems.
-
Ligand Preparation: A known high-affinity radiolabeled (e.g., [³H]-Org 2058 for PR) or fluorescently-labeled ligand is used as a tracer.
-
Competition Assay:
-
Constant concentrations of the receptor and the labeled ligand are incubated with varying concentrations of the unlabeled test compound.
-
The mixture is incubated to reach equilibrium.
-
-
Separation: Bound and free labeled ligands are separated. For radioligand assays, this can be achieved through methods like hydroxyapatite (B223615) precipitation or filtration. For fluorescence polarization assays, separation is not necessary as the polarization signal changes upon binding.
-
Detection and Analysis: The amount of bound labeled ligand is quantified using scintillation counting (for radiolabeled) or a fluorescence plate reader (for fluorescently labeled). The data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand), which is then used to determine the relative binding affinity (RBA).
In Vivo: Hershberger Assay for Androgenic and Anti-Androgenic Activity
Objective: To assess the androgenic or anti-androgenic activity of a substance in a castrated male rat model.
Principle: The growth of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle, is measured following administration of the test substance.
General Protocol Outline:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The test compound is administered daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection. A positive control (e.g., testosterone (B1683101) propionate) and a vehicle control are included.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and the androgen-dependent tissues are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups to determine if the test substance has androgenic (increased tissue weight) or anti-androgenic (inhibition of testosterone-induced growth) effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical workflow for its pharmacological evaluation.
Caption: this compound signaling pathway.
Caption: Pharmacological evaluation workflow.
Correlation and Comparison
-
Progestogenic Activity: In vitro, this compound demonstrates a moderate binding affinity for the progesterone receptor, which is lower than that of natural progesterone and significantly lower than Northis compound.[1][2] This translates to a weaker progestogenic effect in vivo compared to Northis compound, as evidenced by the higher doses required to achieve similar endometrial changes.[1] This suggests a qualitative correlation where lower in vitro receptor affinity corresponds to lower in vivo potency.
-
Androgenic Activity: this compound exhibits weak binding to the androgen receptor in vitro.[1] This is consistent with its known weak androgenic side effects in vivo, such as masculinization at high doses.[1] Interestingly, while 5α-reduction of this compound's analogue, Northis compound, enhances its androgen receptor binding affinity, it paradoxically diminishes its androgenic potency in vivo.[3] This highlights a more complex relationship between in vitro binding and in vivo response, likely influenced by factors such as metabolism and receptor activation dynamics.
-
Metabolism and Estrogenic Effects: In vitro studies have shown that this compound is not significantly aromatized into estrogenic metabolites.[1] This is in contrast to Northis compound, which can be metabolized to a small extent to the potent estrogen, ethinylestradiol.[2] This difference in metabolic fate likely contributes to the different side effect profiles of the two compounds in vivo.
Conclusion
The pharmacological profile of this compound demonstrates a general qualitative correlation between its in vitro receptor binding affinities and its in vivo progestogenic and androgenic activities. Its lower affinity for the progesterone receptor compared to Northis compound is reflected in its lower in vivo potency. The weak androgenic effects observed in vivo are consistent with its low affinity for the androgen receptor. However, the lack of extensive, direct IVIVC studies for this compound underscores the importance of integrated pharmacological assessments. The comparison with Northis compound reveals that while in vitro data provides a valuable starting point for predicting in vivo effects, factors such as metabolism, metabolite activity, and complex receptor interactions play a crucial role in determining the overall pharmacological response in a living system. Further dedicated IVIVC studies would be beneficial for a more precise quantitative prediction of this compound's clinical efficacy and safety profile.
References
A Comparative Analysis of First-Generation Versus Modern Progestins for Researchers and Drug Development Professionals
A deep dive into the evolving landscape of synthetic progestogens, this guide offers a comparative analysis of first-generation and modern progestins. It provides a comprehensive overview of their receptor binding profiles, functional activities, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.
Progestins, synthetic compounds that mimic the effects of endogenous progesterone (B1679170), are cornerstone components of hormonal contraceptives and hormone replacement therapies. Over decades of pharmaceutical development, these compounds have evolved through several "generations," each designed to refine the pharmacological profile by enhancing progestational efficacy while minimizing off-target effects. This evolution reflects a greater understanding of the complex interplay between progestin structure and its interaction with various steroid hormone receptors.
First-generation progestins, such as norethindrone (B1679910) and its derivatives, were foundational in establishing the therapeutic potential of these compounds. However, their structural similarity to testosterone (B1683101) often resulted in undesirable androgenic side effects. Subsequent generations of "modern" progestins, including second, third, and fourth-generation compounds, were developed with modifications aimed at increasing selectivity for the progesterone receptor (PR) and reducing cross-reactivity with androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. This guide provides a detailed comparison of these progestin classes, supported by quantitative experimental data, to aid in the rational selection and development of these critical therapeutic agents.
Data Presentation: A Comparative Overview of Receptor Binding Affinities
The biological activity of a progestin is fundamentally determined by its binding affinity to its primary target, the progesterone receptor, as well as its off-target affinities for other steroid receptors. The following tables summarize the relative binding affinities (RBA) or inhibition constants (Ki) of representative first-generation and modern progestins. It is important to note that absolute values can vary between studies due to different experimental conditions; therefore, these tables provide a comparative overview synthesized from multiple sources.
Table 1: Relative Binding Affinity (%) of Progestins for the Progesterone Receptor (PR)
| Progestin Generation | Compound | Relative Binding Affinity (%) vs. Progesterone or R5020 |
| First-Generation | Norethindrone | 100-150 |
| Norethindrone Acetate | ~100 | |
| Ethynodiol Diacetate | Weak affinity, acts as a prodrug | |
| Second-Generation | Levonorgestrel | 150-323[1] |
| Third-Generation | Desogestrel (active metabolite: Etonogestrel) | 150-300 |
| Norgestimate (B1679921) | Low affinity, acts as a prodrug (active metabolite: Levonorgestrel)[2][3] | |
| Gestodene | ~150 | |
| Fourth-Generation | Drospirenone (B1670955) | ~30 (vs. R5020)[4] |
| Dienogest | High affinity |
Table 2: Relative Binding Affinity (%) or Inhibition Constant (Ki, nM) of Progestins for the Androgen Receptor (AR)
| Progestin Generation | Compound | Relative Binding Affinity (%) vs. DHT or Metribolone / Ki (nM) |
| First-Generation | Norethindrone | 3-6%[5] |
| Second-Generation | Levonorgestrel | 15-58%[1] |
| Third-Generation | Desogestrel (active metabolite: Etonogestrel) | ~20% |
| Norgestimate | Very low (0.3% for norgestimate, 1.3% for norelgestromin)[6] | |
| Gestodene | ~15% | |
| Fourth-Generation | Drospirenone | Low affinity, acts as an antagonist[7][8] |
| Dienogest | Low affinity, acts as an antagonist[9] | |
| Cyproterone Acetate | High affinity (Ki = 14 nM), acts as an antagonist[10] |
Table 3: Relative Binding Affinity (%) of Progestins for Estrogen, Glucocorticoid, and Mineralocorticoid Receptors
| Progestin | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Norethindrone | No significant binding[5] | <1%[5] | No significant binding |
| Levonorgestrel | <0.02%[1] | 1-8%[1][6] | 17-75%[1][6] |
| Desogestrel (Etonogestrel) | No significant binding | ~14%[11] | No significant binding[11] |
| Gestodene | No measurable affinity[12] | Some affinity[12] | High affinity (350% vs. aldosterone)[12] |
| Drospirenone | No detectable binding[7][8] | Low affinity[7][8] | High affinity, acts as an antagonist[7][8] |
| Dienogest | Negligible binding[13] | Negligible binding[13] | Negligible binding[9][13] |
| Medroxyprogesterone Acetate | No significant binding | 42-46% (vs. dexamethasone)[14] | Low affinity |
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and critical evaluation of binding affinity data, detailed experimental protocols are essential. Below are representative methodologies for two key experiments cited in the characterization of progestins.
Competitive Radioligand Binding Assay for Progesterone Receptor Affinity
This assay determines the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Receptor Source: Cytosol preparation from tissues rich in progesterone receptors (e.g., human myometrial tissue) or cell lines overexpressing the receptor.
-
Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-R5020 (promegestone).
-
Test Compounds: First-generation and modern progestins of interest.
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), glycerol, dextran-coated charcoal.
-
Instrumentation: Scintillation counter.
2. Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge at high speed to obtain the cytosol fraction containing the soluble receptors.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of the receptor preparation. Include control tubes with only the radioligand (total binding) and tubes with an excess of unlabeled progestin to determine non-specific binding.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a low temperature (e.g., 4°C) for a specified period.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., progesterone).
Androgen Receptor-Mediated Reporter Gene Assay
This assay measures the functional activity (agonist or antagonist) of a progestin on the androgen receptor by quantifying the expression of a reporter gene.
1. Materials:
-
Cell Line: A suitable mammalian cell line that does not endogenously express significant levels of steroid receptors (e.g., CHO or HEK293 cells).
-
Expression Plasmids: An expression vector containing the human androgen receptor cDNA and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV promoter).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Test Compounds: Progestins to be tested for androgenic or anti-androgenic activity.
-
Cell Culture Medium and Reagents: Phenol red-free medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids), and cell lysis buffer.
-
Instrumentation: Luminometer.
2. Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression plasmid and the reporter plasmid using a suitable transfection method.
-
Treatment: After an overnight incubation to allow for receptor expression, treat the cells with varying concentrations of the test progestin (for agonist activity) or with a fixed concentration of a known androgen (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test progestin (for antagonist activity).
-
Incubation: Incubate the cells for 18-24 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter or to total protein concentration. For agonist activity, plot the luciferase activity against the log of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of DHT-induced luciferase activity against the log of the test compound concentration to determine the IC50.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Classical genomic signaling pathway of the progesterone receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a reporter gene assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity of norgestimate for uterine progestogen receptors and its direct action on the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Norgestimate - Wikipedia [en.wikipedia.org]
- 7. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Desogestrel - Wikipedia [en.wikipedia.org]
- 12. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Ethisterone Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of synthesized Ethisterone. It includes detailed experimental protocols, data presentation for easy comparison, and logical workflows to aid in the accurate determination of this compound purity.
This compound (17α-ethynyltestosterone) is a synthetic progestin that has been used in various pharmaceutical applications. During its synthesis, several impurities can arise, including process-related substances, degradation products, and structurally similar analogues. Common impurities that may be encountered include 2α-cyano this compound, 16β-hydroxy-17-epi-northis compound, and 2-hydroxymethylene this compound. Quantitative NMR (qNMR) spectroscopy serves as a powerful tool for both the structural confirmation and the quantitative analysis of this compound, allowing for the detection and quantification of such impurities.
Comparative Analysis of Analytical Techniques
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstones of purity analysis, NMR spectroscopy offers distinct advantages. HPLC provides excellent separation of components, and MS delivers highly sensitive detection and mass information. However, qNMR is a primary analytical method, meaning it can provide a direct and accurate measure of concentration without the need for a specific reference standard for each impurity. This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei. | Separates components based on their affinity for a stationary phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantitation | Absolute quantitation without a specific standard for each impurity. | Requires a reference standard for each analyte for accurate quantitation. | Can be quantitative with appropriate standards and calibration. |
| Structural Info | Provides detailed structural information for both the main compound and impurities. | Provides limited structural information (retention time). | Provides mass information, which can infer structural details. |
| Sample Prep | Relatively simple, involves dissolving the sample in a deuterated solvent. | More complex, often requires mobile phase preparation and column equilibration. | Can be coupled with HPLC or direct infusion, sample preparation varies. |
| Throughput | Can be lower due to longer acquisition times for detailed spectra. | High throughput with modern autosamplers. | High throughput, especially with direct infusion methods. |
Confirming this compound Purity with NMR: A Step-by-Step Workflow
The following diagram outlines the logical workflow for assessing the purity of a synthesized this compound sample using NMR spectroscopy.
Experimental Protocol for Quantitative NMR (qNMR) Analysis of this compound
This protocol provides a detailed methodology for the determination of this compound purity using ¹H NMR.
1. Materials and Reagents:
-
Synthesized this compound sample
-
High-purity internal standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The exact masses should be recorded to four decimal places.
-
Add a precise volume (e.g., 0.75 mL) of CDCl₃ to the vial.
-
Ensure complete dissolution of both the this compound sample and the internal standard. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: Appropriate to cover all signals of interest (e.g., -2 to 12 ppm).
-
-
¹³C NMR Parameters (for structural confirmation):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform manual phase and baseline correction to ensure accurate integration.
-
Identify the characteristic, well-resolved signals of both this compound and the internal standard. For this compound in CDCl₃, the olefinic proton at ~5.73 ppm is often a good choice. For maleic acid, the vinylic protons appear as a singlet at ~6.3 ppm.
-
Integrate the selected signals for this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_this compound / N_this compound) * (N_Standard / I_Standard) * (MW_this compound / m_this compound) * (m_Standard / MW_Standard) * P_Standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_Standard = Purity of the internal standard
-
Expected NMR Data and Impurity Comparison
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity |
| H-4 | ~5.73 | s |
| H-21 (ethynyl) | ~2.58 | s |
| H-18 (CH₃) | ~0.90 | s |
| H-19 (CH₃) | ~1.20 | s |
Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) |
| C-3 (C=O) | ~199.5 |
| C-5 | ~171.3 |
| C-4 | ~123.9 |
| C-20 (alkyne) | ~87.5 |
| C-21 (alkyne) | ~74.9 |
| C-17 | ~80.9 |
| C-13 | ~47.0 |
| C-10 | ~38.7 |
| C-19 (CH₃) | ~17.4 |
| C-18 (CH₃) | ~18.7 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
The presence of impurities would manifest as additional peaks in the NMR spectra. For example:
-
2α-cyano this compound: Would likely show a signal for the proton at the 2-position and a characteristic nitrile carbon signal in the ¹³C NMR spectrum.
-
16β-Hydroxy-17-epi-northis compound: Would exhibit changes in the chemical shifts of protons and carbons around the D-ring, particularly at positions 16 and 17. The absence of the C-19 methyl group signal would also be a key indicator.
-
2-Hydroxymethylene this compound: Would show signals corresponding to the hydroxymethylene group, including a formyl proton and an additional carbon signal.
By carefully analyzing the ¹H and ¹³C NMR spectra and comparing them to the reference data for pure this compound, researchers can confidently confirm the identity and determine the purity of their synthesized material, ensuring the quality and reliability of their subsequent studies.
Ethisterone vs. Norethindrone: A Comparative Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ethisterone and norethindrone (B1679910), two synthetic progestins, to aid in their selection for specific research applications. The information presented is supported by experimental data, with a focus on their distinct pharmacological profiles, receptor interactions, and metabolic pathways.
Overview and Chemical Structures
This compound, first synthesized in 1938, was the first orally active progestin.[1] Structurally, it is 17α-ethynyltestosterone.[2] Norethindrone (also known as northis compound), synthesized in 1951, is a 19-nortestosterone derivative, differing from this compound by the removal of the methyl group at the C-19 position.[3] This structural modification significantly enhances its progestogenic potency, making it approximately 20-fold more potent than this compound.[1][2][3]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and norethindrone, providing a basis for their differential application in research.
Table 1: Receptor Binding Affinity and Potency
| Parameter | This compound | Norethindrone | Reference |
| Progesterone (B1679170) Receptor (PR) Affinity | ~44% of progesterone's affinity | Potent agonist | [1] |
| Androgen Receptor (AR) Affinity | Weak agonist; similar binding affinity to DHT in some studies | Weak agonist; similar binding affinity to DHT in some studies | [4][5] |
| Estrogen Receptor (ER) Affinity | Reportedly non-estrogenic | Itself has insignificant affinity, but is metabolized to the potent estrogen ethinylestradiol | [2][6] |
| Relative Progestogenic Potency | ~20-fold less potent than norethindrone | High | [1][2] |
| Androgenic Activity | Weak | Weak, but present | [2][7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Norethindrone | Reference |
| Oral Bioavailability | Good | High | [1][8] |
| Metabolism | Metabolized to 5α-dihydrothis compound | Metabolized to various derivatives, including ethinylestradiol and 5α-reduced metabolites | [1][9] |
| Elimination Half-life | Data not readily available | ~7.6 hours | [8] |
Signaling Pathways and Mechanism of Action
Both this compound and norethindrone primarily exert their effects by binding to and activating steroid hormone receptors, leading to the regulation of gene expression. Their differential effects can be attributed to their varying affinities for these receptors and the nature of their metabolites.
Figure 1: Generalized signaling pathway for this compound and norethindrone.
Norethindrone's metabolic conversion to ethinylestradiol adds a layer of complexity to its signaling, introducing estrogenic effects that are absent with this compound.[6][10]
Experimental Protocols
Competitive Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound (e.g., this compound or norethindrone) for a specific receptor compared to a radiolabeled ligand.
Methodology:
-
Cell Culture and Lysate Preparation: Cells expressing the receptor of interest (e.g., MCF-7 cells for progesterone and androgen receptors) are cultured and harvested. A cell lysate containing the receptors is prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-DHT for AR) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled competitor (this compound or norethindrone).
-
Separation of Bound and Unbound Ligand: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, often by filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive receptor binding assay.
Transactivation Assay
This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the steroid receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or norethindrone).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ (half-maximal effective concentration) can be determined.
Research Applications and Considerations
The choice between this compound and norethindrone for a specific research application depends on the desired pharmacological profile.
-
This compound may be suitable for studies where a weaker progestogenic effect is desired and where any potential estrogenic or potent androgenic activities need to be avoided.[6][10] Its historical significance also makes it a relevant compound for comparative studies on the evolution of synthetic progestins.[11][12]
-
Norethindrone is a more appropriate choice for research requiring a potent progestin.[2] However, researchers must consider its partial metabolism to ethinylestradiol, which can introduce confounding estrogenic effects.[2][13] Its androgenic properties, although weak, should also be taken into account in the experimental design.[7][14] Norethindrone is widely used in studies related to contraception, endometriosis, and abnormal uterine bleeding.[15][16][17]
Conclusion
This compound and norethindrone, while structurally related, exhibit distinct pharmacological profiles that dictate their suitability for different research applications. Norethindrone's significantly higher progestogenic potency makes it a more common choice in modern research, but its metabolic conversion to an estrogen and its androgenic activity are critical considerations. This compound, with its weaker and more purely progestogenic/androgenic profile (without estrogenic metabolites), remains a valuable tool for specific experimental contexts and for historical comparative analyses. A thorough understanding of their respective properties, as outlined in this guide, is essential for the design and interpretation of research in endocrinology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Northis compound - Wikipedia [en.wikipedia.org]
- 3. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and northis compound acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. What Is Progestin? How the Hormonal Birth Control Works - GoodRx [goodrx.com]
- 8. Pharmacokinetics of northis compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of northis compound and northis compound derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. In vivo conversion of northis compound and northis compound acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medcraveebooks.com [medcraveebooks.com]
- 16. Norethindrone is superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparative Study on Efficacy of Northis compound and Medroxyprogestrone in the Management of Dysfunctional Uterine Bleeding: A Prospective Observational Study – Biosciences Biotechnology Research Asia [biotech-asia.org]
Safety Operating Guide
Ethisterone Proper Disposal Procedures: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of ethisterone, a synthetic progestin. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is suspected of causing cancer and of damaging fertility or the unborn child, and it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, improper disposal is strictly prohibited.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure all safety precautions are understood and followed.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][3] In situations where dust may be generated, ensure adequate ventilation and use a particle filter respirator if necessary.[2][4]
-
Segregation and Labeling: Immediately segregate any expired, unwanted, or contaminated this compound from active chemical stocks. The waste container must be clearly labeled as "Hazardous Waste: this compound" to prevent accidental use and ensure proper handling by waste management personnel.
-
Secure Storage: Store the segregated waste in a designated, secure, and locked location to prevent unauthorized access, similar to the storage of active controlled substances.[1][2][4]
Step-by-Step Disposal Protocol
The primary and mandated method for this compound disposal is through a licensed and approved hazardous waste management service.[1][2][4] Never dispose of this compound down the drain or in regular solid waste.[4][5]
-
Containerization: Place this compound waste, including any contaminated labware (e.g., vials, gloves, weigh boats), into a suitable, sealed, and properly labeled hazardous waste container.[4]
-
Contact a Licensed Waste Disposal Company: Engage a professional waste disposal company that is licensed to handle and transport pharmaceutical and hazardous chemical waste.[4] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Documentation: Maintain a detailed inventory and log of all this compound waste designated for disposal. This documentation is crucial for regulatory compliance and internal tracking.
-
Transfer and Transport: Follow the instructions provided by the waste disposal company for the safe transfer of the waste containers. Transportation must comply with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[6]
-
Final Disposal Method: The most common and recommended final disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[7][8][9] This process effectively destroys the active pharmaceutical ingredient.
Regulatory and Hazard Summary
This compound waste management is governed by several regulations. The following table summarizes its key hazard classifications and the primary regulatory bodies overseeing its disposal.
| Category | Description |
| GHS Hazard Statements | H351: Suspected of causing cancer.[1][3] H361: Suspected of damaging fertility or the unborn child.[1][3] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[2] |
| Primary US Regulations | Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave."[5][6][10] this compound may be classified as hazardous waste due to its toxicity. |
| Oversight Agencies | Environmental Protection Agency (EPA): Sets federal guidelines for hazardous waste management.[5][8] State Environmental Agencies: May have more stringent regulations than federal laws.[5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 434-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Tips for effective drug waste disposal | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
Safe Handling of Ethisterone: A Guide to Personal Protective Equipment and Operational Procedures
Ethisterone is a synthetic progestin that requires careful handling due to its potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Summary
This compound is classified as a hazardous chemical.[1] Key health hazards include suspected carcinogenicity and potential damage to fertility or an unborn child.[1][2] It is imperative that all personnel handling this compound are fully aware of these risks and the associated safety precautions.
| Hazard Classification | Description | GHS Category |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Category 2 |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2] | Category 1A |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Chronic 1 |
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be used when handling this compound, particularly in its solid, powdered form.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Dust Respirator | An approved/certified respirator (e.g., N95 or equivalent) should be used to prevent inhalation of dust particles.[3] |
| Hands | Protective Gloves | Wear appropriate chemical-resistant gloves, such as nitrile gloves.[3][4] Double gloving is recommended for bulk processing operations.[4] |
| Eyes/Face | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] A face shield may be necessary if there is a risk of splashing.[5][6] |
| Body | Lab Coat / Gown | A lab coat is mandatory.[3] For extensive handling, an impervious disposable gown is recommended to prevent skin exposure.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a space with local exhaust ventilation, to control airborne levels.[3]
-
Surface Preparation: Before starting, ensure the work surface is clean and decontaminated.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags before bringing this compound into the handling area.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: first the gown/lab coat, then the respirator, followed by eye/face protection, and finally gloves (don the outer pair if double-gloving).
3. Handling the Compound (Weighing and Aliquoting):
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[3]
-
Weighing: If possible, weigh the compound directly into the receiving vessel. Use a spatula to gently transfer the powder.
-
Solution Preparation: When dissolving, add the solvent to the vessel containing the this compound slowly to avoid splashing. This compound is soluble in organic solvents like ethanol (B145695) and methanol.[7]
4. Post-Handling Decontamination:
-
Equipment: Clean all non-disposable equipment thoroughly after use.
-
Work Surface: Decontaminate the work surface with an appropriate cleaning agent.
-
Waste: All disposable items (gloves, weigh boats, wipes) that have come into contact with this compound must be placed in a sealed, labeled hazardous waste container.
5. Doffing PPE:
-
Remove PPE in an order that minimizes contamination: remove outer gloves first, then the gown/lab coat, followed by eye/face protection, the respirator, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Storage and Disposal Plans
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a locked-up, designated area to restrict access.[1][8]
-
Keep away from incompatible materials such as oxidizing agents.[3] For long-term stability as a powder, store at -20°C.[7][9]
Disposal:
-
Dispose of this compound waste and contaminated materials through an approved waste disposal plant.[1]
-
Do not allow the substance to enter sewers or waterways, as it is very toxic to aquatic organisms.[1][2]
-
For residual amounts, it can be rendered irretrievable by mixing with a substance like cat litter and then collected by a licensed pharmaceutical waste contractor.[10] All disposal must be in accordance with local, regional, and national regulations.[11]
Emergency Procedures
Immediate and appropriate action is crucial in an emergency.
Spill Response
The following workflow outlines the steps to take in the event of an this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. unify.vaxserve.com [unify.vaxserve.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rcvs.org.uk [rcvs.org.uk]
- 11. beaufort.tricare.mil [beaufort.tricare.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
